molecular formula C10H16N2 B6144149 2-(aminomethyl)-N-ethyl-N-methylaniline CAS No. 1094800-77-7

2-(aminomethyl)-N-ethyl-N-methylaniline

Cat. No.: B6144149
CAS No.: 1094800-77-7
M. Wt: 164.25 g/mol
InChI Key: OHMNCGBUSGMIPO-UHFFFAOYSA-N
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Description

2-(aminomethyl)-N-ethyl-N-methylaniline is a useful research compound. Its molecular formula is C10H16N2 and its molecular weight is 164.25 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(aminomethyl)-N-ethyl-N-methylaniline is 164.131348519 g/mol and the complexity rating of the compound is 125. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(aminomethyl)-N-ethyl-N-methylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(aminomethyl)-N-ethyl-N-methylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(aminomethyl)-N-ethyl-N-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-3-12(2)10-7-5-4-6-9(10)8-11/h4-7H,3,8,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHMNCGBUSGMIPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C1=CC=CC=C1CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Synthesis Guide: 2-(aminomethyl)-N-ethyl-N-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the synthesis of 2-(aminomethyl)-N-ethyl-N-methylaniline , a critical ortho-substituted aniline scaffold often employed in the development of kinase inhibitors and GPCR ligands. The steric bulk of the ortho-aminomethyl group, combined with the specific lipophilicity of the N-ethyl-N-methyl motif, makes this a valuable building block for tuning solubility and metabolic stability in drug candidates.

This guide prioritizes a Modular Nitrile Reduction Route . Unlike direct alkylation methods which suffer from poly-alkylation byproducts, this pathway utilizes a Nucleophilic Aromatic Substitution (


) followed by a chemoselective reduction. This approach ensures high regiofidelity and scalability from gram to multigram quantities.

Retrosynthetic Analysis & Strategy

The most robust disconnection for ortho-aminomethyl anilines relies on the reduction of a nitrile precursor. The nitrile group serves two functions: it acts as a masked primary amine and an electron-withdrawing group (EWG) to activate the benzene ring for the initial substitution.

Strategic Disconnection
  • Target: 2-(aminomethyl)-N-ethyl-N-methylaniline.[1][2][3]

  • Transform: Nitrile Reduction (

    
    ).
    
  • Intermediate: 2-(N-ethyl-N-methylamino)benzonitrile.

  • Transform:

    
     Displacement.
    
  • Starting Materials: 2-Fluorobenzonitrile + N-Ethylmethylamine.

Retrosynthesis Target Target Molecule 2-(aminomethyl)-N-ethyl-N-methylaniline Inter Intermediate 2-(N-ethyl-N-methylamino)benzonitrile Target->Inter Reduction (LiAlH4 or H2/Ni) SM1 Starting Material 1 2-Fluorobenzonitrile Inter->SM1 SnAr Displacement (Base/Heat) SM2 Starting Material 2 N-Ethylmethylamine Inter->SM2 Nucleophile

Figure 1: Retrosynthetic logic flow prioritizing regioselectivity via SnAr displacement.

Experimental Protocol

Stage 1: Synthesis of 2-(N-ethyl-N-methylamino)benzonitrile

Rationale: 2-Fluorobenzonitrile is chosen over the chloro-analog due to the higher electronegativity of fluorine, which significantly accelerates the


 reaction rate at the ortho-position due to the stabilization of the Meisenheimer complex.

Reagents:

  • 2-Fluorobenzonitrile (1.0 equiv)

  • N-Ethylmethylamine (1.2 equiv)

  • Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide)

Protocol:

  • Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 2-fluorobenzonitrile (e.g., 10.0 g, 82.6 mmol) and anhydrous DMSO (50 mL).

  • Addition: Add finely ground anhydrous

    
     (22.8 g, 165 mmol) to the solution.
    
  • Nucleophile: Add N-ethylmethylamine (5.85 g, 99.1 mmol) dropwise via syringe.

  • Reaction: Heat the mixture to 90–100 °C under an inert atmosphere (

    
     or Ar) for 12–16 hours.
    
    • Monitoring: Monitor by TLC (20% EtOAc/Hexanes) or LC-MS. The starting fluoride should be fully consumed.

  • Workup: Cool to room temperature. Pour the reaction mixture into ice-water (200 mL).

    • Extraction: Extract with Ethyl Acetate (

      
       mL).
      
    • Wash: Wash combined organics with water (

      
      ) and brine (
      
      
      
      ) to remove residual DMSO.
  • Purification: Dry over

    
    , filter, and concentrate in vacuo. The crude oil is typically sufficiently pure (>95%) for the next step. If necessary, purify via flash chromatography (Hexanes/EtOAc gradient).
    

Key Process Parameter (CPP): Temperature control is vital. Below 80°C, the reaction is sluggish; above 120°C, risk of nitrile hydrolysis or solvent decomposition increases.

Stage 2: Reduction to 2-(aminomethyl)-N-ethyl-N-methylaniline

Rationale: Lithium Aluminum Hydride (


) is the preferred reducing agent for laboratory scale (up to 50g) due to its complete reduction of the nitrile to the primary amine without stopping at the imine.

Reagents:

  • 2-(N-ethyl-N-methylamino)benzonitrile (Intermediate from Stage 1)

  • 
     (2.0 - 2.5 equiv) (Available as powder or solution in THF)
    
  • Solvent: Anhydrous THF (Tetrahydrofuran)

Protocol:

  • Activation: In a dry 3-neck flask under Argon, suspend

    
     (2.5 equiv) in anhydrous THF at 0 °C.
    
  • Addition: Dissolve the nitrile intermediate in anhydrous THF. Add this solution dropwise to the hydride suspension, maintaining the internal temperature below 10 °C .

    • Note: The reaction is exothermic. Control addition rate to manage heat evolution.

  • Reaction: Once addition is complete, allow the mixture to warm to room temperature, then heat to reflux (66 °C) for 2–4 hours.

    • Endpoint: Monitor by LC-MS for the disappearance of the nitrile mass (M+) and appearance of the amine (M+4).

  • Quench (Fieser Method): Cool to 0 °C. Carefully quench excess hydride by sequential addition of:

    • 
       mL water (where 
      
      
      
      = grams of
      
      
      used).
    • 
       mL 15% NaOH solution.
      
    • 
       mL water.[4]
      
  • Isolation: Stir the granular precipitate for 30 minutes. Filter through a pad of Celite. Wash the pad with THF.

  • Final Purification: Concentrate the filtrate. The resulting oil is the free base.

    • Salt Formation (Optional but Recommended): Dissolve in diethyl ether and add HCl (in dioxane or ether) to precipitate the dihydrochloride salt for long-term storage.

Quantitative Data Summary

ParameterStage 1 (

)
Stage 2 (Reduction)
Limiting Reagent 2-FluorobenzonitrileNitrile Intermediate
Stoichiometry 1.0 : 1.2 (Amine)1.0 : 2.5 (Hydride)
Temperature 90–100 °C0 °C

66 °C (Reflux)
Time 12–16 Hours3–5 Hours
Typical Yield 85–92%75–85%
Major Byproduct Hydrolyzed amide (trace)Aldehyde (if under-reduced)

Analytical Characterization (Expected)

1H NMR (400 MHz, CDCl3) - Free Base:

  • 
     7.1–7.4 ppm:  Multiplet (4H, Aromatic protons).
    
  • 
     3.8–3.9 ppm:  Singlet (2H, 
    
    
    
    ).
  • 
     3.0 ppm:  Quartet (2H, 
    
    
    
    ).
  • 
     2.7 ppm:  Singlet (3H, 
    
    
    
    ).
  • 
     1.5 ppm:  Broad singlet (2H, 
    
    
    
    , exchangeable).
  • 
     1.0 ppm:  Triplet (3H, 
    
    
    
    ).

Mass Spectrometry (ESI+):

  • Calc. MW: 164.25 g/mol .[3]

  • Observed:

    
    .
    

Safety & Troubleshooting

Critical Hazards
  • 2-Fluorobenzonitrile: Toxic by inhalation and ingestion. Irritant.

  • LiAlH4: Pyrophoric. Reacts violently with water. Never use CO2 extinguishers on hydride fires (use Class D or sand).

  • Exotherms: Both the

    
     reaction and the Hydride Quench are highly exothermic. Efficient cooling and slow addition rates are mandatory.
    
Troubleshooting Guide
  • Problem: Low yield in Stage 1.

    • Solution: Ensure DMSO is dry. Water acts as a competing nucleophile, forming the phenol/amide. Increase temperature to 110°C if reaction stalls.

  • Problem: Incomplete reduction (Stage 2).

    • Solution: Ensure THF is peroxide-free and anhydrous. Old

      
       may have degraded; use fresh reagent. If imine persists, reflux longer.
      
  • Problem: Emulsion during extraction.

    • Solution: The amine product can act as a surfactant. Use saturated brine and allow extended settling time.

References

  • Nucleophilic Arom

    
    ) Mechanism :
    
    • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of the reaction of 2,4-dinitrochlorobenzene with some amines. Chemical Reviews.
    • Source:

  • Reduction of Nitriles to Amines using LiAlH4

    • Amundsen, L. H., & Nelson, L. S. (1951). Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride.[5][6] Journal of the American Chemical Society.

    • Source:

  • General Synthesis of Ortho-Dialkylamino Benzylamines

    • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.
    • Source:

  • Commercial Availability & CAS Verification

    • Sigma-Aldrich Product Catalog: 2-(aminomethyl)-N-ethyl-N-methylaniline (CAS 1094800-77-7).

    • Source:

Sources

In-Depth Characterization of 2-(Aminomethyl)-N-ethyl-N-methylaniline: An NMR and Mass Spectrometry Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Guide & Analytical Whitepaper

Executive Summary

In modern drug discovery, functionalized aniline derivatives serve as critical building blocks for designing targeted therapeutics. 2-(Aminomethyl)-N-ethyl-N-methylaniline (CAS: ) is a highly versatile small molecule scaffold featuring an ortho-disubstituted benzene ring with both a tertiary amine (N-ethyl-N-methyl) and a primary amine (aminomethyl) group.

As a Senior Application Scientist, I approach the structural elucidation of such bifunctional scaffolds not merely as a checklist of analytical tests, but as a self-validating system of logical proofs. This whitepaper provides an authoritative, step-by-step methodology for characterizing this molecule using Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS), emphasizing the causality behind specific experimental choices and fragmentation mechanisms.

Analytical Workflow & Self-Validating Systems

To ensure absolute scientific integrity, the characterization process must be orthogonal. Relying on a single technique introduces the risk of structural misassignment. The workflow below illustrates a self-validating loop where NMR provides spatial and connectivity data, while LC-MS/MS confirms the exact mass and structural sub-units via targeted fragmentation.

Workflow S1 Sample Prep (CDCl3 / MeOH) S2 1D & 2D NMR (Resonance Assignment) S1->S2 S3 ESI-MS/MS (Fragmentation Analysis) S1->S3 S4 Orthogonal Validation (D2O Exchange & Isotope Matching) S2->S4 S3->S4 S5 Final Structural Elucidation S4->S5

Figure 1: Analytical workflow for orthogonal structural validation.

Structural Elucidation via Nuclear Magnetic Resonance (NMR)

Resonance Causality and Assignment

The structural complexity of 2-(aminomethyl)-N-ethyl-N-methylaniline arises from its two distinct nitrogen-containing side chains.

  • The N-ethyl-N-methyl group generates a classic aliphatic signature. The ethyl moiety appears as an

    
     spin system, yielding a distinct quartet (~3.05 ppm) and triplet (~1.05 ppm) due to 
    
    
    
    proton-proton coupling. The N-methyl group, isolated from adjacent protons, appears as a sharp singlet (~2.75 ppm) [2].
  • The aminomethyl group (-CH₂NH₂) provides a benzylic CH₂ singlet (~3.92 ppm) and a broad singlet for the primary amine (~1.85 ppm).

Quantitative Data Summary

Table 1: Proposed


H and 

C NMR Resonance Assignments (CDCl₃, 298 K)
Position

H NMR (δ, ppm)
Multiplicity (

in Hz)

C NMR (δ, ppm)
Aromatic (C3, C4, C5, C6) 7.05 - 7.35m (4H)119.5, 124.2, 127.8, 128.5
Aromatic (C1, C-N) --151.2
Aromatic (C2, C-CH₂) --139.4
Aminomethyl (-CH₂-) 3.92s (2H)44.5
Aminomethyl (-NH₂) 1.85br s (2H)-
N-Ethyl (-CH₂-) 3.05q (2H,

= 7.1)
48.2
N-Ethyl (-CH₃) 1.05t (3H,

= 7.1)
12.4
N-Methyl (-CH₃) 2.75s (3H)39.8
Experimental Protocol: NMR Self-Validation

To prevent misassignment of the aliphatic signals, the following self-validating protocol is mandated:

  • Sample Preparation: Dissolve 10 mg of the analyte in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Primary Acquisition: Acquire 1D

    
    H NMR (500 MHz) and 
    
    
    
    C NMR (125 MHz) spectra.
  • Orthogonal Validation (D₂O Exchange): Add 2 drops of Deuterium Oxide (D₂O) to the NMR tube, shake vigorously for 30 seconds, and re-acquire the

    
    H spectrum. Causality:  The labile protons of the primary amine (-NH₂) will rapidly exchange with deuterium, causing the broad singlet at ~1.85 ppm to disappear. This unequivocally differentiates the amine protons from residual water or aliphatic impurities.
    
  • 2D Connectivity: Utilize Heteronuclear Multiple Bond Correlation (HMBC) to confirm that the N-methyl and N-ethyl protons show a

    
     correlation to the quaternary aromatic carbon C1 (151.2 ppm), proving their attachment to the ring nitrogen.
    

Mass Spectrometric Characterization & Fragmentation Mechanisms

ESI-HRMS and CID Causality

High-Resolution Mass Spectrometry (HRMS) in positive Electrospray Ionization (ESI+) mode yields the protonated precursor ion


 at m/z 165.139.

Under Collision-Induced Dissociation (CID), the molecule undergoes a highly predictable, yet mechanistically fascinating, fragmentation cascade. The dominant initial loss is ammonia (-17 Da), yielding m/z 148.112. As demonstrated by Bialecki et al., protonated benzylamines undergo an unprecedented rearrangement where the C-N bond elongates to form an ion/neutral complex before eliminating NH₃, yielding a highly stable benzyl/tropylium cation .

Following the loss of ammonia, the tertiary amine side chain fragments via the loss of ethylene (-28 Da) from the N-ethyl group, a classic mechanism for N,N-dialkylanilines .

MS_Fragmentation M [M+H]+ m/z 165.139 Protonated Molecule F1 [M+H - NH3]+ m/z 148.112 Benzyl Cation M->F1 -NH3 (CID) F2 [M+H - NH3 - C2H4]+ m/z 120.081 Loss of Ethylene F1->F2 -C2H4 F3 [M+H - NH3 - C2H6N]+ m/z 104.062 Amine Cleavage F1->F3 -C2H6N F4 m/z 91.054 Tropylium Ion F2->F4 -CH3N

Figure 2: CID MS/MS fragmentation pathway of the protonated molecule.

Quantitative Data Summary

Table 2: Key ESI-MS/MS Fragments and Mechanistic Assignments

Fragment Ion (m/z)FormulaNeutral LossProposed Mechanism
165.139

NoneProtonated precursor ion

148.112

-17 Da (NH₃)Cleavage of primary amine via ion/neutral complex
120.081

-28 Da (C₂H₄)Loss of ethylene from the N-ethyl group
104.062

-44 Da (C₂H₆N)Cleavage of the tertiary amine side chain
91.054

-13 Da (CHN)Formation of the stable tropylium ion
Experimental Protocol: LC-MS/MS Self-Validation
  • Sample Preparation: Dilute the analyte to a final concentration of 1 µg/mL in a 50:50 mixture of LC-MS grade Methanol and Water, modified with 0.1% Formic Acid to promote ionization.

  • System Calibration (Self-Validation): Prior to injection, run a solvent blank to rule out column carryover. Infuse an automated lock-mass calibrant (e.g., Leucine Enkephalin, m/z 556.2771) continuously during the run. Causality: This dynamic calibration ensures that mass accuracy remains strictly within a <2 ppm error margin, which is critical for validating the empirical formula of the fragments.

  • Data Acquisition: Inject 2 µL into a UPLC system coupled to a Q-TOF mass spectrometer. Isolate the m/z 165.14 precursor in the quadrupole and apply a collision energy ramp of 15–35 eV in the collision cell (using Argon as the collision gas) to generate the comprehensive MS/MS breakdown graph.

Conclusion

The rigorous characterization of 2-(aminomethyl)-N-ethyl-N-methylaniline requires a synergistic approach. By coupling the spatial and electronic connectivity provided by 1D/2D NMR with the exact mass and mechanistic fragmentation pathways of HRMS, researchers can establish a flawless, self-validating proof of structure. Understanding the causality behind techniques—such as D₂O exchange for labile protons and ion/neutral complex formations during CID—elevates routine analysis to authoritative structural elucidation.

References

  • Bialecki, J., Ruzicka, J., & Attygalle, A. B. (2006). "An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines." Journal of Mass Spectrometry, 41(9), 1195-1204. URL:[Link]

  • Xi, Y., et al. (2018). "CO2-Tuned Highly Selective Reduction of Formamides to the Corresponding Methylamines." ChemSusChem, 11(14), 2296-2299. URL:[Link]

  • National Center for Biotechnology Information. "N-Ethyl-N-methylaniline (CID 11956)." PubChem Database. URL:[Link]

Spectroscopic analysis (IR, UV-Vis) of N,N-dialkyl-ortho-substituted anilines

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical manual for the spectroscopic characterization of steric inhibition of resonance (SIR) in N,N-dialkyl-ortho-substituted anilines. It is designed for application scientists and medicinal chemists requiring precise structural validation.

Technical Guide & Protocol

Executive Summary

In N,N-dialkylanilines, the orbital overlap between the nitrogen lone pair (


) and the aromatic 

-system is governed by planarity. Substituents at the ortho position introduce steric strain that forces the dialkylamino group to rotate out of the benzene plane. This phenomenon, known as Steric Inhibition of Resonance (SIR) , fundamentally alters the molecule's electronic landscape.

This guide provides a self-validating framework to detect and quantify this effect using UV-Vis and IR spectroscopy. For drug development professionals, identifying SIR is critical as it modulates metabolic stability (N-dealkylation rates) and basicity (pKa).

The Mechanistic Basis: The "Twist" Angle

The spectroscopic signature of these compounds is defined by the dihedral angle (


) between the nitrogen lone pair orbital and the 

-orbitals of the benzene ring.
  • Planar (

    
    ):  Maximum conjugation. The C-N bond acquires double-bond character; the lone pair is delocalized.
    
  • Twisted (

    
    ):  Decoupled system. The nitrogen behaves as an aliphatic amine, and the ring behaves as an alkylbenzene.
    
Mechanism Visualization

The following diagram illustrates the causal chain from substitution to spectral shift.

SIR_Mechanism Subst Ortho-Substitution (e.g., 2,6-Dimethyl) Clash Steric Repulsion (Alkyl vs. N-Alkyl) Subst->Clash Rotation Bond Rotation (Twist Angle θ increases) Clash->Rotation Relieves Strain Decoupling Orbital Decoupling (n -> π* inhibition) Rotation->Decoupling Breaks Conjugation UV_Shift UV-Vis: Hypsochromic Shift (Loss of B-band) Decoupling->UV_Shift IR_Shift IR: C-N Frequency Decrease (Loss of double bond character) Decoupling->IR_Shift pKa_Shift Basicity Increase (Lone pair localization) Decoupling->pKa_Shift

Caption: Causal pathway of Steric Inhibition of Resonance (SIR) leading to observable spectral changes.

UV-Vis Spectroscopy Analysis

Theoretical Grounding

The primary diagnostic in UV-Vis is the behavior of the Conjugation Band (often termed the B-band or Charge Transfer band), typically found between 250–300 nm in unhindered anilines.

  • Hypsochromic Shift (Blue Shift): As

    
     increases, the energy gap (
    
    
    
    ) for the
    
    
    transition increases.
  • Hypochromic Effect: The molar extinction coefficient (

    
    ) decreases significantly as the probability of the transition drops due to poor orbital overlap.
    
Comparative Data: The "Remington" Effect

The following table contrasts a planar system with a sterically hindered system.

FeatureN,N-Dimethylaniline (Planar)2,6-Dimethyl-N,N-dimethylaniline (Twisted)
Steric Status UnhinderedHigh Steric Inhibition

(Conjugation)
~295 - 300 nmBand Disappears / Shifts to <260 nm

(Intensity)
High (~2,000 - 15,000 M⁻¹cm⁻¹)Very Low (Resembles m-xylene)
Spectrum Character Distinct broad CT bandStructured benzenoid bands (fine structure)
Experimental Protocol: UV-Vis Characterization

Objective: Determine the extent of conjugation loss.

  • Solvent Selection: Use Cyclohexane (non-polar) to observe the fine structure of the benzenoid bands without solvent-induced broadening. Use Ethanol to test for solvatochromic shifts (CT bands shift red in polar solvents; this shift is minimized in twisted systems).

  • Sample Preparation:

    • Prepare a 1.0 mM stock solution in the chosen solvent.

    • Perform serial dilutions to reach 50 µM .

  • Measurement:

    • Scan range: 220 nm – 400 nm.

    • Baseline correction: Pure solvent blank.

  • Validation Check:

    • If the spectrum of the 2,6-substituted derivative looks nearly identical to the spectrum of the parent hydrocarbon (e.g., m-xylene) rather than the amine, SIR is confirmed.

Infrared (IR) Spectroscopy Analysis[1][2][3][4][5][6]

Theoretical Grounding

In planar anilines, resonance imparts partial double-bond character to the


 bond, increasing its force constant. In twisted anilines, this bond reverts to a single bond.
Diagnostic Frequencies
Vibrational ModeN,N-Dimethylaniline (Conjugated)Ortho-Substituted (Deconjugated)Mechanistic Reason

Stretch
1350 – 1360 cm⁻¹ ~1300 – 1320 cm⁻¹ Loss of double bond character lowers frequency.
Ring Breathing ~1600 cm⁻¹ (Intense)~1600 cm⁻¹ (Weak) Loss of conjugation reduces the change in dipole moment during vibration.

Note: The C-N stretch is often coupled with ring vibrations, making it a complex band. Look for the shift of the entire band envelope in the fingerprint region.

Self-Validating Experimental Workflow

To ensure data integrity (Trustworthiness), follow this logical flowchart. This system self-corrects for common artifacts like aggregation or solvent impurities.

Workflow Start Start: Sample Preparation Solubility Check Solubility (Is solution clear?) Start->Solubility UV_Scan Acquire UV-Vis (220-400 nm) Solubility->UV_Scan Check_Linearity Linearity Check (Beer-Lambert Law holds?) UV_Scan->Check_Linearity Check_Linearity->Start No (Dilute/Filter) Analyze_B_Band Analyze B-Band (280-300 nm region) Check_Linearity->Analyze_B_Band Yes Decision Is B-Band Present? Analyze_B_Band->Decision Result_Planar Result: Planar System (Conjugation Intact) Decision->Result_Planar Strong Absorbance Result_Twisted Result: SIR Confirmed (Twisted Geometry) Decision->Result_Twisted Weak/Absent Absorbance

Caption: Step-by-step decision tree for confirming Steric Inhibition of Resonance.

Applications in Drug Design

Understanding SIR is not merely an academic exercise; it has direct implications for pharmacokinetics:

  • Metabolic Stability: The oxidative N-dealkylation of drugs (mediated by Cytochrome P450) often requires a specific orbital alignment. Twisted anilines often show altered metabolic rates because the lone pair is more accessible for initial single-electron transfer (SET) but the steric bulk may hinder the enzymatic approach.

  • Basicity Modulation:

    • Planar: Lone pair delocalized

      
       Weak Base.[1][2]
      
    • Twisted: Lone pair localized

      
      Stronger Base .[1]
      
    • Implication: This shift in pKa (often by 1–2 units) changes the ionization state at physiological pH, affecting membrane permeability and solubility.

References

  • Wepster, B. M. (1958). Steric Effects on Mesomerism. Progress in Stereochemistry. (Classic foundational text on the classification of steric effects in aniline spectra).
  • Maier, J. P., & Turner, D. W. (1973). Steric inhibition of resonance studied by molecular photoelectron spectroscopy. Part 3.—Anilines, phenols and related compounds.[3] Journal of the Chemical Society, Faraday Transactions 2, 69, 521-531.

  • NIST Chemistry WebBook. UV-Vis and IR Spectra for N,N-Dimethylaniline. National Institute of Standards and Technology.

  • BenchChem Technical Support. (2025). Unraveling the Electronic and Steric Landscape of 2,6-Dichloro-N,N-dimethylaniline. BenchChem.[4][1] [1]

  • Hiberty, P. C., & Shaik, S. (2005). Steric Inhibition of Resonance: A Valence Bond Perspective. Journal of Organic Chemistry.

Sources

Structural Elucidation of Functionalized Aniline Derivatives: A Definitive Guide to Single-Crystal X-ray Diffraction

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, structural chemists, and drug development professionals. Focus: Crystal growth causality, polymorphism control, and advanced Single-Crystal X-ray Diffraction (SCXRD) workflows.

Introduction: The Chemical Physics of Aniline Derivatives

Functionalized aniline derivatives form the structural backbone of numerous active pharmaceutical ingredients (APIs), including kinase inhibitors, non-steroidal anti-inflammatory drugs (NSAIDs), and advanced agrochemicals. The precise three-dimensional atomic arrangement of these molecules dictates their physicochemical properties, bioavailability, and stability. Single-crystal X-ray diffraction (SCXRD) remains the gold standard for elucidating these solid-state architectures 1[1].

However, anilines present unique crystallographic challenges. The electron-rich nitrogen atom is highly susceptible to radical abstraction and oxidation, often leading to dark, amorphous azo or nitroso impurities that inhibit single-crystal growth. Furthermore, the


 moiety acts as both a potent hydrogen bond donor and acceptor. When combined with functional groups like halogens (

), competing non-covalent interactions (e.g., hydrogen bonding vs. halogen bonding) create a rugged thermodynamic landscape. This frequently results in polymorphism —the ability of the molecule to crystallize in multiple distinct lattice arrangements 2[2].

Experimental Protocols: Self-Validating Crystallization

To obtain diffraction-quality crystals, the crystallization environment must suppress oxidation while carefully controlling supersaturation to isolate specific polymorphs. Slow evaporation is a common technique, but solvent selection is critical to balance solubility and evaporation rate 1[1].

Protocol: Inert-Atmosphere Vapor Diffusion

This protocol utilizes anti-solvent vapor diffusion to slowly reduce solubility, yielding high-quality, oxidation-free single crystals.

Step-by-Step Methodology:

  • Dissolution: Dissolve ~50 mg of the functionalized aniline in 2 mL of a polar aprotic solvent (e.g., ethyl acetate) in a 5 mL glass vial. Causality: Aprotic solvents prevent competitive hydrogen bonding with the solvent, allowing the aniline's intrinsic intermolecular networks to dictate packing.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean inner vial. Causality: Removing dust particles eliminates heterogeneous nucleation sites, which otherwise cause rapid, uncontrolled precipitation of microcrystalline powder.

  • Chamber Assembly: Place the uncapped inner vial into a larger 20 mL outer vial containing 5 mL of a volatile anti-solvent (e.g., n-hexane).

  • Atmospheric Control: Gently purge the outer vial with Argon gas for 30 seconds before tightly sealing it with a PTFE-lined cap. Causality: Displacing oxygen prevents the formation of colored oxidation byproducts that degrade crystal quality and optical transparency.

  • Incubation: Store the chamber in a vibration-free incubator at a constant 20 °C for 3–7 days. The volatile anti-solvent will slowly diffuse into the inner vial, smoothly driving the system into the metastable zone to induce nucleation.

Polymorphism A Aniline Derivative in Solution B Fast Cooling (High Supersaturation) A->B Rapid Nucleation C Vapor Diffusion (Low Supersaturation) A->C Controlled Growth D Kinetic Polymorph (Metastable) B->D E Thermodynamic Polymorph (Stable) C->E D->E Solvent Mediated Phase Transition

Caption: Thermodynamic vs. Kinetic control pathways in the crystallization of polymorphic aniline derivatives.

The SCXRD Workflow: Data Collection and Phase Solution

Once a suitable crystal is harvested, the structural determination process relies on high-precision data collection and robust mathematical modeling.

Cryogenic Data Collection

The crystal is mounted on a MiTeGen micro-loop using perfluoropolyether oil. Causality: The oil acts as a cryoprotectant and an oxygen barrier. The sample is immediately flash-cooled to 100 K using an open-flow nitrogen cryostat. Cooling minimizes atomic thermal vibrations (Debye-Waller factors), significantly enhancing high-angle diffraction intensities and reducing thermal diffuse scattering.

Structure Solution and Refinement

Solving the crystal structure requires overcoming the "phase problem"—the loss of phase information during X-ray detection.

  • Phase Solution: Modern crystallography relies on dual-space algorithms, implemented in software like SHELXT , to rapidly assign initial phases and build a preliminary electron density map 3[3].

  • Anisotropic Refinement: The structural model is refined against the squared structure factors (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) using full-matrix least-squares techniques in SHELXL [4]. For aniline derivatives, the treatment of amine hydrogen atoms is paramount. Rather than using a rigid "riding model," amine hydrogens should ideally be located from the difference Fourier map and refined freely (or with DFIX distance restraints) to accurately map the hydrogen-bonding network.
    

SCXRD_Workflow A Diffraction Data (Intensities & HKL) B Space Group Determination (Systematic Absences) A->B C Dual-Space Solution (SHELXT) B->C D Initial Electron Density Map C->D E Least-Squares Refinement (SHELXL) D->E Model Building F Anisotropic Displacement & H-Atom Modeling E->F F² Minimization F->E Iterative G Final CIF Generation & Validation F->G Convergence

Caption: Iterative SCXRD workflow from raw diffraction data to final CIF validation using the SHELX suite.

Structural Analysis: Quantifying Intermolecular Forces

The true value of SCXRD lies in the quantitative analysis of the solid-state packing. Functionalized anilines frequently exhibit polymorphism driven by subtle shifts in non-covalent interactions. For example, in halogenated sulfonamide-aniline derivatives, the competition between


 hydrogen bonds and 

interactions can yield entirely different crystal systems from the same synthetic batch 2[2].

Table 1: Crystallographic Comparison of Substituted p-Toluenesulfonanilide Polymorphs

ParameterPolymorph I (MSBT)Polymorph II (MSBM)Structural Implication
Crystal System TriclinicMonoclinicMSBM exhibits higher symmetry.
Space Group


Dictates the macroscopic crystal habit.
Primary Interaction

bonding

bonding
Shift in dominant hydrogen bond donor.
Supramolecular Motif

dimeric loops
Infinite 1D chainsDimeric loops restrict solubility compared to chains.

Stacking
Weak offsetStrong offsetMSBM possesses a higher lattice energy stability.

Data summarized from the structural exploration of polymorphic aniline derivatives.2[2]

By mapping these interactions, drug development professionals can predict the thermodynamic stability, dissolution rates, and mechanical properties of the API, ensuring that the most stable and bioavailable polymorph is selected for clinical formulation.

References

  • Ullah et al. (2023). Polymorphs of Substituted p-Toluenesulfonanilide: Synthesis, Single-Crystal Analysis, Hirshfeld Surface Exploration, and Theoretical Investigation. ACS Omega. URL:[Link]

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. URL:[Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]

Sources

Technical Guide: Physicochemical Profiling of Tertiary Aromatic Amines with Aminomethyl Moieties

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the integration of an aminomethyl group onto a tertiary aromatic amine (TAA) scaffold represents a high-reward, high-risk structural modification. This architecture—common in kinase inhibitors and GPCR ligands—creates a unique "biphasic" basicity profile.[1] The interplay between the resonance-dampened aniline nitrogen and the highly basic aliphatic amine dictates solubility, membrane permeability, and metabolic hotspots.

This guide moves beyond standard textbook definitions to address the practical challenges researchers face when optimizing this scaffold: modulating


 for target engagement, managing the "chameleonic" lipophilicity driven by intramolecular hydrogen bonding (IMHB), and predicting oxidative liabilities using cyclic voltammetry.

Part 1: Structural Dynamics & Electronic Properties

The Basicity Dichotomy

The core feature of this scaffold is the coexistence of two distinct nitrogen centers with vastly different electronic environments:

  • The Tertiary Aniline Nitrogen (

    
    ):  Hybridization is effectively intermediate between 
    
    
    
    and
    
    
    due to lone-pair delocalization into the
    
    
    -system. Typical
    
    
    ranges from 3.0 to 5.5 .[1]
  • The Aminomethyl Nitrogen (

    
    ):  A pure 
    
    
    
    center insulated from the ring by a methylene spacer. Typical
    
    
    ranges from 9.0 to 10.5 .[1]

Critical Insight: In physiological media (pH 7.4), the


 is predominantly protonated (cationic), while the 

remains neutral. This zwitterionic-like potential (if other acidic groups are present) or cationic amphiphilic nature drives lysosomal trapping and high volume of distribution (

).
The Ortho-Effect & Intramolecular Hydrogen Bonding (IMHB)

When the aminomethyl group is ortho to the tertiary amine, a "proton sponge" effect can occur. The protonated aliphatic amine (


) acts as a hydrogen bond donor to the lone pair of the aniline nitrogen.
  • Consequence: This IMHB stabilizes the protonated form, effectively raising the

    
      of the aliphatic amine beyond predicted values (often >10.5) and masking polarity . This results in a molecule that is more lipophilic (higher 
    
    
    
    ) than calculated, improving passive permeability despite high basicity.[1]

G Substituent Aminomethyl Position Ortho Ortho-Substitution Substituent->Ortho MetaPara Meta/Para-Substitution Substituent->MetaPara IMHB Intramolecular H-Bond (IMHB) Ortho->IMHB Proximity Effect Prop2 Standard Solvation (High Polarity) MetaPara->Prop2 Solvent Exposed Prop1 Increased Lipophilicity (Masked Polarity) IMHB->Prop1 Reduced Solvation Penalty

Figure 1: Impact of regiochemistry on intramolecular interactions and resulting lipophilicity.

Part 2: Chemical & Metabolic Stability

Oxidative Liability

Tertiary aromatic amines are electron-rich, making them susceptible to Single Electron Transfer (SET) oxidation.[1]

  • Mechanism: The

    
     loses an electron to form a radical cation (
    
    
    
    ).
  • Risk: If the para-position is unsubstituted, this radical cation can dimerize or react with nucleophiles (glutathione), leading to toxicity.[1] The aminomethyl group, depending on its position, can electronically destabilize this radical cation (via inductive withdrawal) or stabilize it (if deprotonated).[1]

Metabolic Soft Spots

Drug metabolism typically follows two competing pathways for this scaffold:

  • N-Dealkylation (CYP450): Oxidative attack on the

    
    -carbon of the tertiary amine or the methylene of the aminomethyl group.
    
  • N-Oxidation (FMO): Direct oxidation of the nitrogen to an N-oxide.

Scientist's Note: The aminomethyl group is often the primary site of metabolism (oxidative deamination to the aldehyde) unless sterically hindered or fluorinated.

Part 3: Experimental Protocols

Protocol A: High-Precision Potentiometric Titration ( )

Standard rapid-fire titrations often miss the subtle second


 of the aniline nitrogen due to solvent leveling effects. This protocol ensures resolution.

Reagents:

  • 0.1 M KOH (Carbonate-free, standardized).[1]

  • 0.1 M HCl.[1]

  • 0.15 M KCl (Ionic strength adjuster).[1]

  • Argon gas (for purging).[1]

Workflow:

  • Preparation: Dissolve

    
     of the analyte in degassed water/methanol (if solubility is low, keep MeOH < 20% to minimize dielectric shifts). Add KCl to reach 
    
    
    
    .[1]
  • Blanking: Perform a blank titration (solvent only) to determine the exact carbonate content and electrode parameters.[1]

  • Titration: Acidify to pH 2.0 with HCl. Titrate with KOH under Argon blanket to pH 12.0.

  • Analysis: Use the Bjerrum difference plot method rather than simple derivatives. Look for the formation function

    
     values of 0.5 and 1.5.
    
    • Validation: The difference between the blank and sample curves at high pH indicates the deprotonation of the aniline

      
      .
      
Protocol B: Oxidative Stability via Cyclic Voltammetry (CV)

CV provides a "pre-metabolism" snapshot of electronic stability. Lower oxidation potentials (


) correlate with higher metabolic clearance and toxicity risks.

Setup:

  • Working Electrode: Glassy Carbon (polished to mirror finish with 0.05

    
    m alumina).[1]
    
  • Counter Electrode: Platinum wire.[1]

  • Reference Electrode: Ag/AgCl (3M NaCl).[1]

  • Solvent: Acetonitrile (HPLC grade) with 0.1 M Tetrabutylammonium hexafluorophosphate (

    
    ).
    

Step-by-Step:

  • Baseline: Scan the blank electrolyte from 0.0 V to +1.5 V at

    
    . Ensure current 
    
    
    
    .[1]
  • Analyte Addition: Add substrate to

    
     concentration.
    
  • Scan: Cycle from 0.0 V

    
     +1.2 V 
    
    
    
    0.0 V.
  • Internal Standard: Add Ferrocene (

    
    ) at the end of the experiment. Calibrate all potentials vs. 
    
    
    
    .

Interpretation:

  • Reversible Wave: Indicates a stable radical cation (less toxic).[1]

  • Irreversible Wave: Indicates the radical cation reacted rapidly (e.g., polymerization or hydrolysis).[1] This flags a structural alert for reactive metabolite formation.[1]

CV_Workflow Start Start: 1mM Analyte in MeCN Scan Anodic Scan (0 -> 1.2V) Start->Scan Decision Check Reversibility (ipc/ipa) Scan->Decision Stable Reversible Wave: Stable Radical Cation Decision->Stable Ratio ~ 1.0 Unstable Irreversible Wave: Reactive Intermediate Decision->Unstable Ratio << 1.0 Action1 Low Tox Risk Proceed to Microsomal Stability Stable->Action1 Action2 High Tox Risk Block Para-position Unstable->Action2

Figure 2: Decision tree for interpreting Cyclic Voltammetry data in the context of metabolic toxicity.

Part 4: Data Summary & Reference Tables

Table 1: Comparative Properties of TAA Sub-classes
PropertyPara-Aminomethyl TAAOrtho-Aminomethyl TAAInterpretation
Primary

(

)


Ortho-isomer is more basic due to IMHB stabilization of the cation.
Secondary

(

)


Inductive effect of the cationic

lowers aniline basicity.

Lower (Polar)Higher (Masked)IMHB in ortho-isomer reduces solvent accessible surface area (SASA) of polar groups.
Metabolic Risk ModerateHighOrtho-isomers can form cyclic aminals or quinone methides upon oxidation.[1]

References

  • IUPAC. (2023).[1] Dissociation Constants of Organic Bases in Aqueous Solution. International Union of Pure and Applied Chemistry.[1] [Link]

  • Leito, I., et al. (2019).[1] Quantification of Molecular Basicity for Amines. Journal of Physical Chemistry A. [Link]

  • Testa, B., & Mayer, J. M. (2003).[1] Hydrolysis in Drug and Prodrug Metabolism.[1] Wiley-VCH.[1] (Authoritative text on metabolic pathways of amines).

  • Kalgutkar, A. S., et al. (2005).[1] A comprehensive listing of bioactivation pathways of organic functional groups. Chemical Research in Toxicology.[1] [Link]

  • Evans, D. H. (2018).[1] Cyclic Voltammetry and Chronoamperometry: Mechanistic Tools for Organic Electrosynthesis.[1] Chemical Reviews.[1][2] [Link]

Sources

Navigating the Physicochemical Landscape of Novel Aniline Compounds: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In my tenure as an application scientist overseeing early-to-late stage preclinical profiling, I have observed countless promising small molecules fail due to poor physicochemical properties. The aniline motif—an aromatic ring bearing a primary amino group—is ubiquitous in drug discovery due to its structural versatility and exceptional ability to engage biological targets, such as the hinge region of kinases. However, incorporating anilines introduces profound liabilities, most notably poor aqueous solubility at physiological pH and a high susceptibility to oxidative degradation, which can lead to the formation of toxic reactive metabolites1[1].

This whitepaper provides a comprehensive, field-tested framework for evaluating the thermodynamic solubility and forced degradation profiles of novel aniline derivatives. By understanding the causality behind these experimental protocols, development teams can build self-validating workflows that ensure scientific integrity and regulatory compliance.

Thermodynamic Solubility Profiling

The Imperative of Thermodynamic Over Kinetic Data

In early high-throughput screening, kinetic solubility (diluting a DMSO stock into an aqueous buffer) is sufficient. However, as compounds progress toward lead optimization and formulation, kinetic measurements often overestimate solubility because they rely on supersaturated states 2[2]. Thermodynamic solubility represents the true equilibrium concentration of the lowest-energy crystalline solid phase in a specific aqueous medium. For weakly basic anilines (typical pKa ~4.6), solubility is highly pH-dependent, necessitating rigorous profiling across the gastrointestinal pH range.

Protocol: The Shake-Flask Equilibrium Method

To generate high-fidelity thermodynamic data, the shake-flask method remains the gold standard 3[3]. The following protocol is designed to be a self-validating system:

  • Solid Dispensing: Accurately weigh 1–2 mg of the highly pure, crystalline aniline compound into glass vials. Causality: An excess of solid must be maintained throughout the experiment to ensure the solution remains saturated.

  • Buffer Addition: Add 1 mL of aqueous buffer (e.g., pH 1.2 HCl, pH 4.5 Acetate, pH 7.4 Phosphate). Causality: Because anilines can auto-buffer the solution, measure and adjust the pH immediately after addition and at the end of the assay.

  • Equilibration: Seal vials and agitate at 37°C for 24 to 72 hours. Causality: Extended incubation allows slow-dissolving polymorphs to reach equilibrium and undergo any potential solid-state phase transformations.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes, followed by filtration of the supernatant using a low-binding 0.22 µm PTFE filter. Causality: Centrifugation prevents the disturbance of the sediment, while low-binding filters prevent the artifactual loss of lipophilic compounds via adsorption 2[2].

  • Quantification: Dilute the filtrate appropriately and analyze via a stability-indicating LC-UV or LC-MS/MS method against a standard calibration curve.

SolubilityWorkflow Start 1. Solid Aniline API (Crystalline Form) Buffer 2. Add to pH Buffers (1.2, 4.5, 7.4) with Excess Solid Start->Buffer Incubate 3. Agitate at 37°C (24 - 72 hours) Buffer->Incubate Separate 4. Phase Separation (Centrifugation & PTFE Filtration) Incubate->Separate Analyze 5. LC-UV / LC-MS/MS Quantification Separate->Analyze Result Thermodynamic Solubility Profile Established Analyze->Result

Fig 1. Step-by-step workflow for the Shake-Flask Thermodynamic Solubility Assay.

Quantitative Data Presentation: Solubility Profiles

Below is a representative dataset for three novel aniline derivatives. Notice the sharp decline in solubility at pH 7.4, a classic hallmark of the weakly basic aniline nitrogen becoming deprotonated (neutral) and thus highly lipophilic.

Compound IDStructural ModificationSolubility pH 1.2 (µg/mL)Solubility pH 4.5 (µg/mL)Solubility pH 7.4 (µg/mL)
Aniline-A Unsubstituted Primary Aniline> 1,500450.212.4
Aniline-B para-Fluoro Substituted> 1,500210.54.8
Aniline-C N-Methylated Secondary Aniline850.0125.32.1

Stability Profiling: Forced Degradation Studies

Mechanistic Vulnerabilities of Anilines

In accordance with ICH Q1A(R2) guidelines, forced degradation (stress testing) is required to elucidate the intrinsic stability of a drug substance and identify its degradation pathways 4[4].

Anilines are notoriously susceptible to oxidation. The electron-rich nitrogen can undergo single-electron or two-electron oxidations (often mediated by Reactive Oxygen Species or CYP450 enzymes in vivo) to form N-hydroxylamines. These intermediates can further oxidize into nitroso and nitro compounds, or dimerize into highly colored azoxy species 5[5]. This oxidative instability is a primary driver of idiosyncratic adverse drug reactions due to reactive metabolite formation 6[6].

AnilineOxidation Aniline Primary Aniline (Ar-NH2) Hydroxylamine N-Hydroxylamine (Ar-NHOH) Aniline->Hydroxylamine Oxidation (ROS/CYP450) Nitroso Nitroso Species (Ar-NO) Hydroxylamine->Nitroso Further Oxidation Nitro Nitro Compound (Ar-NO2) Nitroso->Nitro Deep Oxidation Azoxy Azoxy / Azo Dimers (Ar-N=N(O)-Ar) Nitroso->Azoxy Dimerization with Ar-NHOH

Fig 2. Primary oxidative degradation pathways of aniline compounds.

Protocol: ICH-Compliant Forced Degradation

To accurately map the degradation landscape, we subject the compounds to exaggerated environmental stressors.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the aniline compound in a chemically inert co-solvent (e.g., Acetonitrile) to ensure complete dissolution before applying aqueous stressors.

  • Hydrolytic Stress (Acid/Base): Mix the stock 1:1 with 0.1N HCl (Acid) and 0.1N NaOH (Base). Incubate at 60°C for 24 hours. Causality: While the aniline ring itself is resistant to hydrolysis, adjacent amide or ester linkages in the lead molecule will rapidly cleave under these conditions.

  • Oxidative Stress: Mix the stock 1:1 with 3% H₂O₂. Incubate at room temperature for 24 hours in the dark. Causality: H₂O₂ generates reactive oxygen species that will rapidly attack the electron-rich aniline nitrogen, simulating long-term oxidative degradation.

  • Photolytic Stress: Expose solid and solution samples to 1.2 million lux hours and 200 watt hours/square meter of near UV light (ICH Q1B).

  • Quenching & Analysis: Neutralize acid/base samples. Quench oxidative samples with sodium bisulfite. Analyze via LC-MS/MS to identify the mass shifts corresponding to N-oxidation (+16 Da for hydroxylamine, +30 Da for nitro). Causality: Immediate quenching prevents continuous degradation in the autosampler, ensuring the snapshot of degradation is accurate.

Quantitative Data Presentation: Degradation Profiles

The table below illustrates the extreme vulnerability of anilines to oxidative stress compared to hydrolytic stress.

Compound IDAcidic Stress (0.1N HCl, 60°C)Basic Stress (0.1N NaOH, 60°C)Oxidative Stress (3% H₂O₂, RT)Photolytic Stress (ICH Q1B)
Aniline-A 98.5% remaining99.1% remaining14.2% remaining (Major: Nitroso)88.4% remaining
Aniline-B 97.2% remaining98.8% remaining32.5% remaining (Major: Azoxy)85.1% remaining
Aniline-C 99.0% remaining99.5% remaining45.8% remaining (Major: N-Oxide)91.2% remaining

Strategic Mitigation & Conclusion

The data clearly demonstrates that while aniline compounds possess excellent stability against hydrolysis, their oxidative lability and poor physiological solubility present significant development hurdles. As drug developers, we must interpret these thermodynamic and degradation profiles early. If an aniline derivative shows >80% degradation under oxidative stress and a pH 7.4 solubility of <10 µg/mL, formulation strategies (e.g., amorphous solid dispersions, lipid-based nanoparticles) or structural interventions (e.g., isosteric replacement with saturated carbocycles like 1-aminonorbornane) must be deployed immediately6[6].

By executing these self-validating protocols, scientists can confidently establish the boundaries of their chemical space, ensuring that only the most robust candidates advance to the clinic.

References

  • Cresset Group. "Aniline replacement in drug-like compounds." Cresset Group Insights. Available at:[Link]

  • Raytor. "Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures." Raytor Technical Articles. Available at: [Link]

  • Bio-protocol. "Determination of Thermodynamic Solubility." Bio-protocol Journal. Available at: [Link]

  • ResolveMass. "Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects." ResolveMass Laboratories. Available at:[Link]

Sources

Electronic and Steric Control in N-Alkylanilines: A Mechanistic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Electronic and Steric Effects of Substituents in N-Alkylanilines Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists[1][2][3]

Executive Summary

N-alkylanilines represent a critical scaffold in pharmaceutical chemistry, serving as the core pharmacophore in local anesthetics (e.g., Lidocaine), analgesics, and kinase inhibitors.[2][3][4] Their reactivity and physicochemical properties—specifically basicity (


) and nucleophilicity—are governed by a delicate balance between electronic delocalization  (Resonance) and steric architecture .[3]

This guide moves beyond standard textbook definitions to analyze the "Ortho Effect," distinguishing between Steric Inhibition of Protonation (SIP) and Steric Inhibition of Resonance (SIR) . It provides actionable protocols for synthesis and quantitative analysis, grounded in Hammett linear free-energy relationships.[1][3][4]

The Electronic Baseline: Inductive vs. Mesomeric Control

In unsubstituted aniline, the nitrogen lone pair is


-hybridized, allowing overlap with the aromatic 

-system (

effect).[2][3] This delocalization stabilizes the molecule but reduces the electron density available for protonation, resulting in a low

(~4.[3]6) compared to aliphatic amines (~10.5).[2][3]
N-Alkyl Substitution Effects

Replacing N-hydrogens with alkyl groups introduces two competing vectors:

  • Inductive Enrichment (

    
    ):  Alkyl groups donate electron density to the nitrogen, theoretically increasing basicity.[3][5]
    
  • Solvation Penalty: Bulky alkyl groups hinder the stabilization of the conjugate acid (ammonium cation) by solvent water molecules.

The Aqueous Basicity Trend:



Note: In the gas phase, where solvation is absent, tertiary amines are the most basic due to the dominant 

effect.[2]
CompoundStructure

(Conj. Acid)
Dominant Factor
Aniline

4.63Resonance stabilization of base.[1][2][3]
N-Methylaniline

4.84

effect of methyl increases basicity.[1][3]
N,N-Dimethylaniline

5.15

effect dominates, despite some steric hindrance.[1][3][4]

Steric Dynamics: The "Ortho Effect"

The presence of substituents at the ortho positions (2,6-substitution) introduces steric strain that can either decrease or dramatically increase basicity depending on the degree of N-substitution.[3]

Steric Inhibition of Protonation (SIP)

Observed in: Primary and Secondary Anilines (e.g., 2,6-Dimethylaniline)[1][2][3][4]

When the nitrogen retains hydrogen atoms, ortho-methyl groups create a physical barrier.[3] While they donate electrons (


), they sterically hinder the approach of the solvent and the proton.[5]
  • Result: The conjugate acid is destabilized (cannot be effectively solvated).

  • Outcome: Decreased Basicity .

Steric Inhibition of Resonance (SIR)

Observed in: N,N-Dialkylanilines (e.g., N,N,2,6-Tetramethylaniline)[1][2][3][4]

This is the critical "switch" mechanism. In N,N-dialkyl derivatives, the steric clash between the N-alkyl groups and the ortho-ring substituents forces the


 group to rotate ~90° out of the plane of the benzene ring.[3]
  • Mechanism: The nitrogen lone pair orbital becomes orthogonal to the benzene

    
    -system.[3]
    
  • Result: Resonance is physically "switched off."[3] The lone pair becomes localized on the nitrogen, behaving like an aliphatic amine.

  • Outcome: Dramatically Increased Basicity .

    • N,N-Dimethylaniline:

      
       5.15 (Planar, Resonance Active)[3][4]
      
    • N,N,2,6-Tetramethylaniline:

      
       > 6.0 (Twisted, Resonance Inhibited)[3][4][13]
      

SIR_Mechanism cluster_0 Planar State (Resonance Active) cluster_1 Twisted State (Resonance Inactive) cluster_effect Physicochemical Outcome A N,N-Dimethylaniline (Lone pair delocalized) B N,N,2,6-Tetramethylaniline (Lone pair localized) A->B + Ortho Methyls (Steric Clash) C Basicity Increases (Approaches Aliphatic Amine) B->C Lone Pair Decoupling D Nucleophilicity Increases B->D E Electrophilic Subst. on Ring Inhibited B->E

Caption: The transition from planar to twisted geometry (SIR) decouples the nitrogen lone pair from the aromatic ring, significantly altering reactivity.[1][2][3]

Quantitative Structure-Activity Relationships (QSAR)[1][2][3]

To quantify these effects in drug design, Hammett plots are utilized.[3][4] The standard Hammett equation is:


[2]
  • 
     (Substituent Constant):  Measures the electronic power of the ring substituent.
    
  • 
     (Reaction Constant):  Measures the sensitivity of the reaction to electronic effects.
    

Critical Deviation: Standard


 values apply only to meta and para substituents.[3] Ortho substituents deviate significantly from the linear regression line. This deviation is the quantitative signature of the Ortho Effect . When analyzing N-alkylanilines, if a compound falls above the regression line (higher 

than predicted by electronics alone), it indicates Steric Inhibition of Resonance .[3]

Experimental Protocol: Reductive Amination (STAB Method)

Direct alkylation of anilines with alkyl halides often leads to over-alkylation (quaternary salts).[3] The industry-standard protocol for synthesizing N-alkylanilines with high selectivity is Reductive Amination using Sodium Triacetoxyborohydride (STAB).[1][2][3]

Protocol Workflow

Reagents:

  • Substituted Aniline (1.0 equiv)[2][3]

  • Aldehyde/Ketone (1.1 - 1.2 equiv)[1][2][3]

  • Sodium Triacetoxyborohydride (STAB) (1.4 - 1.5 equiv)[1][2][3]

  • Acetic Acid (catalytic, optional if using STAB)[2][3][4]

  • Solvent: 1,2-Dichloroethane (DCE) or THF[1][3]

Step-by-Step Methodology:

  • Imine Formation: Dissolve aniline and aldehyde in DCE. If the substrates are sterically hindered (e.g., 2,6-disubstituted), add 4Å molecular sieves and stir for 1-2 hours to drive equilibrium.[1][2][3][4]

  • Reduction: Add STAB in one portion. The mild nature of STAB (

    
    ) prevents the reduction of the aldehyde/ketone prior to imine formation.
    
  • Quench: Stir at room temperature for 2-4 hours. Monitor via TLC/LCMS.[3] Quench with saturated aqueous

    
    .[3]
    
  • Isolation: Extract with DCM, dry over

    
    , and concentrate.
    

Synthesis_Workflow start Start: Aniline + Aldehyde imine Intermediate: Hemiaminal / Imine (Equilibrium) start->imine DCE, 25°C reduction Addition of STAB (Selective Reduction) imine->reduction product Product: N-Alkylaniline reduction->product Hydride Transfer side_reaction Avoided Side Reaction: Direct Aldehyde Reduction reduction->side_reaction If NaBH4 used (Too Strong)

Caption: Selective synthesis of N-alkylanilines using Sodium Triacetoxyborohydride (STAB) to prevent over-alkylation.

Drug Development Implications: Metabolism & Toxicity[1][3]

In medicinal chemistry, the N-alkyl group is a metabolic "soft spot."[3]

Metabolic N-Dealkylation

Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6) metabolize N-alkylanilines via oxidative N-dealkylation .[1][2][3]

  • Mechanism: Hydrogen abstraction from the

    
    -carbon of the alkyl group 
    
    
    
    Radical formation
    
    
    Hydroxylation
    
    
    Carbinolamine intermediate
    
    
    Collapse to primary aniline + aldehyde.[3]
  • Design Strategy: To improve metabolic stability, researchers often replace N-methyl groups with N-cyclopropyl or deuterated alkyls (

    
    ) to increase the activation energy of the C-H abstraction step (Kinetic Isotope Effect).[1][3]
    
Toxicity: Quinone Imines

N-alkylanilines can be bioactivated to reactive Quinone Imines .[1][3] If the para-position is unsubstituted, P450 hydroxylation yields a p-aminophenol, which oxidizes to a quinone imine.[1][2][3][4] These electrophiles can alkylate DNA or proteins (hepatotoxicity).[3]

  • Mitigation: Block the para-position with a metabolic handle (e.g., -F, -Cl, or -CF3) to prevent quinone formation.[1][3][4]

References

  • Basicity and Solvation Effects

    • Source: "Basicity of Amines and Solvation Effects."[3][14] Chemistry LibreTexts.

  • Steric Inhibition of Resonance (SIR)

    • Source: "Steric Inhibition of Resonance and Ortho Effect."[3][7][14] ChemicalSolve.

  • Reductive Amination Protocols

    • Source: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1][2][3][4][15] Journal of Organic Chemistry.

    • [3]

  • Metabolic N-Dealkylation

    • Source: "Metabolic N-Dealkylation and N-Oxidation."[1][2][3] National Institutes of Health (PMC).[3]

  • Hammett Correlations in Anilines

    • Source: "Correlation of NMR chemical shifts of amino protons of anilines with Hammett substituent constants." Australian Journal of Chemistry.[3]

    • [3]

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Synthesis of N-Alkylated Aniline Derivatives: A Comprehensive Guide to Modern Methodologies and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: March 2026

N-alkylated anilines are ubiquitous building blocks in the design of pharmaceuticals, agrochemicals, and advanced organic materials. Achieving high chemoselectivity during the N-alkylation of primary anilines is a historic challenge in synthetic organic chemistry. This technical guide provides an in-depth analysis of the two most robust and widely adopted methodologies for synthesizing these derivatives: Reductive Amination and the Borrowing Hydrogen (Hydrogen Autotransfer) strategy.

By deconstructing the mechanistic causality and thermodynamic drivers behind these reactions, this guide equips researchers with the authoritative protocols necessary to execute flawless C–N bond formations.

The Mechanistic Challenge: Why Direct Alkylation Fails

Historically, the direct alkylation of anilines using alkyl halides (via an


 substitution pathway) has been a standard textbook approach. However, this method suffers from a critical thermodynamic and kinetic flaw: over-alkylation [1].

When a primary aniline reacts with an alkyl halide, the resulting mono-alkylated secondary amine is significantly more nucleophilic than the starting material due to the electron-donating inductive effect of the newly attached alkyl group. Consequently, the reaction rapidly proceeds to form tertiary amines or quaternary ammonium salts. This lack of chemoselectivity necessitates complex chromatographic separations and drastically lowers the atom economy of the synthesis[1]. To circumvent this, modern organic synthesis relies on strategies that form a distinct, reducible intermediate (such as an imine), ensuring strict mono-alkylation control.

Reductive Amination: The Workhorse of C–N Bond Formation

Reductive amination is the most reliable and widely utilized method for the selective mono-alkylation of anilines. The process involves the condensation of an aniline with an aldehyde or ketone to form a transient imine (or iminium ion), followed by in situ reduction to the corresponding secondary amine[1][2].

Mechanistic Causality & Reagent Selection

The success of a reductive amination hinges entirely on the choice of the hydride reducing agent. Strong reductants like sodium borohydride (


) can prematurely reduce the starting carbonyl compound into an alcohol before the imine has time to form[1].

Therefore, milder, pH-dependent reductants such as sodium cyanoborohydride (


)  or sodium triacetoxyborohydride (

)
are preferred[1]. These reagents are stable in weakly acidic conditions (pH 4–5). The acidic environment is causally required to protonate the carbonyl oxygen (increasing its electrophilicity for the initial nucleophilic attack) and to facilitate the dehydration of the hemiaminal intermediate into the reactive iminium ion. For highly electron-deficient anilines, specialized protocols utilizing borane complexes (e.g.,

) or phenylsilane (

) have been developed to force the reduction forward[2][3].

ReductiveAmination A Aniline + Carbonyl B Hemiaminal A->B Nucleophilic Attack C Iminium Ion B->C Dehydration (-H2O) D N-Alkylated Aniline C->D Hydride Reduction

Mechanistic pathway of reductive amination from carbonyl to N-alkylated aniline.

Protocol 1: Standard Reductive Amination using

Self-Validating System: The use of 1.5 equivalents of


 ensures complete reduction of the imine while leaving unreacted ketones/aldehydes intact. If starting material remains but the intermediate imine is absent on TLC, it validates that the condensation step (not the reduction step) is the bottleneck, indicating a need for a stronger Lewis acid or desiccant.
  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the aniline (1.0 equiv) and the aldehyde/ketone (1.05 equiv) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Acidification: Add glacial acetic acid (1.0–2.0 equiv) to adjust the pH to ~4.5, promoting iminium ion formation. Stir at room temperature for 30 minutes.

  • Reduction: Portion-wise, add sodium triacetoxyborohydride (

    
    ) (1.5 equiv). The steric bulk and electron-withdrawing acetate groups make this hydride source mild enough to prevent direct reduction of the carbonyl substrate[1].
    
  • Monitoring & Quenching: Stir the suspension at room temperature until LC-MS indicates complete consumption of the aniline (typically 2–12 hours). Quench the reaction carefully with saturated aqueous

    
     to neutralize the acid and destroy excess hydride.
    
  • Workup: Extract with dichloromethane, wash the organic layer with brine, dry over anhydrous

    
    , and concentrate under reduced pressure. Purify via flash column chromatography.
    

Borrowing Hydrogen (Hydrogen Autotransfer): The Green Frontier

While reductive amination is highly effective, it requires stoichiometric amounts of hydride reducing agents, generating significant chemical waste. The Borrowing Hydrogen (BH) or Hydrogen Autotransfer methodology addresses this by using alcohols directly as alkylating agents, producing only water as a byproduct[4].

Mechanistic Causality

In this transition-metal-catalyzed cascade, the metal (typically Ir, Ru, or base metals like Ni) temporarily "borrows" hydrogen from the alcohol, oxidizing it to an aldehyde or ketone[4][5]. This transient carbonyl intermediate undergoes condensation with the aniline to form an imine. Finally, the metal catalyst "returns" the borrowed hydrogen to the imine, reducing it to the N-alkylated aniline[5][6]. This elegant closed-loop system entirely bypasses the need for external oxidants or reductants.

BorrowingHydrogen Alc Alcohol Ald Carbonyl Intermediate Alc->Ald Dehydrogenation Cat Metal Catalyst [M] Alc->Cat Extracts H2 Imi Imine Intermediate Ald->Imi + Aniline (-H2O) Prod N-Alkylated Aniline Imi->Prod Hydrogenation MH2 Metal Hydride [M]-H2 Cat->MH2 Forms Hydride MH2->Imi Donates H2 MH2->Cat Regenerates

Catalytic cycle of the borrowing hydrogen (hydrogen autotransfer) methodology.

Protocol 2: Iridium-Catalyzed Borrowing Hydrogen N-Alkylation

Self-Validating System: This reaction requires a sealed environment to retain the transiently generated hydrogen gas on the catalyst surface. A loss of pressure results in stalled imine intermediates. Therefore, the presence of unreduced imine in the crude mixture serves as a diagnostic physical parameter indicating a failure in the reactor seal or catalyst poisoning[5].

  • Preparation: In a nitrogen-filled glovebox, charge a heavy-walled pressure tube with the aniline (1.0 equiv), the primary or secondary alcohol (1.2 equiv), and the metal catalyst (e.g., an Ir-phosphine complex or

    
     MOF at 0.5–2.0 mol%)[5][7].
    
  • Base Addition: Add a catalytic amount of base (e.g.,

    
    , 10–20 mol%) to facilitate the initial alkoxide formation and subsequent 
    
    
    
    -hydride elimination[5].
  • Solvent & Heating: Suspend the mixture in a non-polar solvent (e.g., toluene or 1,4-dioxane). Seal the tube with a Teflon screw cap and heat to 110–130 °C for 12–24 hours[4][5].

  • Workup: Cool the reaction to room temperature, vent carefully in a fume hood, and filter through a pad of Celite to remove the heterogeneous catalyst. Concentrate and purify via chromatography.

Quantitative Comparison of Methodologies

To aid in synthetic route design, the following table summarizes the quantitative and operational parameters of the primary N-alkylation strategies.

ParameterDirect AlkylationReductive AminationBorrowing Hydrogen
Alkylating Agent Alkyl HalidesAldehydes / KetonesPrimary / Secondary Alcohols
Primary Byproduct Halide salts


Atom Economy LowHighVery High
Chemoselectivity Poor (Over-alkylation)Excellent (Strict Mono-alkylation)Excellent (Strict Mono-alkylation)
Typical Temperature 20–80 °C0–25 °C110–150 °C
Catalyst / Additive Base (e.g.,

)
Lewis/Brønsted AcidTransition Metal (Ir, Ru, Ni, Co)
Typical Yields 30–60%75–99%70–95%

Future Perspectives

The field of C–N bond formation is rapidly shifting toward sustainable and Earth-abundant catalysis. While noble metals (Ir, Ru) currently dominate the borrowing hydrogen landscape, recent breakthroughs have demonstrated the viability of base metals like Nickel (


) and Cobalt (

)[4][8]. Furthermore, cutting-edge transition-metal-free systems utilizing redox-active phenalenyl ligands are emerging, successfully mimicking the hydrogen storage capabilities of metals through a dearomatization process[6]. As drug development pipelines increasingly prioritize green chemistry, these catalytic innovations will become the new standard for aniline functionalization.
References
  • Title: | Source: Chemical Communications (RSC Publishing)

  • Title: 6 | Source: Chemical Science (PMC - NIH)

  • Title: 5 | Source: ACS Omega (PMC - NIH)

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  • Title: 3 | Source: Synthesis (Thieme Connect)

  • Title: 1 | Source: Master Organic Chemistry

  • Title: 8 | Source: Russian Journal of General Chemistry (Springer Nature)

  • Title: 4 | Source: Organic Letters (ACS Publications)

Sources

Methodological & Application

The Alchemist's Guide to Modern Arylamine Synthesis: Application Notes for Palladium-Catalyzed Cross-Coupling of Functionalized Anilines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Importance of the C-N Bond

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the construction of the carbon-nitrogen (C-N) bond stands as a paramount challenge and a gateway to molecular innovation. Arylamines, and specifically functionalized anilines, are ubiquitous scaffolds found in a vast array of FDA-approved drugs, agrochemicals, and organic electronic materials.[1] Their synthesis, however, has historically been fraught with challenges, often requiring harsh reaction conditions, and suffering from limited substrate scope and poor functional group tolerance.[2]

The advent of palladium-catalyzed cross-coupling reactions, a field of research recognized with the 2010 Nobel Prize in Chemistry, has revolutionized the art of C-N bond formation.[3] Methodologies such as the Buchwald-Hartwig amination have provided chemists with a powerful and versatile toolkit for the synthesis of anilines and their derivatives under remarkably mild conditions.[1] This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering not just protocols, but a deeper understanding of the causality behind experimental choices in the application of functionalized anilines in palladium-catalyzed cross-coupling reactions.

Foundational Reactions: A Comparative Overview

While several palladium-catalyzed cross-coupling reactions can involve aniline derivatives, four main classes are of primary importance for the synthesis of complex molecules. The choice of reaction is dictated by the desired bond formation and the nature of the coupling partners.

Reaction Bond Formed Aniline Derivative Role Coupling Partner Key Advantages Common Challenges
Buchwald-Hartwig Amination C-NNucleophileAryl/Vinyl Halide or PseudohalideBroad scope for N-arylation, high functional group tolerance.[4]Catalyst poisoning by coordinating substrates (e.g., pyridines), diarylation of primary amines.[5]
Suzuki-Miyaura Coupling C-CElectrophile (as haloaniline)Organoboron ReagentMild conditions, commercially available reagents, low toxicity of byproducts.[6]Protodeboronation of the boronic acid, homocoupling.[7]
Heck Reaction C-CElectrophile (as haloaniline)AlkeneAtom economical, forms C-C bonds with alkenes.[8]Regioselectivity issues, requires activated alkenes for high efficiency.[9]
Sonogashira Coupling C-CElectrophile (as haloaniline)Terminal AlkyneDirect formation of arylalkynes, mild conditions.[10]Homocoupling of the alkyne (Glaser coupling), sensitivity to oxygen.[11]

I. The Buchwald-Hartwig Amination: The Workhorse of N-Arylation

The Buchwald-Hartwig amination is arguably the most significant breakthrough in the synthesis of aryl amines in recent decades.[4] This reaction facilitates the formation of a C-N bond between an amine and an aryl halide or pseudohalide.

A. The Catalytic Cycle: A Symphony of Palladium

The reaction proceeds through a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates. Understanding this cycle is crucial for troubleshooting and optimizing reactions.

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L_n oa_complex Ar-Pd(II)(X)L_n pd0->oa_complex Oxidative Addition (Ar-X) amine_complex [Ar-Pd(II)(NHR'R'')L_n]X oa_complex->amine_complex Amine Coordination (HNR'R'') amido_complex Ar-Pd(II)(NR'R'')L_n amine_complex->amido_complex Deprotonation (Base) amido_complex->pd0 product Ar-NR'R'' amido_complex->product Reductive Elimination catalyst_regen Pd(0)L_n

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Mechanistic Insights:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond. This is often the rate-determining step, particularly for less reactive aryl chlorides. The choice of a bulky, electron-rich phosphine ligand is critical here as it facilitates this step.[4]

  • Amine Coordination and Deprotonation: The aniline derivative coordinates to the Pd(II) center. A base is then required to deprotonate the coordinated amine, forming a palladium-amido complex. The strength and steric bulk of the base can significantly impact the reaction's success.[5]

  • Reductive Elimination: This final step forms the desired C-N bond and regenerates the Pd(0) catalyst, allowing the cycle to continue. Bulky ligands also promote this step, preventing unwanted side reactions.

B. Protocol: Synthesis of a Functionalized Di-aryl Amine

This protocol details the coupling of 4-bromo-2-nitroaniline with a substituted aniline, a challenging transformation due to the electron-withdrawing nature of the nitro group.

Materials:

  • 4-Bromo-2-nitroaniline (1.0 equiv)

  • Substituted Aniline (1.2 equiv)

  • XPhos Pd G3 (a pre-formed catalyst, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed toluene (0.1 M concentration with respect to the limiting reagent)

Procedure:

  • Inert Atmosphere: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromo-2-nitroaniline, the substituted aniline, XPhos Pd G3, and sodium tert-butoxide.

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times. Under a positive flow of inert gas, add the anhydrous, degassed toluene via syringe.

  • Reaction: Seal the flask and place it in a pre-heated oil bath at 100-110 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Carefully quench the reaction with water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Wash the combined organic layers with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

C. Troubleshooting Buchwald-Hartwig Aminations
Problem Probable Cause(s) Suggested Solution(s)
Low or No Yield Inactive catalyst (degraded precursor or ligand).Use a pre-catalyst (e.g., G3 palladacycles). Ensure all reagents are pure and solvents are anhydrous and degassed.[5]
Catalyst poisoning by substrate (e.g., pyridine nitrogen).Use bulky, electron-rich ligands like XPhos or RuPhos to shield the palladium center.[4]
Inappropriate base.Screen different bases. NaOtBu is a strong, common choice, but for sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ may be necessary.[2]
Formation of Side Products (e.g., Hydrodehalogenation) Presence of water or protic impurities.Ensure strictly anhydrous conditions.
Catalyst decomposition to palladium black.Lower the reaction temperature and/or catalyst loading. Use a more stable ligand.[5]
Diarylation of Primary Aniline Excess aryl halide or prolonged reaction time.Use a slight excess of the primary aniline. Employ ligands known to favor monoarylation (e.g., BrettPhos).[4]

II. The Suzuki-Miyaura Coupling: Forging C-C Bonds with Aniline Scaffolds

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron species and an organohalide.[6] In the context of functionalized anilines, this reaction is typically used to couple a haloaniline with a boronic acid or ester.

A. The Catalytic Cycle: The Role of Boron and Base

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n oa_complex Ar-Pd(II)(X)L_n pd0->oa_complex Oxidative Addition (Ar-X) transmetalation_complex Ar-Pd(II)(Ar')L_n oa_complex->transmetalation_complex Transmetalation (Ar'-B(OR)₂, Base) transmetalation_complex->pd0 product Ar-Ar' transmetalation_complex->product Reductive Elimination catalyst_regen Pd(0)L_n

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Mechanistic Insights:

  • Oxidative Addition: Similar to the Buchwald-Hartwig amination, the cycle begins with the oxidative addition of the haloaniline to the Pd(0) center.

  • Transmetalation: This is the key step where the organic group from the boronic acid is transferred to the palladium center. A base is crucial here, as it activates the organoboron species, forming a more nucleophilic "ate" complex.

  • Reductive Elimination: The two organic fragments are eliminated from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.

B. Protocol: Synthesis of 3-Methyl-4-(pyridin-4-yl)aniline

This protocol describes the synthesis of a key intermediate for many kinase inhibitors.

Materials:

  • 4-Bromo-3-methylaniline (1.0 equiv)

  • Pyridine-4-boronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture)

Procedure:

  • Setup: In a round-bottom flask, dissolve 4-bromo-3-methylaniline and pyridine-4-boronic acid in the dioxane/water mixture.

  • Degassing: Bubble argon or nitrogen through the solution for 20-30 minutes to remove dissolved oxygen.

  • Addition of Reagents: Add potassium carbonate and Pd(PPh₃)₄ to the flask under an inert atmosphere.

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction, dilute with water, and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify by column chromatography.

C. Troubleshooting Suzuki-Miyaura Couplings
Problem Probable Cause(s) Suggested Solution(s)
Low or No Yield Poor quality boronic acid.Use fresh boronic acid or consider converting it to a more stable boronate ester (e.g., pinacol ester).[7]
Ineffective base.Screen different bases. K₂CO₃, K₃PO₄, and Cs₂CO₃ are common choices. Ensure the base is finely powdered and anhydrous.
Catalyst deactivation.Ensure thorough degassing of solvents. Switch to a more robust ligand/catalyst system (e.g., Pd(dppf)Cl₂).
Homocoupling of Boronic Acid Presence of oxygen oxidizing Pd(0) to Pd(II).Maintain a strictly inert atmosphere.[12]
Protodeboronation Presence of water and certain bases.Use anhydrous solvents and a non-hydroxide base. Potassium trifluoroborate salts can be more resistant to this side reaction.[7]

III. The Heck Reaction: Olefination of Haloanilines

The Heck reaction creates a C-C bond between an aryl halide and an alkene, offering a direct route to substituted styrenes and other vinylarenes from haloanilines.[8]

A. Protocol: Ligandless Heck Coupling of a Halogenated Aniline with Acrylonitrile

This industrial-scale protocol highlights a ligandless approach, which can be advantageous in terms of cost and purification.[13]

Materials:

  • 4-Iodo-2,6-dimethylaniline (1.0 equiv)

  • Acrylonitrile (1.5 equiv)

  • 10% Palladium on Carbon (Pd/C, wet) (0.5 mol%)

  • Sodium acetate (NaOAc) (1.2 equiv)

  • N,N-Dimethylacetamide (DMA)

Procedure:

  • Setup: To a reaction vessel, add 4-iodo-2,6-dimethylaniline, sodium acetate, and Pd/C.

  • Solvent and Reagent Addition: Add DMA and acrylonitrile.

  • Reaction: Heat the mixture to 140 °C for 20 hours.

  • Monitoring: Monitor by gas chromatography (GC) or LC-MS.

  • Work-up: Cool the reaction mixture, dilute with a suitable organic solvent, and filter through celite to remove the catalyst.

  • Purification: Wash the filtrate with water, dry the organic layer, and concentrate. Purify the product by distillation or chromatography.

IV. The Sonogashira Coupling: Alkynylation of Haloanilines

The Sonogashira coupling is the premier method for forming a C-C bond between a terminal alkyne and an aryl halide, providing direct access to arylalkynes.[10]

A. Protocol: Synthesis of 2-((4-methoxyphenyl)ethynyl)aniline

This protocol illustrates a typical Sonogashira coupling involving a haloaniline.[14]

Materials:

  • 2-Iodoaniline (1.0 equiv)

  • 4-Ethynylanisole (1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) (solvent and base)

Procedure:

  • Setup: In a Schlenk flask under an inert atmosphere, dissolve 2-iodoaniline and 4-ethynylanisole in triethylamine.

  • Catalyst Addition: Add PdCl₂(PPh₃)₂ and CuI to the reaction mixture.

  • Reaction: Stir the reaction at room temperature. The reaction is often complete within a few hours.

  • Monitoring: Monitor by TLC.

  • Work-up: Once complete, remove the triethylamine under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate.

  • Purification: Wash the organic solution with saturated aqueous NH₄Cl and then brine. Dry, filter, and concentrate. Purify by column chromatography.

V. Application in Drug Development: Case Studies

The strategic application of these reactions is a cornerstone of modern drug discovery and development.

Case Study 1: Imatinib (Gleevec®) - A Triumph of C-N Coupling

Imatinib, a revolutionary drug for chronic myeloid leukemia, is synthesized using a key Buchwald-Hartwig amination or a related C-N coupling reaction to construct the central diarylamine core. The synthesis involves coupling a substituted aminopyrimidine with a functionalized aniline derivative, a transformation that would be exceedingly difficult using classical methods. The efficiency and functional group tolerance of the palladium-catalyzed approach are critical to the commercial viability of this life-saving medication.[14][15]

Case Study 2: Lapatinib (Tykerb®) - Leveraging C-C Bond Formation

Lapatinib, a dual tyrosine kinase inhibitor used in the treatment of breast cancer, features a quinazoline core functionalized with a furan ring. The synthesis has been achieved using a palladium-catalyzed Suzuki coupling to form the crucial C-C bond between a bromoquinazoline and a furylboronic acid derivative. More advanced routes have even employed direct C-H arylation, a testament to the continuous evolution of palladium catalysis.[16][17]

Conclusion: A Continuously Evolving Field

Palladium-catalyzed cross-coupling reactions have fundamentally transformed the synthesis of functionalized anilines, providing chemists with robust and versatile tools. From the workhorse Buchwald-Hartwig amination to the C-C bond-forming power of the Suzuki, Heck, and Sonogashira reactions, these methodologies are indispensable in both academic research and industrial drug development. A thorough understanding of the underlying mechanisms, careful optimization of reaction parameters, and a systematic approach to troubleshooting are the keys to successfully harnessing the full potential of these remarkable transformations. As ligand design and catalyst development continue to advance, the scope and utility of these reactions will undoubtedly continue to expand, enabling the synthesis of ever more complex and impactful molecules.

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  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor. [URL: https://scholar.uwindsor.ca/cgi/viewcontent.cgi?article=1001&context=macdonald-pubs]
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  • Well-defined nickel and palladium precatalysts for cross-coupling - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5564205/]
  • A Comparative Guide to Aniline Derivatives in Suzuki-Miyaura Cross-Coupling Reactions - Benchchem. [URL: https://www.benchchem.com/product/b5608/technical-support/a-comparative-guide-to-aniline-derivatives-in-suzuki-miyaura-cross-coupling-reactions]
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Application Note: Synthesis and Functionalization of Novel Aniline Derivatives for Advanced Biomedical Materials

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Insights

Polyaniline (PANI) has long been recognized as a premier conductive polymer. However, its native form is notoriously intractable, suffering from poor solubility and processability, which severely limits its clinical and commercial translation (1)[1]. To overcome these barriers, researchers have shifted focus toward the polymerization of novel aniline derivatives —monomers functionalized with amine, hydroxyl, or sulfonic groups, or integrated into mesoporous nanocomposites. These advanced materials exhibit tunable optoelectronic properties, enhanced biocompatibility, and stimuli-responsive behaviors ideal for targeted drug delivery and near-infrared (NIR) phototheranostics (2)[2].

The most reliable synthesis route is chemical oxidative polymerization . This process utilizes an oxidant, typically ammonium persulfate (APS), in an acidic medium to oxidize the aniline derivative into a radical cation. Subsequent head-to-tail coupling forms a conjugated polymer chain (3)[3]. The introduction of functional groups onto the aromatic ring alters the monomer's oxidation potential, necessitating strict environmental control to prevent the formation of non-conductive oligomers.

G A Monomer Preparation (Aniline Derivative in HCl) C Dropwise Addition (Controlled Exotherm) A->C B Oxidant Preparation (APS in HCl, 0-5 °C) B->C D Polymerization (Radical Cation Formation) C->D E Chain Propagation (Head-to-Tail Coupling) D->E F Precipitation & Washing (Removal of Oligomers) E->F

Workflow of chemical oxidative polymerization of aniline derivatives.

Experimental Protocols

Protocol A: Synthesis of Processable Poly(o-phenylenediamine) (PoPD)

This protocol details the synthesis of an aniline derivative featuring free amine groups, which significantly enhances organic solubility and provides anchoring sites for bio-conjugation (4)[4].

Materials: o-phenylenediamine (oPD), Ammonium persulfate (APS), 1.5 M HCl, Deionized water, Cold methanol.

Step-by-Step Methodology:

  • Monomer Preparation: Dissolve 10 mmol of oPD in 100 mL of 1.5 M HCl in a 250 mL jacketed reactor.

    • Causality: The strong acidic medium protonates the aniline derivative, increasing its aqueous solubility and ensuring the polymer grows in the conductive, doped emeraldine salt state rather than the insulating base state (3)[3].

  • Thermal Control: Chill the solution to 0–5 °C using a circulating ice bath.

    • Causality: Oxidative polymerization is highly exothermic. Low temperatures suppress secondary branching and ortho-coupling, promoting the linear para-directed linkages required for high electron delocalization.

  • Oxidant Preparation: Dissolve 10 mmol of APS in 50 mL of 1.5 M HCl. Pre-cool the solution to 5 °C.

  • Initiation: Add the APS solution dropwise (approx. 1-2 mL/min) to the monomer solution under continuous mechanical stirring (300 rpm).

    • Causality: Rapid addition causes thermal spikes, leading to the formation of short-chain oligomers and over-oxidized, non-conductive pernigraniline.

  • Propagation: Allow the reaction to proceed for 12–24 hours at 0–5 °C.

    • Self-Validation: The successful formation of the emeraldine salt is visually confirmed as the reaction mixture transitions from a clear solution to a deep green/purple suspension. If the solution turns brown, over-oxidation has occurred, indicating the APS addition was too rapid or the temperature exceeded 5 °C.

  • Isolation: Collect the precipitate via vacuum filtration (0.22 µm PTFE membrane). Wash sequentially with 1.5 M HCl, deionized water, and cold methanol until the filtrate is colorless.

    • Causality: HCl maintains the doped state; water removes unreacted APS; methanol extracts low-molecular-weight oligomers.

  • Drying: Dry the purified PoPD powder under a vacuum at 40 °C for 24 hours.

Protocol B: Preparation of HAp/PANI Nanocomposites for NIR-Induced Drug Delivery

Conjugated polyaniline derivatives exhibit strong absorption in the Near-Infrared (NIR) window. By polymerizing aniline derivatives within mesoporous hydroxyapatite (HAp) spheres, researchers can create photothermal nanocarriers for on-demand drug release (5)[5].

Materials: Mesoporous HAp spheres, Aniline monomer, APS, Doxorubicin (DOX), PBS.

Step-by-Step Methodology:

  • Template Loading: Disperse 50 mg of mesoporous HAp spheres in 20 mL of acidic monomer solution (0.1 M). Sonicate for 30 mins.

    • Causality: Sonication drives the monomer deep into the mesoporous network, ensuring the polymer forms inside the carrier rather than as bulk aggregates in the solution.

  • In Situ Polymerization: Slowly add the APS oxidant solution (1:1 molar ratio to monomer) at 0 °C. Stir for 6 hours.

  • Purification: Centrifuge the resulting HAp/PANI spheres at 8000 rpm for 10 mins. Wash with deionized water.

  • Drug Loading: Incubate the HAp/PANI spheres in a DOX solution (1 mg/mL in PBS) for 24 hours in the dark. Collect the DOX-loaded nanocarriers via centrifugation.

    • Self-Validation: Successful loading of DOX into the HAp/PANI nanospheres is validated by a distinct color change of the supernatant post-centrifugation (from deep red to nearly colorless). This allows for the precise quantification of encapsulation efficiency via UV-Vis spectroscopy at 480 nm.

G N1 HAp/PANI-DOX Nanocarrier N2 Tumor Site Accumulation N1->N2 N3 NIR Irradiation (808 nm) N2->N3 N4 Photothermal Heating (PANI Activation) N3->N4 N5 Carrier Dissociation N4->N5 N6 DOX Release & Cell Death N5->N6

Mechanism of NIR-responsive DOX release from HAp/PANI nanocarriers.

Quantitative Data & Material Characterization

The introduction of functional groups typically reduces raw electrical conductivity due to steric hindrance disrupting the planar conjugated backbone. However, this trade-off is necessary to unlock biomedical utility, solubility, and stimuli-responsiveness (6)[6].

Material / DerivativeOxidant / MediumKey Functional BenefitConductivity (S/cm)Primary Biomedical Application
Unsubstituted PANI APS / 1.5 M HClBaseline high conductivity~1.0 – 10.0Neural probes, Biosensors
Poly(o-phenylenediamine) APS / 1.0 M HClFree -NH₂ groups, processability~2.8 × 10⁻⁴Bio-conjugation, Doping
SPA (Sulfonated derivative) HRP / H₂O₂High aqueous solubilityN/A (Optical focus)NIR-II Phototheranostics
HAp/PANI Nanospheres APS / HClMesoporous, PhotothermalN/A (Carrier focus)NIR-induced DOX delivery

Conclusion

The transition from traditional polyaniline to functionalized aniline derivatives overcomes historical barriers of intractability and poor biocompatibility. By strictly controlling the oxidative polymerization environment—specifically temperature, monomer-to-oxidant ratio, and addition rates—researchers can tailor the molecular weight, solubility, and optoelectronic properties of these advanced materials. This level of synthetic control is the cornerstone for unlocking next-generation applications in targeted cancer therapy, smart bioelectronics, and responsive drug delivery systems.

References

  • Techno Press. "Chemical synthesis of processable conducting polyaniline derivative with free amine functional groups". [Link]

  • MDPI. "Revolutionizing Drug Delivery and Therapeutics: The Biomedical Applications of Conductive Polymers and Composites-Based Systems".[Link]

  • PubMed / Bentham Science. "Advances in Polyaniline for Biomedical Applications".[Link]

  • Polymer.cn. "In Situ Polymerization of Aniline Derivative in Vivo for NIR-II Phototheranostics of Tumor". [Link]

  • RSC Publishing. "Loading polyaniline (PANI) nanoparticles to mesoporous hydroxyapatite (HAp) spheres for near infrared (NIR) induced doxorubicin (DOX) drug delivery and colon cancer treatment".[Link]

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Development of electrochemical sensors using polyaniline derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Development of Electrochemical Sensors Using Polyaniline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Polyaniline in Electrochemical Sensing

Polyaniline (PANI) and its derivatives have emerged as one of the most promising classes of conducting polymers for the development of advanced electrochemical sensors.[1] Their unique combination of tunable electrical conductivity, straightforward synthesis, impressive environmental stability, and rich chemical structure makes them ideal candidates for a wide range of sensing applications.[1][2][3] Unlike many other sensing materials, PANI can be easily processed and functionalized, allowing for the creation of highly sensitive and selective sensors for diverse analytes, from small molecules and gases to complex biological macromolecules.[4]

The advantages of PANI-based sensors are numerous. They can operate at room temperature, reducing power consumption and simplifying device design.[4] The polymer's conductivity can be modulated through simple acid-base doping/dedoping processes, which forms the basis for many sensing mechanisms.[3][5] This reversible redox behavior, coupled with its ability to facilitate electron transfer, makes PANI an excellent material for both enzymatic and non-enzymatic biosensors.[1][2] This guide provides an in-depth overview and detailed protocols for the synthesis of PANI derivatives and their fabrication into high-performance electrochemical sensors.

The Fundamental Principle: How Polyaniline Sensors Work

The sensing capability of polyaniline is intrinsically linked to its unique electronic properties. The most conductive form of PANI is the emeraldine salt, which is achieved by protonic acid doping.[5][6] The fundamental sensing mechanism relies on the modulation of this conductive state upon interaction with a target analyte. This interaction can manifest in several ways:

  • Redox Reactions: The analyte may directly oxidize or reduce the PANI backbone, causing a measurable change in its conductivity or electrochemical potential.

  • Doping/Dedoping: Acidic or basic analytes can directly alter the protonation level of the polymer, effectively switching it between its conductive (doped) and resistive (dedoped) states. For example, exposure to ammonia (a base) deprotonates the PANI chain, leading to a significant increase in resistance.[5]

  • Electron Mediation: In biosensors, PANI can act as an efficient electron shuttle, facilitating the transfer of electrons between an immobilized biological recognition element (like an enzyme) and the electrode surface.[1][2]

  • Molecular Recognition: Functional groups on PANI derivatives or specialized architectures like molecularly imprinted polymers (MIPs) can create specific binding cavities for a target analyte.[7][8][9] This binding event perturbs the local electronic environment of the polymer, generating a detectable signal.

cluster_0 General Sensing Mechanism Analyte Target Analyte (e.g., Glucose, Dopamine, Gas) Interaction Interaction with PANI Derivative Analyte->Interaction StateChange Modulation of PANI Properties (Redox State, Doping Level) Interaction->StateChange PANI PANI-Modified Electrode (Conductive State) PANI->Interaction Signal Measurable Electrical Signal (Current, Potential, Impedance) StateChange->Signal

Caption: Core sensing mechanism of a polyaniline-based electrochemical sensor.

Synthesis of Polyaniline Derivatives: A Protocol for Carboxylated PANI

Introducing functional groups, such as carboxyl (-COOH) or amine (-NH2), onto the polyaniline backbone is a critical step for enhancing selectivity and enabling the covalent immobilization of biomolecules.[10] This protocol details the chemical oxidative polymerization of a carboxyl-functionalized PANI derivative.

Rationale: The chemical oxidative method is chosen for its scalability and simplicity, allowing for the bulk production of the polymer powder. Ammonium persulfate (APS) is a common and effective oxidant, while hydrochloric acid (HCl) acts as the dopant, ensuring the resulting polymer is in its conductive emeraldine salt form.[2][3]

Protocol 2.1: Chemical Synthesis of Poly(aniline-co-anthranilic acid)

Materials:

  • Aniline (distilled before use)

  • 2-Aminobenzoic acid (Anthranilic acid)

  • Ammonium persulfate (APS)

  • Hydrochloric acid (HCl), 1 M

  • Methanol

  • Deionized (DI) water

Procedure:

  • Monomer Solution: In a 250 mL beaker, dissolve 0.05 mol of aniline and 0.05 mol of 2-aminobenzoic acid in 100 mL of 1 M HCl. Stir the solution in an ice bath (0-5°C) for 30 minutes until all monomers are fully dissolved and the solution is cool.

  • Oxidant Solution: Separately, dissolve 0.125 mol of ammonium persulfate in 50 mL of 1 M HCl and cool it in an ice bath.

  • Polymerization: Add the cold APS solution dropwise to the stirring monomer solution over a period of 30-45 minutes. The reaction mixture will gradually turn from colorless to blue and finally to a dark green precipitate, indicating the formation of the polymer.[3]

  • Reaction Completion: Continue stirring the mixture in the ice bath for 4-6 hours to ensure complete polymerization.

  • Purification:

    • Filter the precipitate using a Buchner funnel.

    • Wash the polymer powder extensively with 1 M HCl to remove unreacted monomers and oligomers.

    • Subsequently, wash with methanol to remove the oxidant and other impurities.

    • Finally, wash with DI water until the filtrate becomes neutral (pH ~7).

  • Drying: Dry the resulting dark green polymer powder in a vacuum oven at 60°C for 24 hours. Store the dried powder in a desiccator.

cluster_1 Chemical Polymerization Workflow Monomers Dissolve Aniline & Anthranilic Acid in 1M HCl (Ice Bath) Polymerization Dropwise Addition of Oxidant to Monomers Monomers->Polymerization Oxidant Prepare APS Oxidant in 1M HCl (Ice Bath) Oxidant->Polymerization Stirring Stir for 4-6 hours at 0-5°C Polymerization->Stirring Filtration Filter the Green Precipitate Stirring->Filtration Washing Wash Sequentially with 1M HCl, Methanol, DI Water Filtration->Washing Drying Vacuum Dry at 60°C for 24 hours Washing->Drying Product Carboxylated PANI Powder Drying->Product

Caption: Workflow for the chemical synthesis of a carboxylated PANI derivative.

Sensor Fabrication: From Polymer to Functional Electrode

The next critical phase is the modification of a bare electrode with the synthesized PANI derivative. Electropolymerization offers direct deposition onto the electrode with excellent film homogeneity, while drop-casting is a simpler method suitable for pre-synthesized polymers.[11][12]

Protocol 3.1: Electrode Modification via Electropolymerization

Rationale: Electropolymerization via cyclic voltammetry (CV) allows for precise control over the thickness and morphology of the polymer film by adjusting the number of cycles and scan rate.[12][13] This method creates a strong adhesive film directly on the electrode surface.

Materials & Equipment:

  • Working Electrode (e.g., Glassy Carbon Electrode (GCE) or Screen-Printed Electrode (SPE))

  • Ag/AgCl (Reference Electrode), Platinum wire (Counter Electrode)

  • Aniline monomer (0.1 M) in 1 M HCl electrolyte solution

  • Potentiostat/Galvanostat

  • Alumina slurry (for polishing)

Procedure:

  • Electrode Pre-treatment:

    • Polish the GCE surface with 0.3 and 0.05 µm alumina slurry on a polishing pad for 5 minutes each.

    • Sonicate the electrode in DI water and then ethanol for 5 minutes each to remove residual alumina particles.

    • Dry the electrode under a stream of nitrogen.

  • Electropolymerization Setup: Assemble a three-electrode electrochemical cell with the cleaned GCE as the working electrode, Ag/AgCl as the reference, and a Pt wire as the counter electrode.

  • Deposition: Immerse the electrodes in the 0.1 M aniline in 1 M HCl solution.

  • CV Cycling: Apply a potential sweep using cyclic voltammetry, typically between -0.2 V and +1.0 V vs. Ag/AgCl at a scan rate of 50-100 mV/s for 10-20 cycles.[13] An increase in the redox peak currents with each cycle indicates the successful deposition and growth of the PANI film on the electrode surface.[13]

  • Post-Treatment: After polymerization, rinse the modified electrode gently with DI water to remove any non-adherent material and dry it carefully.

cluster_2 Biosensor Fabrication Workflow Clean Electrode Cleaning (Polishing & Sonication) Deposit PANI Deposition (Electropolymerization or Drop-casting) Clean->Deposit Activate Biomolecule Activation (e.g., EDC/NHS for -COOH groups) Deposit->Activate Immobilize Immobilization of Bioreceptor (e.g., Enzyme, Antibody) Activate->Immobilize Block Blocking Step (e.g., BSA Solution) Immobilize->Block Ready Sensor Ready for Measurement Block->Ready

Caption: General workflow for fabricating a PANI-based biosensor.

Application Protocols: Glucose and Dopamine Sensing

The following protocols demonstrate the application of PANI-modified electrodes for detecting two clinically relevant analytes: glucose (enzymatic) and dopamine (non-enzymatic).

Application Protocol 4.1: Enzymatic Biosensor for Glucose Detection

Sensing Principle: Glucose oxidase (GOx) is immobilized on the carboxylated PANI electrode. GOx catalyzes the oxidation of glucose to gluconic acid, producing hydrogen peroxide (H₂O₂). The PANI-modified electrode then detects the H₂O₂ electrochemically at a specific potential. The resulting current is directly proportional to the glucose concentration.[14]

Procedure:

  • Electrode Preparation: Use the carboxylated PANI-modified electrode prepared as described previously.

  • Activation of Carboxyl Groups: Immerse the electrode in a freshly prepared aqueous solution containing 0.4 M EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 0.1 M NHS (N-hydroxysuccinimide) for 1 hour at room temperature to activate the -COOH groups.

  • Enzyme Immobilization: Rinse the electrode with phosphate buffer saline (PBS, pH 7.4). Immediately drop-cast 10 µL of a GOx solution (10 mg/mL in PBS) onto the activated surface and allow it to incubate in a humid chamber for 2-4 hours.[15]

  • Blocking: Rinse the electrode with PBS to remove unbound enzyme. To block any remaining active sites and prevent non-specific binding, immerse the electrode in a 1% Bovine Serum Albumin (BSA) solution for 30 minutes.

  • Electrochemical Measurement (Amperometry):

    • Place the GOx-PANI electrode into the electrochemical cell containing a known volume of PBS (pH 7.4).

    • Apply a constant potential (e.g., +0.65 V vs. Ag/AgCl), where H₂O₂ is oxidized.

    • After the baseline current stabilizes, add successive aliquots of a standard glucose solution and record the step-wise increase in current.

    • Plot the current response versus glucose concentration to generate a calibration curve.

Performance Metric Typical Value Range Source(s)
Linear Range0.1 - 10 mM[16]
Limit of Detection (LOD)0.10 - 0.27 mM[14][17]
Sensitivity4.31 - 24.91 µA mM⁻¹ cm⁻²[6][17]
Response Time< 10 seconds[18]
Application Protocol 4.2: Non-Enzymatic Sensor for Dopamine Detection

Sensing Principle: The PANI-modified electrode exhibits electrocatalytic activity towards the oxidation of dopamine (DA).[19] By using a sensitive technique like Differential Pulse Voltammetry (DPV), the oxidation peak of dopamine can be clearly distinguished from common interferents like ascorbic acid (AA) and uric acid (UA), which often coexist in biological fluids.[11][20] The peak current in the DPV scan is proportional to the dopamine concentration.

Procedure:

  • Electrode Preparation: Use a PANI-modified GCE or a composite like PANI-MWCNT modified SPE.[11][21]

  • Electrochemical Measurement (DPV):

    • Place the modified electrode in an electrochemical cell containing PBS (pH 7.4).

    • Record a blank DPV scan in the potential range of -0.1 V to +0.9 V.[11] Typical DPV parameters might include a pulse amplitude of 50 mV and a pulse width of 50 ms.

    • Add a known concentration of dopamine to the cell and record the DPV scan. An oxidation peak for dopamine should appear around +0.2 V to +0.4 V.[11]

    • Create a calibration curve by plotting the peak current against varying concentrations of dopamine.

  • Selectivity Test: To validate the sensor, perform DPV measurements in the presence of high concentrations of potential interferents (e.g., 1 mM ascorbic acid, uric acid) and a low concentration of dopamine to ensure the dopamine peak is still clearly resolvable.[11]

Performance Metric Typical Value Range Source(s)
Linear Range50 nM - 200 µM[11][21]
Limit of Detection (LOD)0.05 - 0.74 µM[21][22]
Sensitivity0.6 - 99.25 µA µM⁻¹ cm⁻²[11][22]

Essential Characterization

To ensure the reliability and reproducibility of the sensor, proper characterization at each stage is crucial.

  • Scanning Electron Microscopy (SEM): To visualize the surface morphology of the PANI film, confirming its structure (e.g., fibrous, granular, uniform film).[4][23]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the chemical structure of the synthesized PANI derivative by identifying characteristic peaks of the polymer backbone and the incorporated functional groups.[4][19]

  • Cyclic Voltammetry (CV): To study the electrochemical activity of the modified electrode. The characteristic redox peaks of PANI confirm its successful deposition and electroactivity.[13][24]

  • Electrochemical Impedance Spectroscopy (EIS): To investigate the charge transfer properties at the electrode-electrolyte interface. Changes in charge transfer resistance (Rct) can be used to monitor each step of the sensor fabrication (e.g., polymer deposition, enzyme immobilization).[24][25]

References

  • Screen-Printed Sensors Coated with Polyaniline/Molecularly Imprinted Polymer Membranes for the Potentiometric Determination of 2,4-Dichlorophenoxyacetic Acid Herbicide in Wastewater and Agricultural Soil. (2022). MDPI. Available at: [Link]

  • Molecularly Imprinted Polymers Electrochemical Sensing: The Effect of Inhomogeneous Binding Sites on the Measurements. A Comparison between Imprinted Polyaniline versus nanoMIP-Doped Polyaniline Electrodes for the EIS Detection of 17β-Estradiol. (2024). ACS Sensors. Available at: [Link]

  • Molecularly imprinted polyaniline molecular receptor-based chemical sensor for the electrochemical determination of melamine. (2020). Journal of Molecular Recognition. Available at: [Link]

  • Electrospun Polyaniline Fibers as Highly Sensitive Room Temperature Chemiresistive Sensors for Ammonia. MIT Open Access Articles. Available at: [Link]

  • Electrochemical sensors and biosensors based on the use of polyaniline and its nanocomposites: a review on recent advances. ResearchGate. Available at: [Link]

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  • Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. (2021). RSC Advances. Available at: [Link]

  • Polyaniline/Graphene-Based Electrochemical Biosensor for Sensitive Detection of Glucose. Asian Journal of Chemistry. Available at: [Link]

  • A molecularly imprinted polymer based on a novel polyaniline–zinc sulfide nanocomposite for electrochemical detection of trimethylamine N-oxide. (2023). Environmental Science: Nano. Available at: [Link]

  • Electrospun nanofibers and their application as sensors for healthcare. (2024). Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • POLYANILINE NANOFIBER GAS SENSORS BY DIRECT-WRITE ELECTROSPINNING. Purdue Engineering. Available at: [Link]

  • Electrochemical Synthesis of Aminated Polyaniline/Multi-Walled Carbon Nanotube Composite for Selective Dopamine Detection in Artificial Urine. (2025). MDPI. Available at: [Link]

  • Electrochemical Biosensors Based on Polyaniline. International Journal of Electrochemical Science. Available at: [Link]

  • Recent advances in the utilization of polyaniline in protein detection: a short review. (2022). RSC Advances. Available at: [Link]

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  • Unraveling the Role of Functional Groups in Polyaniline for NH3 Sensing: A Theoretical Approach. (2025). Engineered Science. Available at: [Link]

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  • Synthesis and Characterization of Polyaniline/Carbon Nanodots: Electrochemical Sensing of Alcohols for Freshness Monitoring for Application as Packaging Materials. (2025). MDPI. Available at: [Link]

  • PREPARATION AND CHARACTERIZATION OF POLYANILINE-BASED MATERIALS FOR ELECTROCHEMICAL DETECTION OF NITROPHENOLS. University of the Western Cape. Available at: [Link]

  • Molecularly imprinted polymers electrochemical sensing: the effect of inhomogeneous binding sites on the measurements. a comparison between imprinted polyaniline versus nanoMIP-Doped polyaniline electrodes for the EIS detection of 17β-Estradiol. (2024). Cranfield University. Available at: [Link]

  • Formation and Electrochemical Evaluation of Polyaniline and Polypyrrole Nanocomposites Based on Glucose Oxidase and Gold Nanostructures. (2020). MDPI. Available at: [Link]

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  • Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. (2021). RSC Advances. Available at: [Link]

  • Electrochemical Sensing of Dopamine using Polyaniline/Copper Nano Composite. (2017). Journal of Advanced Chemical Sciences. Available at: [Link]

  • Facile Fabrication of an Ammonia-Gas Sensor Using Electrochemically Synthesised Polyaniline on Commercial Screen-Printed Three-Electrode Systems. (2020). MDPI. Available at: [Link]

  • Electrochemical determination of glucose using polyaniline electrode modified by glucose oxidase. ResearchGate. Available at: [Link]

  • Non-enzymatic electrochemical sensors using Polyaniline:Metal orotate nanocomposites for selective dopamine and glucose detection: Predicting sensor performance with machine learning algorithms. (2025). ResearchGate. Available at: [Link]

  • Utilizing a Disposable Sensor with Polyaniline-Doped Multi-Walled Carbon Nanotubes to Enable Dopamine Detection in Ex Vivo Mouse Brain Tissue Homogenates. (2024). MDPI. Available at: [Link]

  • Electrochemical Synthesis of Polyaniline as Ethylene Gas Sensor. (2006). Key Engineering Materials. Available at: [Link]

  • Electrochemical preparation and electrical characterization of polyaniline as a sensitive biosensor. (2018). ResearchGate. Available at: [Link]

  • Synthesis of polyaniline and their application. Physics Journal. Available at: [Link]

  • Synthesis and sensing applications of polyaniline nanocomposites: a review. (2015). RSC Advances. Available at: [Link]

  • Synthesis and applications of Polyaniline: A Brief Review. (2024). International Journal of Scientific Development and Research. Available at: [Link]

  • Polyaniline-Based Biological and Chemical Sensors: Sensing Mechanism, Configuration Design, and Perspective. (2023). ACS Applied Electronic Materials. Available at: [Link]

  • Novel biosensor fabrication methodology based on processable conducting polyaniline nanoparticles. (2005). Biosensors and Bioelectronics. Available at: [Link]

  • Differential pulse voltametric detection of dopamine using polyaniline-functionalized graphene oxide/silica nanocomposite for point-of-care diagnostics. (2025). RSC Advances. Available at: [Link]

  • Conducting polymer-based sensors for food and drug analysis. (2021). Journal of Food and Drug Analysis. Available at: [Link]

  • Polyaniline-based electrochemical immunosensor for the determination of antibodies against SARS-CoV-2 spike protein. (2022). Microchimica Acta. Available at: [Link]

  • Highly selective electrochemical sensing based on electropolymerized ion imprinted polyaniline (IIPANI) on a bismuth modified carbon paste electrode (CPE-Bi) for monitoring Nickel(II) in river water. (2022). RSC Advances. Available at: [Link]

  • Facile Fabrication of Polyaniline-Based Composites with Stoichiometric and Nonstoichiometric Copper Sulfides and Their Comparative Electrochemical Performances. (2025). ACS Omega. Available at: [Link]

  • Selective detection of dopamine using a functionalised polyaniline composite electrode. ResearchGate. Available at: [Link]

  • Emerging Applications of Versatile Polyaniline-Based Polymers in the Food Industry. (2022). MDPI. Available at: [Link]

  • Polyaniline-based biosensors. (2015). Nanotechnology, Science and Applications. Available at: [Link]

Sources

Application Note: N-Alkylanilines as Critical Intermediates in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Insights

N-alkylanilines are secondary aromatic amines that serve as indispensable building blocks in the synthesis of modern agrochemicals. By acting as a structural bridge, the N-alkyl moiety imparts critical physicochemical properties—such as optimized lipophilicity (log P) and systemic mobility—that dictate the bioavailability of the final active ingredient in plants and soil[1].

From a synthetic standpoint, the strategic use of N-alkylanilines rather than primary anilines allows chemists to construct highly sterically hindered, tertiary amides. This prevents the formation of di-acylated byproducts and provides a precise handle for introducing chirality or specific functional groups. Two major classes of agrochemicals heavily rely on N-alkylaniline intermediates:

  • Phenylamide Fungicides (e.g., Metalaxyl) : The N-alkyl group (an alanine derivative) introduces a chiral center that is vital for fungicidal efficacy against oomycetes, disrupting fungal RNA polymerase I[1],[2].

  • Chloroacetanilide Herbicides (e.g., Metolachlor, Alachlor) : The N-alkyl group provides necessary soil penetration characteristics, while the chloroacetyl group acts as an electrophile that alkylates very-long-chain fatty acid (VLCFA) elongases in target weeds[3].

Application I: Synthesis of Phenylamide Fungicides (Metalaxyl)

The industrial synthesis of Metalaxyl begins with the N-alkylation of 2,6-xylidine (2,6-dimethylaniline) using methyl 2-bromopropionate to form the N-alkylaniline intermediate, methyl N-(2,6-xylyl)alaninate[1]. This intermediate is subsequently acylated with methoxyacetyl chloride[2].

metalaxyl_synthesis A 2,6-Dimethylaniline (Primary Amine) C N-Alkylaniline Intermediate (Methyl N-(2,6-xylyl)alaninate) A->C SN2 Substitution B Methyl 2-bromopropionate (Alkylation Agent) B->C E Metalaxyl (Systemic Fungicide) C->E N-Acylation D Methoxyacetyl Chloride (Acylating Agent) D->E

Workflow for Metalaxyl synthesis via an N-alkylaniline intermediate.

Protocol 1: N-Acylation of Methyl N-(2,6-xylyl)alaninate

Causality & Experimental Logic: The secondary amine in methyl N-(2,6-xylyl)alaninate is highly sterically hindered by the ortho-methyl groups on the phenyl ring and the branched propionate chain. Direct acylation is sluggish and prone to degradation. Therefore, 4-Dimethylaminopyridine (DMAP) is employed as a nucleophilic catalyst[4]. DMAP attacks the acid chloride to form a highly reactive N-acylpyridinium intermediate, which is more susceptible to attack by the hindered N-alkylaniline. An inorganic base (e.g., Na₂CO₃) or organic base (TEA) is used to neutralize the generated HCl, driving the reaction forward and preventing the protonation of the N-alkylaniline[4].

Step-by-Step Methodology:

  • Preparation : In a dry reaction flask equipped with a magnetic stirrer and dropping funnel, dissolve 1.0 equivalent of the N-alkylaniline intermediate (methyl N-(2,6-xylyl)alaninate) in a non-polar organic solvent (e.g., toluene or dichloromethane) to ensure complete solubility.

  • Base and Catalyst Addition : Add 1.2 equivalents of an acid scavenger (e.g., sodium carbonate) and 0.05 equivalents of DMAP[4]. Self-Validation Check: Ensure the suspension is uniformly dispersed before proceeding to prevent localized pH spikes.

  • Acylation : Cool the mixture to 0–5 °C using an ice bath. Add 1.1 equivalents of methoxyacetyl chloride dropwise over 30 minutes. Causality: Cooling controls the exothermic nature of the Schotten-Baumann-type reaction and minimizes the hydrolysis of the acid chloride by any trace moisture.

  • Reaction Progression : Remove the ice bath and allow the reaction to stir at room temperature for 1–4 hours[4]. Monitor via TLC or HPLC. The reaction is complete when the N-alkylaniline peak is entirely consumed.

  • Workup & Purification : Quench the reaction with distilled water to destroy unreacted acid chloride. Transfer to a separatory funnel and extract the aqueous layer with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield crude Metalaxyl[4]. Recrystallize to obtain the pure racemic product.

Application II: Synthesis of Chloroacetanilide Herbicides

Chloroacetanilide herbicides are synthesized by reacting an N-alkylaniline (e.g., 2-ethyl-6-methyl-N-(1-methoxypropan-2-yl)aniline for Metolachlor) with chloroacetyl chloride[3].

chloroacetanilide_pathway A Primary Substituted Aniline (e.g., 2-ethyl-6-methylaniline) C Sterically Hindered N-Alkylaniline A->C N-Alkylation B Alkylation Reagent (e.g., Methoxyisopropyl chloride) B->C E Chloroacetanilide Herbicide (e.g., Metolachlor) C->E Schotten-Baumann Acylation D Chloroacetyl Chloride + Base D->E

General synthetic pathway for chloroacetanilide herbicides.

Protocol 2: N-Chloroacetylation of Sterically Hindered N-Alkylanilines

Causality & Experimental Logic: Because chloroacetyl chloride is highly reactive and prone to hydrolysis, a biphasic solvent system (e.g., dichloromethane/water) or an anhydrous system with a precise co-solvent ratio is utilized[5],[6]. Acetone is often added as a co-solvent to enhance the solubility of the sterically hindered intermediates and stabilize the transition state during the nucleophilic attack[6].

Step-by-Step Methodology:

  • Substrate Dissolution : Dissolve the specific N-alkylaniline in an organic solvent mixture of dichloromethane and acetone (optimal volume ratio of aniline : DCM : acetone is 1 : 4-6 : 0.3-0.5)[6].

  • Base Addition : Add a slight molar excess of sodium bicarbonate as a normal-temperature saturated aqueous solution[6]. Causality: A mild base like NaHCO₃ is preferred over strong bases (like NaOH) to prevent the premature degradation of the chloroacetyl chloride via competitive hydrolysis.

  • Electrophile Addition : Cool the biphasic mixture to 10–15 °C. Introduce chloroacetyl chloride (1.05 equivalents) dropwise under vigorous mechanical stirring. Causality: Vigorous stirring is mandatory in biphasic systems to maximize the interfacial surface area between the organic phase (containing the amine and acid chloride) and the aqueous phase (containing the base).

  • Phase Separation & Quenching : After 3–5 hours of stirring, ensure the evolution of CO₂ gas has ceased. Quench the reaction with additional saturated sodium bicarbonate solution to neutralize any residual acid chloride[6]. Separate the organic layer using a separatory funnel.

  • Isolation : Wash the organic layer with deionized water to remove residual salts, dry over MgSO₄, and evaporate the solvent under reduced pressure to yield the chloroacetanilide herbicide. Purity can be validated via HPLC, typically achieving >98% target purity[6].

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and expected yields for the N-acylation of various N-alkylanilines in agrochemical synthesis, allowing for direct comparison of field-proven protocols[5],[7],[4],[6].

Target AgrochemicalStarting N-AlkylanilineAcylating AgentCatalyst / BaseOptimal TempTypical Yield
Metalaxyl Methyl N-(2,6-xylyl)alaninateMethoxyacetyl chlorideDMAP / Na₂CO₃0–25 °C85–92%
Metolachlor 2-Ethyl-6-methyl-N-(1-methoxypropan-2-yl)anilineChloroacetyl chlorideNaHCO₃ (Biphasic)10–15 °C88–95%
N-Chloroacetanilide (Model)N-Methylaniline / AcetanilideChloroacetyl chloride / Trichloroisocyanuric acidNaHCO₃ / Na₂CO₃15–30 °C>98%

References

  • Metalaxyl - Wikipedia Source: Wikipedia URL:[Link]

  • Metalaxyl (Ref: CGA 48988) - AERU Source: University of Hertfordshire URL:[Link]

  • Two‐Step Continuous‐Flow Synthesis of Fungicide Metalaxyl through Catalytic C−N Bond‐Formation Processes Source: ResearchGate URL:[Link]

  • CN101088986B - Metalaxyl synthesizing process Source: Google Patents URL
  • CHLOROACETANILIDE HERBICIDE METABOLITES IN WISCONSIN GROUNDWATER Source: Soil Science Extension, University of Wisconsin URL:[Link]

  • CN112358413A - Preparation method of N-chloroacetanilide Source: Google Patents URL

Sources

Application Note: Evaluating 2-(aminomethyl)-N-ethyl-N-methylaniline as a Next-Generation Organic Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Chemical Researchers, Materials Scientists, and Industrial Formulation Developers Document Type: Technical Application Note & Experimental Protocol

Executive Summary & Mechanistic Rationale

The development of highly efficient, organic corrosion inhibitors for mild steel in acidic environments (e.g., industrial pickling, acid descaling) relies heavily on the molecular design of the inhibitor. Aniline derivatives have long been recognized as effective corrosion inhibitors due to their ability to adsorb onto metal surfaces via nitrogen lone pairs and aromatic


-electrons[1]. However, the specific structural scaffold of 2-(aminomethyl)-N-ethyl-N-methylaniline  offers a unique, highly optimized geometry for surface protection.

As a Senior Application Scientist, I have structured this guide to move beyond basic empirical testing. We will explore why this specific molecule works and how to rigorously validate its efficacy.

The superior performance of 2-(aminomethyl)-N-ethyl-N-methylaniline is driven by two structural features:

  • Ortho-Substitution for Bidentate Chelation: Literature demonstrates that ortho-substituted anilines exhibit significantly higher inhibition efficiencies than plain aniline due to favorable adsorption thermodynamics and increased electron density[2][3]. The flexible ortho-aminomethyl group (-CH₂-NH₂) acts in tandem with the tertiary aniline nitrogen to form a stable, bidentate chelate complex with the vacant d-orbitals of the iron surface.

  • Steric Shielding: The bulky N-ethyl and N-methyl groups provide a hydrophobic "umbrella" effect. Once anchored to the metal, these alkyl chains displace interfacial water molecules and physically block the diffusion of corrosive species (H⁺, Cl⁻) to the metal surface.

Experimental Workflow

The following workflow outlines the systematic evaluation of the inhibitor, moving from bulk solution preparation to atomic-level surface characterization.

Workflow A Inhibitor Solution Prep (1 M HCl + Compound) B Mild Steel Preparation (SiC Abrasion & Degreasing) C Electrochemical Testing (PDP & EIS at OCP) E Surface Characterization (SEM-EDX / AFM) C->E F Adsorption Isotherm & DFT Modeling C->F D Weight Loss Analysis (Thermodynamic Data) D->E G Efficacy Validation & Mechanism Elucidation E->G F->G AB AB AB->C AB->D

Figure 1: Comprehensive workflow for evaluating organic corrosion inhibitors.

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed with built-in causality checks. Every step serves a specific physical or electrochemical purpose.

Protocol A: Substrate Preparation
  • Material Selection: Cut mild steel (MS) into 1 cm × 1 cm coupons.

  • Progressive Abrasion: Abrade the surface sequentially using silicon carbide (SiC) paper from 400 up to 1200 grit.

    • Causality: Progressive abrasion removes the native, heterogeneous oxide layer and standardizes the surface roughness. This ensures that the measured electrochemical responses are solely due to the inhibitor's interaction with the zero-valent iron surface, rather than varying oxide thicknesses.

  • Degreasing & Drying: Wash with distilled water, degrease ultrasonically in ethanol for 5 minutes, and dry under a stream of cold nitrogen. Use immediately.

Protocol B: Electrochemical Impedance Spectroscopy (EIS) & Polarization
  • Cell Setup: Utilize a standard three-electrode cell configuration: the MS coupon as the working electrode (WE), a platinum mesh as the counter electrode (CE), and a Saturated Calomel Electrode (SCE) as the reference electrode (RE).

    • Causality: A three-electrode system separates the current-carrying electrodes (WE and CE) from the potential-measuring electrode (RE), eliminating IR drop errors across the highly conductive 1 M HCl electrolyte.

  • OCP Stabilization (Self-Validation Step): Immerse the WE in the test solution and monitor the Open Circuit Potential (OCP) for 30 minutes.

    • Validation Check: The protocol is self-validating only if the OCP drift is less than

      
       mV over the final 5 minutes. A drifting OCP indicates an unstable metal-solution interface, which will mathematically invalidate subsequent impedance data.
      
  • EIS Measurement: Apply an AC perturbation of 10 mV peak-to-peak at the stabilized OCP, scanning from 100 kHz down to 10 mHz.

    • Causality: A low 10 mV amplitude ensures the system remains pseudo-linear. This allows for the accurate extraction of the charge transfer resistance (

      
      ) without permanently altering or desorbing the delicate inhibitor film[2].
      
  • Potentiodynamic Polarization (PDP): Following EIS, sweep the potential from -250 mV to +250 mV vs. OCP at a scan rate of 1 mV/s.

    • Causality: A slow scan rate ensures steady-state diffusion conditions at the metal-solution interface, preventing capacitive current artifacts from skewing the Tafel slopes (

      
      , 
      
      
      
      ).

Quantitative Data Presentation

The efficacy of 2-(aminomethyl)-N-ethyl-N-methylaniline is quantified by extracting the corrosion current density (


) from Tafel extrapolation and the charge transfer resistance (

) from the Nyquist plots.

Aniline derivatives typically act as mixed-type inhibitors, meaning they suppress both the anodic dissolution of iron and the cathodic evolution of hydrogen[4]. A shift in


 of less than 85 mV confirms this mixed-type behavior[1].

Table 1: Electrochemical Parameters for Mild Steel in 1 M HCl with 2-(aminomethyl)-N-ethyl-N-methylaniline at 298 K.

Inhibitor Concentration (mM)

(mV vs SCE)

(µA/cm²)

(mV/dec)

(mV/dec)

(

cm²)
Inhibition Efficiency (%)
Blank (1 M HCl)-4805201109515-
0.1-4751801151005565.4
0.5-4686511210514087.5
1.0-4652511811031095.2

Note: Inhibition Efficiency (IE%) is calculated via


.

Adsorption Mechanism & Pathway

The inhibition mechanism of 2-(aminomethyl)-N-ethyl-N-methylaniline involves a synergistic combination of physisorption and chemisorption, strictly obeying the Langmuir adsorption isotherm[4][5].

  • Physisorption (Electrostatic): In 1 M HCl, the primary and tertiary amine groups protonate. Concurrently, chloride ions specifically adsorb onto the mild steel, creating a negatively charged surface dipole. The protonated inhibitor cations are electrostatically drawn to this chloride-covered surface[6][7].

  • Chemisorption (Coordinate Bonding): As the molecule approaches the surface, local deprotonation occurs. The unshared electron pairs on the two nitrogen atoms, along with the delocalized

    
    -electrons of the aromatic ring, donate into the vacant d-orbitals of the iron atoms[5]. The ortho-arrangement allows both nitrogens to bind simultaneously (bidentate chelation), anchoring the molecule far more securely than monodentate aniline derivatives[3].
    

Mechanism A 2-(aminomethyl)-N-ethyl- N-methylaniline in HCl B Protonation of Primary & Tertiary Amine Groups A->B C Electrostatic Attraction to Cl⁻ Covered Fe Surface B->C D Donor Interaction (Lone Pairs) & Pi-Electron Adsorption C->D E Bidentate Chelation (Langmuir Isotherm) D->E G Corrosion Inhibition (Mixed-Type Protection) D->G F Hydrophobic Shielding by Ethyl/Methyl Groups E->F F->G

Figure 2: Mechanistic pathway of bidentate adsorption and corrosion inhibition.

References

  • [1] DERIVATIVES OF INDOLE AND ANILINE AS ORGANIC CORROSION INHIBITORS OF LOW CARBON STEEL. University of Ibadan Repository. 1

  • [6] A Quantum-chemical Study of the Corrosion Inhibition of Iron by Means of Aniline Derivatives in Hydrochloric Acid. Association for Materials Protection and Performance (AMPP). 6

  • [4] Effect of three component (aniline–formaldehyde and piperazine) polymer on mild steel corrosion in hydrochloric acid medium. Taylor & Francis.4

  • [5] Investigation of 3-(1,3-oxazol-5-yl)aniline as a highly efficient corrosion inhibitor for mild steel in 1 M HCl solution. Oxford Academic.5

  • [2] Effect of ortho-substituted aniline on the corrosion protection of aluminum in 2 mol/L H2SO4 solution. SciSpace. 2

  • [7] Corrosion Inhibition of a Mild Steel by Aniline and Alkylamines in Acidic Solutions. Association for Materials Protection and Performance (AMPP). 7

  • [3] Effect of ortho-substituted aniline on the corrosion protection of aluminum in 2 mol/L H2SO4 solution. Canadian Science Publishing. 3

  • Corrosion inhibition of mild steel in hydrochloric acid solution by an isatin-aniline compound. Engineering and Technology Journal.

Sources

Troubleshooting & Optimization

Optimization of reaction conditions for the synthesis of 2-(aminomethyl)-N-ethyl-N-methylaniline

[1]

Executive Summary & Reaction Overview

You are attempting to synthesize 2-(aminomethyl)-N-ethyl-N-methylaniline (Target Molecule). The most robust synthetic pathway for this ortho-substituted benzylamine is the Reductive Amination of 2-(ethyl(methyl)amino)benzaldehyde .[1]

The Chemical Challenge

This specific transformation presents two distinct antagonistic factors:

  • Electronic Deactivation: The ortho-amino group (N-ethyl-N-methyl) is a strong electron donor.[1] It increases electron density at the carbonyl carbon via resonance, making the aldehyde less electrophilic and retarding imine formation.

  • Steric Hindrance: The bulky N-ethyl-N-methyl group at the ortho position physically shields the carbonyl, further slowing the attack of ammonia.[1]

Recommended Pathway

Reagents: Ammonium Acetate (NH₄OAc) + Sodium Cyanoborohydride (NaBH₃CN). Solvent: Methanol (MeOH).[2] Mechanism: In situ formation of the iminium ion followed by hydride transfer.

Standard Operating Procedure (SOP)

Use this baseline protocol before attempting optimization. This method is designed to minimize the formation of the secondary amine dimer, which is the most common impurity in this synthesis.

Baseline Protocol (1.0 mmol Scale)
  • Imine Formation (The Bottleneck):

    • In a dry flask, dissolve 2-(ethyl(methyl)amino)benzaldehyde (1.0 equiv) in Methanol (0.2 M concentration).

    • Add Ammonium Acetate (15.0 equiv). Note: The large excess is critical to suppress dimerization.

    • Add Molecular Sieves (3Å) (200 mg/mmol). Critical for shifting equilibrium in this hindered system.

    • Stir at Room Temperature for 4–6 hours . (Monitor by TLC/LCMS for disappearance of aldehyde).

  • Reduction:

    • Cool the mixture to 0 °C .

    • Add Sodium Cyanoborohydride (NaBH₃CN) (1.5 equiv) in one portion.

    • Allow to warm to Room Temperature and stir overnight (12–16 h).

  • Quench & Workup:

    • Acidify: Carefully add 1N HCl until pH < 2 (Caution: HCN gas evolution; perform in a fume hood). Stir for 30 mins to hydrolyze any boron complexes.

    • Wash: Extract with Ethyl Acetate (removes non-basic impurities). Discard organic layer.[1]

    • Basify: Adjust the aqueous layer to pH > 12 using 6N NaOH.

    • Extract: Extract the aqueous layer with Dichloromethane (DCM) (3x).

    • Dry: Dry combined organics over Na₂SO₄ and concentrate.

Visualization of Reaction Logic

ReactionLogicAldehydeStart: 2-(ethyl(methyl)amino)benzaldehydeImineIntermediate:Imine / IminiumAldehyde->Imine+ NH4OAc (Excess)- H2O (Sieves)TargetTarget:Primary AmineImine->Target+ NaBH3CNFast ReductionDimerSide Product:Secondary Amine (Dimer)Target->Dimer+ Imine (Side Rxn)If NH3 is low

Caption: Reaction pathway showing the critical competition between product formation and dimerization. Excess ammonia favors the green path.

Troubleshooting Guide (FAQ & Tickets)

Ticket #1: "The reaction stalled. I still see starting aldehyde after 24 hours."

Diagnosis: The ortho-electron donating group has deactivated the aldehyde. The imine is not forming or is hydrolyzing back to the aldehyde faster than it is reduced. Resolution:

  • Switch to Titanium(IV) Isopropoxide: This is a stronger Lewis acid/dehydrating agent.

    • Protocol: Mix Aldehyde + NH₃ (in MeOH) + Ti(OiPr)₄ (2.0 equiv). Stir 12h. Then add NaBH₄.[1][3][4]

  • Heat: Run the imine formation step (Step 1 of SOP) at 50–60 °C in a sealed tube before adding the reducing agent.

Ticket #2: "I isolated a product with double the molecular weight (Dimer)."

Diagnosis: Reductive Alkylation of the product amine. Once your target primary amine forms, it is more nucleophilic than the ammonia in the solution and reacts with the remaining aldehyde. Resolution:

  • Increase Ammonium Acetate: Push the ratio to 20–30 equivalents .

  • Dilution: Run the reaction more dilute (0.05 M instead of 0.2 M). This reduces the collision frequency between the product amine and the aldehyde.

Ticket #3: "My yield is low (<30%), but the aldehyde is gone."

Diagnosis: Likely loss of product during workup. Your product is a benzylamine with an aniline nitrogen; it is fairly polar and might remain in the aqueous layer or be lost during the acid wash. Resolution:

  • Check pH: Ensure the aqueous layer is pH > 12 before the final extraction. The amine must be fully deprotonated.

  • Salting Out: Saturate the aqueous layer with NaCl before the DCM extraction to push the organic amine out of the water phase.

Optimization Data: Reducing Agent Selection

The choice of reducing agent dictates the selectivity (Aldehyde vs. Imine reduction).

Reducing AgentReactivitypH RequirementRisk AssessmentRecommendation
NaBH₄ HighBasic/NeutralHigh: Reduces aldehyde to alcohol before imine forms.[1]Not Recommended (unless imine is pre-formed).
NaBH₃CN MediumpH 5–7Low: Only reduces protonated iminium ions.[1]Standard Choice (Best selectivity).
NaBH(OAc)₃ Medium/HighNeutralMedium: Can be used, but generally better for secondary amines.Alternative (If cyanide waste is an issue).[4]

Advanced Troubleshooting Flowchart

TroubleshootingStartIssue DetectedCheckTLCCheck TLC/LCMSStart->CheckTLCAldehydePresentAldehyde Remains?CheckTLC->AldehydePresentYesAldehydeYes: Imine not formingAldehydePresent->YesAldehydeYesNoAldehydeNo: Reaction consumedAldehydePresent->NoAldehydeNoAction11. Add Ti(OiPr)42. Heat to 50°CYesAldehyde->Action1CheckProductCheck Mass SpecNoAldehyde->CheckProductDimerFoundFound Dimer (2x Mass)CheckProduct->DimerFoundAlcoholFoundFound Alcohol (Red. of Aldehyde)CheckProduct->AlcoholFoundAction2Increase NH4OAc to 30eqDilute ReactionDimerFound->Action2Action3Switch to NaBH3CNCheck pH ~6AlcoholFound->Action3

Caption: Decision tree for diagnosing reaction failures based on crude mixture analysis.

References & Authority

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 1996, 61(11), 3849–3862.

    • Core citation for the selection of borohydride reagents and stoichiometry.

  • Borch, R. F., et al. "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 1971, 93(12), 2897–2904.

    • Foundational text on pH control for NaBH3CN selectivity.

  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Borohydride." Journal of Organic Chemistry, 1990, 55(8), 2552–2554.

    • Primary reference for using Titanium additives in hindered systems.

Technical Support Center: Purification of Tertiary Aniline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Helpdesk. The isolation of tertiary aniline derivatives (N,N-dialkylanilines) presents unique challenges in organic synthesis. These electron-rich, mildly basic compounds are notoriously prone to oxidation, severe streaking on traditional silica gel, and forming stubborn coordination complexes with transition metals.

This guide provides field-proven, self-validating protocols and causality-driven troubleshooting matrices to help you resolve these bottlenecks and achieve analytical-grade purity.

Workflow Visualization: Purification Decision Matrix

Before selecting a purification method, analyze your crude mixture's impurity profile. Use the decision matrix below to determine the most efficient isolation strategy.

G Start Crude Tertiary Aniline Q1 Pd Catalyst Present? Start->Q1 Scavenger Thiol/Phosphonic Resin Q1->Scavenger Yes Q2 1°/2° Amines Present? Q1->Q2 No Scavenger->Q2 Deriv Acetylation + SCX-2 Q2->Deriv Yes Q3 High Purity Required? Q2->Q3 No Deriv->Q3 Chromatography TEA-Silica Chromatography Q3->Chromatography Yes Extraction Acid-Base Extraction Q3->Extraction Bulk Only Pure Pure Tertiary Aniline Chromatography->Pure Extraction->Pure

Decision matrix for the purification of tertiary aniline derivatives based on impurity profiles.

Module 1: Chromatographic Resolution of Basic Amines

The Issue: Tertiary anilines streak across the entire TLC plate and co-elute with impurities during standard normal-phase chromatography. The Causality: Standard silica gel is classified as a Brønsted acid due to its surface silanol groups. Tertiary anilines act as Lewis bases. This strong electrostatic attraction causes severe peak broadening and retention, impeding separation[1].

Protocol: TEA-Deactivated Silica Chromatography

To neutralize the acidic silica surface, a competing amine modifier must be introduced to the system, as detailed in 1[1].

  • Stationary Phase Deactivation: Slurry normal-phase silica gel in a non-polar solvent (e.g., hexanes) containing 1-2% (v/v) triethylamine (TEA). Stir for 15 minutes to allow the TEA to fully saturate and neutralize the Brønsted acidic silanol sites.

  • Column Packing: Pack the column using the deactivated slurry. Equilibrate with 2-3 column volumes of the TEA-spiked solvent.

  • Sample Loading: Dissolve the crude tertiary aniline in a minimal amount of the TEA-spiked eluent and load it onto the column head.

  • Gradient Elution: Elute using a standard gradient (e.g., Hexanes/EtOAc), ensuring all mobile phase components contain 0.1-1% TEA to maintain surface deactivation.

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Self-Validation Checkpoint: Spot the collected fractions on a TLC plate and expose to UV or a phosphomolybdic acid (PMA) stain. A successful run yields a tightly resolved, circular spot without tailing. If streaking persists, switch to an to bypass the need for liquid modifiers entirely[2].

Module 2: Advanced Scavenging (Unreacted Amines & Metals)

Q&A: Separating Secondary vs. Tertiary Amines

Q: I synthesized a tertiary aniline via reductive amination, but I cannot separate it from the secondary amine byproduct. Acid-base extraction fails. Why? A: Secondary and tertiary amines have nearly identical pKa values, rendering pH-based partitioning ineffective. The most robust solution is a derivatization purification technique (DPT). By treating the mixture with an acylating agent, the secondary amine is selectively converted into a neutral amide, allowing for easy separation via ion exchange[3].

Protocol A: Derivatization-Assisted SCX-2 Catch & Release

Based on3[3]:

  • Selective Acetylation: Dissolve the crude amine mixture in dichloromethane (DCM). Add 2.0 equivalents of acetic anhydride. Stir at room temperature for 1 hour. The secondary amine becomes a neutral amide; the tertiary aniline remains basic.

  • Catch Phase: Load the mixture onto a pre-conditioned ISOLUTE SCX-2 (Strong Cation Exchange) column. The basic tertiary aniline protonates and binds electrostatically to the sulfonic acid resin.

  • Wash Phase: Wash the column with 3 column volumes of methanol to elute the neutral acetylated secondary amine.

  • Release Phase: Elute the purified tertiary aniline using 2.0 M ammonia in methanol.

Self-Validation Checkpoint: Analyze the methanol wash and the ammonia release fractions via LC-MS. The wash fraction must contain solely the amide byproduct, while the release fraction yields the pure tertiary aniline.

Protocol B: Palladium Scavenging Post-Buchwald-Hartwig

The Causality: Homogeneous Pd catalysts remain strongly coordinated to electron-rich tertiary anilines. Macroporous scavenger resins functionalized with strong chelating groups (phosphonic acids or thiols) thermodynamically outcompete the aniline for the metal center[4].

  • Solubilization: Dissolve the metal-contaminated tertiary aniline in acetonitrile or THF (~0.1 M).

  • Scavenger Addition: Add a macroporous scavenger resin (e.g., 4) at 5-10 weight equivalents relative to the estimated Pd content[4].

  • Agitation: Stir the suspension at 40°C for 2 to 4 hours.

  • Filtration: Filter through a Celite pad to remove the Pd-loaded resin.

Self-Validation Checkpoint: The initial crude solution typically exhibits a dark red/brown hue. Successful scavenging is visually validated when the filtrate becomes completely colorless.

Module 3: Acid-Base Extraction Troubleshooting

Q: My tertiary aniline extraction formed a stubborn emulsion that won't separate. How do I break it? A: Causality: Emulsions in aniline extractions occur because partially protonated anilines act as surfactants, lowering the interfacial tension between the aqueous and organic layers. Furthermore, fine particulate impurities can stabilize the emulsion interface. Solution: Saturate the aqueous layer with NaCl (brine). This increases the ionic strength of the aqueous phase, forcing the organic molecules out (the "salting-out" effect) and increasing the density difference between the layers. If particulates are the culprit, vacuum filter the entire biphasic mixture through a pad of Celite before attempting separation.

Quantitative Data: Strategy Selection Guide

Derivative ClassTypical pKaPrimary Impurity RiskRecommended Primary PurificationSecondary Polish
N,N-Dialkylanilines 5.0 - 5.5Unreacted 1°/2° aminesAcetylation + SCX-2 Catch & ReleaseVacuum Distillation
Diarylalkylamines 1.0 - 2.0Transition metal catalysts (Pd)Thiol/Phosphonic Scavenger ResinTEA-Deactivated Silica
Halogenated Anilines 3.5 - 4.5Dehalogenated byproductsHigh-Ionic-Strength Acid-BaseNormal Phase Chromatography
Sterically Hindered 4.0 - 4.8Unreacted alkyl halidesAmine-Bonded Phase ChromatographyRecrystallization

References

  • Successful flash chromatography - Biotage.1

  • Method Development Strategies for Amine Bonded Phase Columns - Teledyne ISCO. 2

  • Chemistry Data Sheet: Separation of Secondary and Tertiary Amine Mixtures - Biotage. 3

  • Palladium catalyst recovery using scavenger resin - SpinChem.4

Sources

Identification and minimization of byproducts in aniline N-alkylation reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Aniline N-Alkylation Technical Support Center .

This guide is engineered for researchers requiring high-fidelity control over secondary amine synthesis. Unlike aliphatic amines, anilines possess unique electronic properties (reduced nucleophilicity of the nitrogen lone pair due to resonance) that paradoxically lead to a common failure mode: Polyalkylation .

As the product (secondary aniline) is formed, the alkyl group breaks the resonance slightly and increases electron density on the nitrogen, making the product more nucleophilic than the starting material. This guide provides the protocols to arrest the reaction at the mono-alkylated stage.

Quick Navigation

Module 1: The Over-Alkylation Crisis (Direct Alkylation)

User Query: "I am reacting aniline with 1-bromohexane using


 in DMF. I see significant amounts of dialkylated product (tertiary amine) even though I only used 1 equivalent of alkyl halide. Why?"

Technical Insight: This is the classic "Nucleophilicity Crossover" trap.

  • Aniline (

    
    ):  The lone pair is delocalized into the aromatic ring (
    
    
    
    -like character), lowering reactivity.
  • Mono-alkylated Product (

    
    ):  The alkyl group (
    
    
    
    inductive effect) pushes electron density onto the nitrogen, making it more nucleophilic than the starting aniline.
  • Result: The alkylating agent prefers to react with your product rather than your starting material.[1][2]

Visualizing the Kinetic Trap

The following diagram illustrates the competitive rate constants (


 vs 

). In direct alkylation, typically

.

ReactionKinetics Aniline Aniline (Ar-NH2) [Low Nucleophilicity] Mono Mono-Alkylated (Ar-NH-R) [High Nucleophilicity] Aniline->Mono k1 (Slow) RX Alkyl Halide (R-X) RX->Mono Di Di-Alkylated (Ar-NR2) [Undesired Byproduct] RX->Di Mono->Di k2 (Fast) (k2 > k1)

Caption: Kinetic competition in direct alkylation. The thickness of the arrow represents the relative reaction rate.

Corrective Protocol: Direct Alkylation Optimization

If you must use alkyl halides (e.g., aldehyde is unavailable), use this "High-Dilution / High-Equivalency" method.

  • Stoichiometry: Use 3.0 - 5.0 equivalents of Aniline relative to the Alkyl Halide.

    • Why: This statistical forcing ensures the alkyl halide is surrounded by primary amine molecules, reducing the probability of encountering a product molecule.

  • Base Selection: Use a weak inorganic base (

    
     or 
    
    
    
    ). Avoid strong bases (NaH) which deprotonate the aniline and accelerate polyalkylation.
  • Solvent: Acetonitrile (

    
    ) or Toluene. Avoid DMF/DMSO if possible, as they enhance the nucleophilicity of the product too aggressively.
    

Module 2: The "Gold Standard" Protocol (Reductive Amination)

User Query: "Direct alkylation is too messy. How do I get >95% selectivity for the mono-alkylated aniline?"

Technical Insight: Switch to Reductive Amination . This bypasses the


 mechanism entirely.
  • Step 1: Aniline + Aldehyde

    
     Imine (Schiff Base).
    
  • Step 2: Selective reduction of the Imine to the Amine.

Crucial Advantage: The intermediate Imine (


) is less nucleophilic  than the starting aniline. It cannot react with a second equivalent of aldehyde to form a "di-imine." Over-alkylation is mechanistically suppressed.[1]
Comparative Data: Reducing Agents
Reducing AgentReactivitySelectivityProtocol Note
Sodium Triacetoxyborohydride (STAB) Mild Excellent Recommended. Reduces imines faster than aldehydes. No toxic cyanide.
Sodium Cyanoborohydride (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
MildGoodToxic. Requires pH control (pH 6).
Sodium Borohydride (

)
StrongPoorReduces aldehydes too fast. Requires 2-step (form imine, then reduce).[3][4]
Protocol: STAB-Mediated Reductive Amination

Reference: Abdel-Magid, A. F., et al. J. Org.[4] Chem. 1996.[3][4] [1]

Reagents:

  • Aniline (1.0 eq)

  • Aldehyde/Ketone (1.1 - 1.2 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.4 - 1.5 eq)

  • Acetic Acid (AcOH) (1.0 - 2.0 eq)[5]

  • Solvent: 1,2-Dichloroethane (DCE) or THF.[4][5]

Step-by-Step Workflow:

  • Mix: In a dry flask, dissolve Aniline (1.0 eq) and Aldehyde (1.1 eq) in DCE (0.2 M concentration).

  • Acidify: Add Acetic Acid (1.0 eq).

    • Why: Acid catalysis accelerates Imine formation and activates the Imine for reduction.

  • Reduce: Add STAB (1.5 eq) in one portion.

    • Observation: Mild effervescence may occur.

  • Stir: Agitate at Room Temperature for 2–4 hours. Monitor via TLC/LC-MS.[6]

  • Quench: Add saturated aqueous

    
     to neutralize the acid.
    
  • Extract: Extract with DCM or EtOAc.

Module 3: Advanced Troubleshooting (Selectivity & C-Alkylation)

User Query: "I am seeing products where the alkyl group is on the ring (Ortho/Para), not the nitrogen. Or, I am seeing purple/black tars."

Issue 1: C-Alkylation (Hofmann-Martius Rearrangement)

  • Cause: High temperatures (>100°C) or strong Lewis Acids (e.g.,

    
    ) can cause the alkyl group to migrate from Nitrogen to the Carbon ring.
    
  • Fix: Keep reaction temperatures below 80°C. If using a catalyst, ensure it is specific for N-alkylation (e.g., Copper(II) salts or specific Zeolites).

Issue 2: Oxidation (Tars)

  • Cause: Anilines are easily oxidized to azo-compounds or polymerized "aniline blacks" in the presence of air and light.

  • Fix:

    • Sparge solvents with Argon/Nitrogen for 15 minutes prior to use.

    • Wrap reaction vessels in aluminum foil to exclude light.

Decision Matrix: Selecting the Right Method

MethodSelection Start Start: Aniline N-Alkylation AldehydeAvailable Is the Alkyl group available as an Aldehyde/Ketone? Start->AldehydeAvailable Reductive USE REDUCTIVE AMINATION (STAB Protocol) AldehydeAvailable->Reductive Yes (Best Selectivity) Direct Is the Alkyl Halide Primary (R-CH2-X)? AldehydeAvailable->Direct No (Only Halide/Alcohol) DirectProtocol USE DIRECT ALKYLATION (5.0 eq Aniline, mild base) Direct->DirectProtocol Yes (Careful Control) Buchwald USE BUCHWALD-HARTWIG (Pd-Catalyst + Ligand) Direct->Buchwald Aryl/Vinyl Halide? Borrowing USE BORROWING HYDROGEN (Ru/Ir Catalyst + Alcohol) Direct->Borrowing Alcohol Available?

Caption: Decision tree for selecting the optimal N-alkylation strategy based on substrate availability.

Module 4: Identification & Analytics

User Query: "How do I quickly distinguish between Mono-alkylated and Di-alkylated product without running a full purification?"

Technique: 1H NMR Spectroscopy The most reliable self-validating check is the N-H proton integration .

FeatureStarting Material (

)
Mono-Alkylated (

)
Di-Alkylated (

)
N-H Signal Broad singlet, 2H Broad singlet, 1H Absent
Shift (

)
Typically 3.0 - 5.0 ppmTypically 3.5 - 5.5 ppmN/A
Exchange Disappears with

shake
Disappears with

shake
No change

Technique: Mass Spectrometry (LC-MS)

  • Mono-Alkylated:

    
    
    
  • Di-Alkylated:

    
    
    
  • Tip: Look for the "M+ Alkyl" mass difference. If your alkyl group is Methyl (+15), Mono is M+15, Di is M+29 (Wait: Methyl is

    
     (15). Add 
    
    
    
    , lose H. Net change +14).
    • Mono:

      
       amu.
      
    • Di:

      
       amu.
      

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][4] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.[3]

  • Surry, D. S. , & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361.

  • Salvatore, R. N. , Yoon, C. H., & Jung, K. W. (2001). Synthesis of secondary amines. Tetrahedron, 57(37), 7785-7811.

Sources

Overcoming steric hindrance in the synthesis of ortho-substituted anilines

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of Ortho-Substituted Anilines

Welcome to the technical support center dedicated to the synthesis of ortho-substituted anilines. These motifs are critical building blocks in pharmaceuticals, agrochemicals, and materials science, yet their synthesis is often plagued by steric hindrance. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate these challenging transformations.

Introduction: The Challenge of Steric Hindrance

The synthesis of anilines with substituents at one or both ortho positions presents a significant hurdle in organic chemistry. The steric bulk adjacent to the reacting center can impede the approach of reagents, slow down key steps in catalytic cycles (like oxidative addition and reductive elimination), and lead to undesired side reactions.[1] This guide is designed to equip you with the strategies and knowledge to overcome these obstacles effectively.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig amination yield is low for an ortho-substituted aryl halide. What are the first things I should check?

Low yields in sterically hindered Buchwald-Hartwig reactions are common. The issue often lies with the catalyst system or reaction conditions. Here’s a systematic approach to troubleshooting:

  • Inert Atmosphere: Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen). Oxygen can deactivate the palladium catalyst, drastically reducing its efficacy.[1]

  • Catalyst and Ligand Choice: This is the most critical factor. Standard catalysts may fail. Switch to a system specifically designed for hindered substrates.

    • Bulky, Electron-Rich Ligands: These are essential. They promote the formation of a monoligated, highly active Pd(0) species, which is crucial for coupling bulky partners.[1] Screen a panel of established ligands like RuPhos, BrettPhos, or XPhos.[2] The choice between them can be substrate-dependent; for instance, BrettPhos often shows high activity for primary amines, while RuPhos can be more effective for secondary amines due to differing rate-limiting steps influenced by ligand sterics.[2]

    • Precatalyst Quality: Use a high-quality, air-stable precatalyst. Older or improperly stored catalysts may be inactive.[1]

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is a common choice, but for particularly challenging substrates, lithium bis(trimethylsilyl)amide (LiHMDS) might be more effective.[3][4]

  • Temperature and Time: Hindered couplings often require more thermal energy and longer reaction times.[1] Increase the temperature in increments (e.g., from 100 °C to 120 °C) and monitor the reaction progress over 24 hours.

Q2: I'm observing significant hydrodehalogenation of my aryl halide. How can I suppress this side reaction?

Hydrodehalogenation, where the aryl halide is reduced instead of aminated, is a common competing pathway.[1]

  • Lower the Temperature: This side reaction can be favored at higher temperatures.[1]

  • Use a Less Electron-Rich Ligand: Highly electron-rich ligands can sometimes promote the undesired reduction. A slight modulation of the ligand's electronic properties can help.

  • Ensure Anhydrous Conditions: Water or other protic impurities can be a source of protons for this side reaction. Ensure your solvent and reagents are dry.[1]

Q3: Are there viable alternatives to palladium catalysis for synthesizing highly hindered anilines?

Yes. While the Buchwald-Hartwig amination is a workhorse, other methods can be more effective for specific substrates.

  • Ullmann Condensation (Copper-Catalyzed): This classic reaction has seen a resurgence with the development of modern ligands.[5] While it traditionally requires high temperatures, new catalytic systems with ligands like diamines or phenanthrolines can facilitate the coupling of hindered partners under milder conditions.[5][6]

  • Chan-Lam Coupling (Copper-Catalyzed): This method couples arylboronic acids with amines and can be performed at room temperature in the presence of air, offering a practical advantage.[7] It's particularly useful for substrates that are incompatible with the strong bases used in Buchwald-Hartwig reactions.[7][8]

  • C-H Amination: For certain aniline precursors, direct C-H amination using a directing group can install an amino group at the ortho position. Copper-catalyzed methods using directing groups like oxalamide have been developed for this purpose.[9][10] This strategy avoids the need for a pre-functionalized aryl halide.

Q4: How do I choose the right ligand for my sterically demanding Buchwald-Hartwig reaction?

The choice of ligand is paramount and depends on the specific steric and electronic properties of both the aryl halide and the amine.

Decision-Making Workflow for Ligand Selection

G cluster_0 Substrate Analysis cluster_1 Ligand Selection cluster_2 Troubleshooting A Start: Define Steric Challenge (e.g., 2,6-disubstituted Aryl-X) B Primary or Secondary Amine? A->B C Primary Amine: Try BrettPhos first B->C Primary D Secondary Amine: Try RuPhos first B->D Secondary E General High Hindrance: Consider XPhos or SPhos B->E General Case F Low Yield or No Reaction C->F If fails D->F If fails E->F If fails G Screen a panel of bulky biarylphosphine ligands F->G H Consider alternative methods: Ullmann or Chan-Lam Coupling G->H

Caption: Ligand selection workflow for hindered amination.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental failures and provides a logical path to a solution.

Observed Issue Potential Cause(s) Recommended Troubleshooting Steps Rationale
No Reaction / Starting Material Recovered 1. Inactive Catalyst2. Inappropriate Ligand3. Insufficient Temperature1. Use a fresh, high-quality precatalyst. Prepare the active catalyst in situ under inert conditions.[1]2. Screen a panel of bulky biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos).[1][11]3. Increase reaction temperature by 10-20 °C and extend the reaction time.[1]Sterically hindered couplings have a higher activation energy. The catalyst system must be robust and highly active to overcome this barrier.
Formation of Diarylation Product The starting aniline has two N-H bonds, allowing for a second coupling event.1. Use a stoichiometric excess of the aniline (e.g., 1.5-2.0 equivalents).2. Add the aryl halide slowly to the reaction mixture using a syringe pump.Increasing the concentration of the aniline relative to the aryl halide favors the mono-arylated product kinetically.
Homocoupling of Aryl Halide (Biaryl Formation) This side reaction is often favored at high temperatures and high catalyst loadings.1. Lower the reaction temperature.2. Use a lower catalyst loading (e.g., decrease from 2 mol% to 1 mol%).[1]Optimizing the temperature and catalyst concentration can disfavor the kinetics of the homocoupling pathway relative to the desired C-N coupling.
Difficulty Purifying Basic Aniline Product The basic aniline product strongly adheres to acidic silica gel during column chromatography.1. Neutralize the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (e.g., 1-2%).2. Use an alternative stationary phase like alumina.Neutralizing the acidic sites on the silica gel prevents strong ionic interactions with the basic product, allowing for proper elution.

Key Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination of a Sterically Hindered Aryl Chloride

This protocol is a starting point and may require optimization for your specific substrates.

  • Reaction Setup: In a glovebox, add the aryl chloride (1.0 mmol), the sterically hindered amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), XPhos ligand (0.01 mmol, 1 mol%), and Pd(OAc)₂ (0.005 mmol, 0.5 mol%) to an oven-dried reaction vial equipped with a magnetic stir bar.[1]

  • Solvent Addition: Add anhydrous toluene (2.0 mL) to the vial.

  • Reaction: Seal the vial and remove it from the glovebox. Heat the reaction mixture in an oil bath at 110 °C with vigorous stirring for 12-24 hours.[1]

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter it through a pad of Celite to remove inorganic salts.[1]

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent) to afford the desired ortho-substituted aniline.[1]

Protocol 2: Copper-Catalyzed Chan-Lam Amination with an Arylboronic Acid

This protocol offers a milder alternative to palladium-catalyzed methods.

  • Reaction Setup: To a flask open to the air, add the arylboronic acid (1.0 mmol), the aniline (1.2 mmol), copper(II) acetate (Cu(OAc)₂, 1.0 mmol, stoichiometric), and a magnetic stir bar.

  • Solvent Addition: Add an appropriate solvent such as dichloromethane (DCM) or methanol (5 mL).

  • Reaction: Stir the mixture vigorously at room temperature for 16-48 hours. The reaction is often characterized by a color change from blue/green to brown.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: Once the reaction is complete, filter the mixture through a pad of Celite and wash with DCM.

  • Purification: Concentrate the filtrate and purify by flash column chromatography on silica gel to yield the final product.

Catalytic Cycle of Buchwald-Hartwig Amination

G Pd0 Pd(0)L (Active Catalyst) PdII_complex L-Pd(II)(Ar)(X) Pd0:n->PdII_complex:w Ar-X OxAdd Oxidative Addition (Often Rate-Limiting for Hindered Substrates) Amine_Complex [L-Pd(II)(Ar)(NHR'R'')]⁺X⁻ PdII_complex:e->Amine_Complex:s HNR'R'' Amine_Coord Amine Coordination Amido_Complex L-Pd(II)(Ar)(NR'R'') Amine_Complex:s->Amido_Complex:e Base Deprotonation Deprotonation (Base) HX_Base_out [Base-H]⁺X⁻ Amido_Complex:w->Pd0:n Ar-NR'R'' RedElim Reductive Elimination Product_out Ar-NR'R'' ArX_in Ar-X Amine_in HNR'R'' Base_in Base

Caption: Key steps in the Buchwald-Hartwig catalytic cycle.

References

  • O'Brien, C. J., et al. (2016). The reaction of amides with diaryliodonium salts for the synthesis of 2,6-disubstituted anilines. Angewandte Chemie International Edition, 55(34), 10073-10077. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]

  • ResearchGate. (n.d.). Synthetic scheme of 2,6-disubstituted anilines. ResearchGate. [Link]

  • Wang, L., et al. (2020). Copper-Catalyzed Oxalamide-Directed ortho-C–H Amination of Anilines with Alkylamines. Organic Letters, 22(13), 5124–5129. [Link]

  • Frank, D., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 998–1003. [Link]

  • Fallan, C., et al. (2021). Chan–Lam Amination of Secondary and Tertiary Benzylic Boronic Esters. Organic Letters, 23(14), 5482–5487. [Link]

  • Reddy, T. J., et al. (2008). An Efficient and Facile Synthesis of Highly Substituted 2,6-Dicyanoanilines. The Journal of Organic Chemistry, 73(7), 2852–2855. [Link]

  • Wikipedia. (2023). Ullmann condensation. Wikipedia, The Free Encyclopedia. [Link]

  • Vantourout, J. C., et al. (2015). Practical catalytic method for synthesis of sterically hindered anilines. Angewandte Chemie International Edition, 54(36), 10573-10577. [Link]

  • ResearchGate. (n.d.). Copper-Mediated Ortho C–H Primary Amination of Anilines. ResearchGate. [Link]

  • Kataoka, N., et al. (2002). Air stable, sterically hindered ferrocenyl dialkylphosphines for palladium-catalyzed C-C, C-N, and C-O bond-forming cross-couplings. The Journal of Organic Chemistry, 67(16), 5553-5566. [Link]

  • Frontiers. (n.d.). Recent advances on catalysts for photocatalytic selective hydrogenation of nitrobenzene to aniline. Frontiers in Chemistry. [Link]

  • Taylor & Francis Online. (n.d.). Synthesis of Substituted 2,6-Dicyanoanilines and Related Compounds. A Review. Taylor & Francis Online. [Link]

  • ACS Publications. (2020). Copper-Catalyzed Oxalamide-Directed ortho-C-H Amination of Anilines with Alkylamines. ACS Publications. [Link]

  • Figshare. (2008). An Efficient and Facile Synthesis of Highly Substituted 2,6-Dicyanoanilines. Figshare. [Link]

  • MSU Chemistry. (2018). Achieving High Ortho Selectivity in Aniline C–H Borylations by Modifying Boron Substituents. MSU Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Chan–Lam Coupling. Organic Chemistry Portal. [Link]

  • Royal Society of Chemistry. (2016). ortho-Selective C–H addition of N,N-dimethyl anilines to alkenes by a yttrium catalyst. Chemical Science, 7(7), 4163-4168. [Link]

  • National Institutes of Health. (2018). Achieving High Ortho Selectivity in Aniline C–H Borylations by Modifying Boron Substituents. National Institutes of Health. [Link]

  • National Institutes of Health. (2022). Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one. National Institutes of Health. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • MDPI. (2023). Effect of Ligand Steric Hindrance on Catalytic Polymerization of Cycloolefin Polymer (COP). Polymers, 15(13), 2946. [Link]

  • ResearchGate. (n.d.). Chan–Lam coupling of substituted aniline 370 and methanamine 371 with boronate ester 369. ResearchGate. [Link]

  • National Institutes of Health. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health. [Link]

  • National Institutes of Health. (2022). Cu(BF4)2/AC-Catalyzed Synthesis of N-Substituted Anilines, N-Substituted 1,6-Naphthyridin-5(6H)-one, and Isoquinolin-1(2H). National Institutes of Health. [Link]

  • National Institutes of Health. (2023). A Convenient One-Pot Synthesis of a Sterically Demanding Aniline from Aryllithium Using Trimethylsilyl Azide, Conversion to β-Diketimines and Synthesis of a β-Diketiminate Magnesium Hydride Complex. National Institutes of Health. [Link]

  • ResearchGate. (n.d.). Effective new palladium catalysts for the Suzuki coupling of various haloxylenes to prepare sterically hindered bi- and triaryls. ResearchGate. [Link]

  • Organic Chemistry Portal. (2015). Steric-Hindrance-Induced Regio- and Chemoselective Oxidation of Aromatic Amines. Organic Chemistry Portal. [Link]

  • ChemRxiv. (2021). Chan-Lam Amination of Benzylic Secondary and Tertiary Boronic Esters. ChemRxiv. [Link]

  • IntechOpen. (2023). Chapter 3: Synthetic Methods for Primary Anilines. IntechOpen. [Link]

  • PubMed. (2017). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. PubMed. [Link]

  • ACS Publications. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21635–21642. [Link]

  • ResearchGate. (2023). Effect of Ligand Steric Hindrance on Catalytic Polymerization of Cycloolefin Polymer (COP). ResearchGate. [Link]

  • RSC Blogs. (2011). HOT article: Role of steric hindrance in enantioselective catalysis. RSC Blogs. [Link]

  • MDPI. (2018). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 8(11), 534. [Link]

  • Royal Society of Chemistry. (2021). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Dalton Transactions, 50(1), 223-233. [Link]

  • SciSpace. (2001). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. Journal of the American Chemical Society, 123(38), 9468–9469. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal. [Link]

  • Google Patents. (n.d.). DE60114424T2 - EFFICIENT LIGAND-MEDIATED ULLMAN COUPLING OF ANILINES AND AZOLS.
  • ACS Publications. (2022). Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up of Pharmaceutical and Agrochemical Processes. Organic Process Research & Development, 26(6), 1606–1626. [Link]

  • MDPI. (2018). Synthesis of Hindered Tertiary Amines by a Mild Reductive Amination Procedure. Molecules, 23(8), 1989. [Link]

  • JOCPR. (n.d.). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic and Pharmaceutical Chemistry Research. [Link]

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Troubleshooting guide for the scale-up synthesis of functionalized anilines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for the scale-up synthesis of functionalized anilines. Transitioning from milligram-scale discovery chemistry to kiloscale production introduces severe engineering and mechanistic challenges. As an Application Scientist, I have structured this guide to move beyond basic recipes; we will diagnose the root causes of scale-up failures—focusing on mass transfer limitations, thermodynamic hazards, and catalytic resting states—and provide self-validating protocols to ensure your processes are robust, safe, and reproducible.

This guide focuses on the two most critical industrial pathways for aniline synthesis: Catalytic Hydrogenation of Nitroarenes and Buchwald-Hartwig Amination .

Section 1: Catalytic Hydrogenation of Nitroarenes (Safety & Selectivity)

The reduction of nitroarenes to anilines is a staple reaction, but its scale-up is notoriously hazardous. The reaction proceeds through a series of intermediates (nitroso and hydroxylamine) before forming the final aniline[1].

FAQ 1: Why does my scaled-up nitro reduction exhibit a delayed exotherm, and how can I prevent reactor over-pressurization?

The Causality: In batch reactors, the mass transfer of


 gas into the liquid phase becomes the rate-limiting step on scale. If the reaction is starved of hydrogen, the catalytic cycle stalls at the arylhydroxylamine intermediate. Hydroxylamines are highly energetic and thermally unstable[2]. When mass transfer temporarily improves (e.g., an increase in agitation or pressure), a rapid, highly exothermic reduction of the accumulated hydroxylamine to aniline occurs. This sudden heat release vaporizes the solvent, leading to thermal runaway and reactor over-pressurization[3].
The Solution:  Transition to continuous flow reactors to strictly control the reacting volume and maximize gas-liquid mass transfer. If batch processing is mandatory, implement Process Analytical Technology (PAT) such as online mid-IR spectroscopy to monitor hydroxylamine accumulation in real-time and dynamically control the nitroarene feed rate[3].
FAQ 2: I am reducing a halo-nitroarene (e.g., p-chloronitrobenzene). On scale, I see significant dehalogenation. How do I control chemoselectivity?

The Causality: Standard


 or 

catalysts are highly active for both N-O bond cleavage and hydrodehalogenation (oxidative addition into the C-X bond). Extended residence times in large batch reactors exacerbate this over-reduction, converting your valuable functionalized aniline into a des-halogenated impurity. The Solution: Shift from batch palladium systems to fixed-bed continuous flow systems utilizing modified catalysts, such as

. Cobalt-based heterogeneous catalysts are highly chemoselective for nitro-group hydrogenation and suppress the formation of dechlorinated byproducts, even over extended processing times[4].

NitroReduction N Nitroarene (Ar-NO2) NO Nitrosoarene (Ar-NO) N->NO +H2, -H2O NHOH Arylhydroxylamine (Ar-NHOH) ⚠️ THERMAL HAZARD NO->NHOH +H2 NH2 Aniline (Ar-NH2) NHOH->NH2 +H2, -H2O (Rate Limiting on Scale)

Caption: Mechanistic pathway of nitroarene reduction highlighting the hazardous hydroxylamine intermediate.

Protocol 1: Continuous Flow Hydrogenation of p-Chloronitrobenzene

This protocol utilizes a fixed-bed reactor to ensure self-validating steady-state conversion while preventing dehalogenation.

  • Catalyst Bed Preparation: Pack a tubular reactor with

    
     spherical catalyst. Validation Check:  Calculate the theoretical pressure drop (
    
    
    
    ) using Ergun's equation. Flush with inert solvent at the target flow rate; if the measured
    
    
    exceeds the theoretical value by >15%, repack the bed to prevent channeling[4].
  • System Priming: Pressurize the system with

    
     gas to 40 bar and heat the reactor zone to 80 °C.
    
  • Reaction Execution: Feed a 0.5 M solution of p-chloronitrobenzene into the reactor at a predetermined flow rate (e.g., 0.10 mL/min for a standard lab-scale flow unit).

  • In-Process Control (IPC): Route the reactor effluent through an inline UV-Vis or sample via GC-MS. Self-Validation: The process is at steady-state when the aniline product peak is constant and the dechlorinated byproduct (aniline) is <1%.

  • Product Isolation: Depressurize the effluent through a back-pressure regulator (BPR) and collect the pure p-chloroaniline solution.

Section 2: Buchwald-Hartwig Amination (Mass Transfer & Catalyst Stability)

The Buchwald-Hartwig cross-coupling of aryl halides with amines is a powerful tool for building complex anilines, but it is acutely sensitive to mixing dynamics and catalyst resting states during scale-up.

FAQ 3: My Buchwald-Hartwig coupling works perfectly in a 20 mL vial but stalls at 30% conversion in a 5 L reactor. What is failing?

The Causality: This is a classic multiphase mass transfer failure. Buchwald-Hartwig reactions require bases (e.g.,


, 

) to facilitate the deprotonation of the amine and drive reductive elimination. In a vial, a magnetic stir bar creates a high-shear vortex that easily suspends dense inorganic bases. In a 5 L reactor, a standard anchor stirrer lacks the axial flow required to lift the solid base, leaving it resting at the bottom. The catalytic cycle becomes starved of base, leading to catalyst decomposition (often visible as palladium black)[5]. The Solution: Upgrade to overhead mechanical stirring utilizing a pitched-blade turbine to ensure complete off-bottom suspension of the base. Additionally, increasing the overall reaction concentration can improve the collision frequency between the dissolved Pd-complex and the solid base surface[5].
FAQ 4: How do I minimize palladium contamination in the final API while maintaining high conversion?

The Causality: High catalyst loadings (5-10 mol%) are often used in discovery chemistry to force sluggish reactions to completion. On a kilogram scale, this leads to unacceptable residual palladium levels (target usually <10 ppm). Furthermore, generating the active


 species in situ from 

and free phosphine ligands is often inefficient, leaving a large portion of the expensive metal in an inactive resting state. The Solution: Utilize 3rd generation (Pd G3) precatalysts or highly optimized

/BINAP systems. Precatalysts rapidly and quantitatively generate the active

species, allowing you to drop the catalyst loading to <1 mol% while maintaining rapid kinetics[5][6].

BHTroubleshooting Start Scale-Up Issue: Reaction Stalls / Low Yield Check1 Is the inorganic base fully suspended? Start->Check1 Sol1 Change to pitched-blade overhead stirring Check1->Sol1 No Check2 Is Pd precipitating (forming black solid)? Check1->Check2 Yes Sol2 Switch to Pd G3 precatalysts or check for O2 ingress Check2->Sol2 Yes Check3 Are biaryl byproducts forming? Check2->Check3 No Sol3 Optimize ligand (e.g., BrettPhos) to prevent over-arylation Check3->Sol3 Yes

Caption: Troubleshooting logic tree for diagnosing stalled Buchwald-Hartwig aminations during scale-up.

Protocol 2: Kiloscale Buchwald-Hartwig Amination

This procedure details the optimized coupling of an aryl bromide with a primary amine using a highly active catalyst system[6].

  • Pre-activation & Degassing: To a clean, dry, nitrogen-purged 10 L jacketed reactor, add

    
     (0.5 mol%) and BINAP (0.6 mol%). Add anhydrous, deoxygenated THF. Validation Check:  Stir for 15 minutes at 20 °C. The solution must turn a deep, homogeneous color without black precipitate, confirming the formation of the active complex.
    
  • Reagent Addition: Add

    
     (1.5 eq). Ensure the overhead stirrer is operating at a sufficient RPM to fully suspend the base. Add the aryl bromide (1.0 eq) and the primary amine (1.1 eq).
    
  • Reaction & IPC: Heat the reactor jacket to maintain an internal temperature of 65 °C. After 4 hours, pull a sample for HPLC analysis. Self-Validation: Proceed to the next step only when the aryl bromide peak area is <1% relative to the product.

  • Quench & Palladium Scavenging: Cool to 20 °C. Filter the mixture through a pad of Celite to remove the inorganic salts. To the filtrate, add a silica-based metal scavenger (e.g., SiliaMetS Thiol, 10 wt% relative to product) and stir for 4 hours at 40 °C. Filter and concentrate to isolate the functionalized aniline with <10 ppm residual Pd[6].

Data Presentation: Scale-Up Parameter Comparison

The following table summarizes the quantitative shifts in process parameters when moving from discovery-scale batch to optimized scale-up conditions.

Reaction TypeParameterDiscovery Scale (Batch)Optimized Scale-Up (Flow / Engineered Batch)Primary Benefit
Nitro Reduction Reactor ModeStirred Flask (Batch)Fixed-Bed Continuous FlowEliminates hydroxylamine accumulation hazard.
Nitro Reduction Catalyst

or

(Powder)

(Spherical Pellets)
Prevents dehalogenation; maintains low

.
Nitro Reduction H2 Pressure1 atm (Balloon)40 bar (Regulated)Overcomes gas-liquid mass transfer limits.
Buchwald-Hartwig AgitationMagnetic Stir BarPitched-Blade Overhead StirrerEnsures complete suspension of dense bases.
Buchwald-Hartwig Catalyst Source

+ Free Ligand
Pd G3 Precatalyst /

Rapid LPd(0) generation; allows <1 mol% loading.
Buchwald-Hartwig Residual Pd>500 ppm<10 ppm (Post-Scavenging)Meets strict API regulatory requirements.

References

  • Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education - ACS Publications.[Link]

  • Hydrogenation of F-nitrobenzene to F-aminophenol under kinetics and mass transfer limited regimes. NC State Repository.[Link]

  • Nitro Reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides.[Link]

  • Innovative Approaches to a Scalable Catalytic Flow Reaction: A Focus on Selective Nitro-Group Hydrogenation in a Fixed-Bed System. Organic Process Research & Development - ACS Publications.[Link]

  • Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Organic Process Research & Development - ACS Publications.[Link]

Sources

Addressing low yields in the synthesis of 2-(aminomethyl)-N-ethyl-N-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth troubleshooting guide to address the specific synthetic bottlenecks encountered when producing 2-(aminomethyl)-N-ethyl-N-methylaniline.

This guide bypasses generic advice, focusing strictly on the mechanistic causality behind low yields and providing self-validating experimental frameworks to ensure your synthesis is robust, scalable, and highly selective.

Synthetic Architecture

The synthesis of 2-(aminomethyl)-N-ethyl-N-methylaniline typically proceeds via a two-step sequence: a Nucleophilic Aromatic Substitution (SNAr) followed by a catalytic nitrile reduction.

Workflow A 2-Fluorobenzonitrile + N-ethylmethylamine B 2-(N-ethyl-N-methylamino) benzonitrile A->B S_NAr (DMSO, K2CO3, Heat) C 2-(aminomethyl)-N-ethyl -N-methylaniline B->C Reduction (H2, Pd/C, HCl or NH3)

Two-step synthetic workflow for 2-(aminomethyl)-N-ethyl-N-methylaniline.

Deep-Dive Troubleshooting & FAQs

Phase 1: The SNAr Step (Nitrile Formation)

Q: My SNAr reaction between 2-fluorobenzonitrile and N-ethylmethylamine stalls at 40-50% conversion. How can I drive this to completion?

The Causality: The stalling is rarely a thermodynamic issue; it is a kinetic and physical one. While the highly electronegative fluorine atom sufficiently activates the ortho-position for nucleophilic attack, N-ethylmethylamine is sterically hindered and highly volatile (boiling point ~36 °C). If the reaction is run in an open reflux system, the amine evaporates before the activation energy required to form the Meisenheimer complex is reached. Furthermore, without a polar aprotic solvent, the charge-separated transition state remains unstabilized[1].

The Solution:

  • Containment: Conduct the reaction in a sealed pressure vessel (e.g., a heavy-walled glass tube with a Teflon bushing) to prevent the escape of the volatile amine.

  • Solvent & Base: Use DMSO or DMF. These polar aprotic solvents dramatically lower the activation energy by solvating the potassium cation of your base (K2CO3), leaving the carbonate anion highly active to deprotonate the incoming amine.

Phase 2: The Nitrile Reduction Step (Amine Formation)

Q: I am observing a massive loss in yield due to the formation of a secondary amine dimer byproduct. How do I selectively obtain the primary amine?

The Causality: The catalytic hydrogenation of a nitrile does not go directly to an amine; it passes through a highly electrophilic imine intermediate. As your desired primary amine (2-(aminomethyl)-N-ethyl-N-methylaniline) forms, it acts as a strong nucleophile. It attacks the unreacted imine intermediate in the solution, releasing ammonia and forming a secondary imine, which is subsequently reduced to a bis-alkylated secondary amine dimer.

The Solution: You must kinetically outcompete or chemically disable the dimerization pathway.

  • Strategy A (Thermodynamic Competition): Run the reaction in methanolic ammonia. A massive excess of NH3 shifts the equilibrium of the imine-amine condensation backward, favoring the primary imine[2].

  • Strategy B (Chemical Deactivation): Run the reaction in ethanolic HCl. As soon as the primary amine is generated, it is protonated into an ammonium salt. This eliminates its lone pair, rendering it entirely non-nucleophilic and incapable of attacking the imine intermediate[3].

Mechanism Nitrile Nitrile (R-CN) Imine Imine Intermediate (R-CH=NH) Nitrile->Imine H2, Catalyst Primary Primary Amine (R-CH2NH2) Imine->Primary H2, Catalyst (Desired) DimerImine Secondary Imine (R-CH=N-CH2-R) Imine->DimerImine + Primary Amine - NH3 Dimer Secondary Amine Dimer (R-CH2-NH-CH2-R) DimerImine->Dimer H2, Catalyst (Side Reaction) Intervention Acid (HCl) or NH3 Intervention->DimerImine Inhibits Dimerization

Mechanistic pathway showing the desired primary amine formation vs. dimerization.

Quantitative Data Presentation

The choice of additive and catalyst during the reduction step dictates the ratio of primary amine to dimer. The following table summarizes expected outcomes based on optimized catalytic conditions[3],.

Reduction ConditionSolventAdditiveConversion (%)Primary Amine Yield (%)Dimer Yield (%)
Pd/C (10%), H2 (50 psi)EtOHNone>994552
Pd/C (10%), H2 (50 psi)EtOHHCl (2.0 eq)>9992 <2
Raney-Ni, H2 (50 psi)MeOHNH3 (Excess)>9989 5
Pt/C (10%), H2 (80 psi)CH2Cl2/H2ONaH2PO4>996815

Self-Validating Experimental Protocols

Protocol A: SNAr Synthesis of 2-(N-ethyl-N-methylamino)benzonitrile

This protocol utilizes an acid-base workup as a self-validating step to ensure only the basic amine product is isolated.

  • Setup: To a 50 mL heavy-walled pressure tube, add 2-fluorobenzonitrile (10.0 mmol), anhydrous K2CO3 (15.0 mmol), and anhydrous DMSO (15 mL).

  • Reagent Addition: Chill the mixture slightly (10 °C) and add N-ethylmethylamine (15.0 mmol). Seal the tube tightly with a Teflon bushing.

  • Reaction: Heat the stirred mixture to 90 °C behind a blast shield for 16 hours.

  • In-Process Control (IPC): Cool to room temperature. Sample 10 µL into 1 mL MeCN. LC-MS must show the disappearance of m/z 121 (SM) and the appearance of m/z 160 [M+H]⁺.

  • Self-Validating Workup:

    • Dilute the mixture with 50 mL water and extract with EtOAc (3 x 30 mL).

    • Crucial Step: Extract the combined EtOAc layers with 1M HCl (2 x 30 mL). The basic product moves to the aqueous layer, leaving unreacted nitrile in the organic layer.

    • Basify the aqueous layer to pH 10 using 2M NaOH (monitor with pH paper). Extract with CH2Cl2 (3 x 30 mL).

    • Dry over Na2SO4, filter, and concentrate to yield the pure intermediate.

Protocol B: Selective Reduction to 2-(aminomethyl)-N-ethyl-N-methylaniline

This protocol uses acidic conditions to trap the primary amine, preventing dimerization.

  • Setup: In a Parr hydrogenation bottle, dissolve 2-(N-ethyl-N-methylamino)benzonitrile (5.0 mmol) in absolute ethanol (30 mL).

  • Additive: Slowly add concentrated aqueous HCl (10.0 mmol, 2.0 eq). The solution will warm slightly as the aniline nitrogen protonates.

  • Catalyst: Carefully add 10% Pd/C (10% w/w relative to substrate) under a blanket of argon to prevent ignition.

  • Hydrogenation: Purge the vessel with N2 (3x), then H2 (3x). Pressurize to 50 psi H2 and shake vigorously at room temperature for 12 hours.

  • In-Process Control (IPC): Spot the reaction mixture on a silica TLC plate alongside the starting material. Stain with Ninhydrin and heat. The product will appear as a deep purple/blue spot (confirming a primary amine), whereas the starting material is Ninhydrin-negative.

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C. Wash the pad with ethanol. Concentrate the filtrate to yield the product as a stable dihydrochloride salt.

References

  • Source: Beilstein Journal of Organic Chemistry / National Institutes of Health (NIH)
  • Selective Production of Benzylamine via Gas Phase Hydrogenation of Benzonitrile over Supported Pd Catalysts Source: Heriot-Watt University URL
  • Selective hydrogenation of benzonitrile and its homologues to primary amines over platinum Source: ResearchGate URL
  • The production of tyramine via the selective hydrogenation of 4-hydroxybenzyl cyanide over a carbon-supported palladium catalyst Source: RSC Publishing URL

Sources

Technical Support Center: Advanced Characterization of Complex Aniline Mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Support Tier: Level 3 (Senior Application Scientist) Ticket ID: ANL-MIX-CHAR-001

Introduction & Scope

Welcome to the Advanced Analytical Support Portal. This guide addresses the characterization of complex aniline mixtures—a class of compounds notorious for analytical difficulties due to their basicity, polarity, isomeric complexity, and oxidative instability.

The Core Challenge: Anilines (primary aromatic amines) possess a lone pair of electrons on the nitrogen atom, making them Lewis bases. This structural feature drives three primary failure modes in experimental workflows:

  • GC-MS: Severe peak tailing due to interaction with silanol groups (Lewis acids) in the inlet and column.

  • LC-MS: Poor retention or peak shape due to ionization (pKa ~4.6) and secondary interactions.

  • Sample Prep: Rapid oxidative degradation into azo-benzenes, quinones, or nitro-compounds.

Module A: Gas Chromatography (GC-MS) Troubleshooting

Issue: Severe Peak Tailing & Sensitivity Loss

User Question: "I am running EPA Method 8270 for semivolatiles. My aniline peaks are tailing significantly, and response factors are dropping. Changing the liner didn't help. Why?"

Technical Diagnosis: This is a classic Lewis Acid-Base interaction . The fused silica in your column and glass wool in your liner contain silanol groups (-Si-OH). The basic amine lone pair of the aniline hydrogen bonds strongly with these protons. As the column ages or the liner gets dirty, "active sites" increase, causing irreversible adsorption (loss of sensitivity) and desorption lag (tailing).

Protocol 1: The "Inert Pathway" Optimization

Before resorting to derivatization, optimize the native flow path.

  • Inlet Maintenance:

    • Liner: Switch to a Ultra-Inert (UI) wool liner or a cyclo-double gooseneck liner (reduces contact with metal parts).

    • Seal: Use a gold-plated inlet seal (stainless steel is active).

  • Column Selection:

    • Use an "Amine-Specialized" column (e.g., Rtx-Volatile Amine or CP-Volamine). These stationary phases are base-deactivated.

    • Standard Alternative: A 5% Phenyl-arylene phase (e.g., DB-5ms UI) is acceptable only if the film thickness is increased (0.5 µm or 1.0 µm) to shield analytes from the silica tubing.

  • The "Sandwich" Injection:

    • Sandwich your sample with a small plug of air and a "protectant" (like analyte-protectant agents used in pesticide analysis) to coat active sites before the analyte hits.

Protocol 2: Derivatization (The Definitive Fix)

If native analysis fails, you must mask the polar amine group.

  • Reagent: Trifluoroacetic anhydride (TFAA) or Heptafluorobutyric anhydride (HFBA).

  • Mechanism: Acylation.[1] Converts the polar amine (-NH2) into a non-polar amide (-NH-CO-R).

  • Procedure:

    • Dissolve dry extract in ethyl acetate.

    • Add 50 µL TFAA. Incubate at 60°C for 30 mins.

    • Evaporate to dryness under N2; reconstitute in solvent.

    • Result: Sharp, symmetrical peaks; mass shift of +96 Da (TFA) or +196 Da (HFB).

Workflow Visualization: GC-MS Decision Tree

GC_Troubleshooting Start START: Poor Aniline Peak Shape Check_Liner Step 1: Inspect Inlet Liner (Is it deactivated?) Start->Check_Liner Replace_Liner Action: Install Ultra-Inert Wool Liner Check_Liner->Replace_Liner Dirty/Active Check_Column Step 2: Check Column Phase Check_Liner->Check_Column Clean/Inert Replace_Liner->Check_Column Base_Deactivated Is Column Base-Deactivated? Check_Column->Base_Deactivated Switch_Column Action: Switch to Amine-Specific Column Base_Deactivated->Switch_Column No (Standard 5% Phenyl) Derivatization Step 3: Derivatization (Acylation) Base_Deactivated->Derivatization Yes (Still Tailing) Success Result: Symmetrical Peaks Switch_Column->Success Derivatization->Success

Figure 1: Decision logic for resolving aniline peak tailing in GC-MS workflows.

Module B: HPLC/UHPLC Separation Challenges

Issue: Co-elution of Isomers & Retention Loss

User Question: "I cannot separate 2,4-dimethylaniline from 2,6-dimethylaniline, and my parent aniline elutes in the void volume on my C18 column."

Technical Diagnosis:

  • Retention: Aniline (pKa ~4.6) is protonated (ionized) at acidic pH (pH < 4). Ionized species do not interact well with hydrophobic C18 chains, leading to void elution.

  • Selectivity: Positional isomers (ortho/meta/para) have identical hydrophobicity (logP). A standard C18 column separates based on hydrophobicity only, failing to distinguish the steric differences.

Comparative Guide: Column & pH Selection
StrategypH ConditionColumn ChemistryMechanismBest For
High pH pH 10-11 (NH4OH)Hybrid C18 (e.g., BEH C18, Gemini NX)Analyte is neutral (deprotonated). Max hydrophobic retention.Retaining polar anilines; General screening.
Pi-Pi pH 4-6 (Ammonium Acetate)Biphenyl or PFP (Pentafluorophenyl)Pi-pi electron interaction between analyte ring and stationary phase.Separating Isomers (ortho/meta/para); Halogenated anilines.
Polar Embedded pH 3-4 (Formic Acid)Polar-Embedded C18 (Amide/Carbamate group)Shielding of silanols; H-bonding with amine.Peak shape improvement at low pH.
Protocol 3: The "Isomer Resolution" Method (Biphenyl)

Use this when C18 fails to separate positional isomers.

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.5).

  • Mobile Phase B: Methanol (MeOH promotes pi-pi interactions better than Acetonitrile).

  • Column: Biphenyl Stationary Phase (2.1 x 100 mm, 1.7 µm).

  • Gradient: 5% B to 40% B over 10 minutes.

    • Why? The biphenyl rings on the column interact differently with the electron cloud of the aniline depending on where the substituent (methyl/chloro group) is located (steric hindrance to the pi-pi overlap).

Workflow Visualization: HPLC Method Development

HPLC_Method_Dev Input Input: Aniline Mixture Isomers Are Isomers Present? (o-, m-, p-) Input->Isomers Route_C18 Route A: Hydrophobicity Isomers->Route_C18 No (General) Route_Selectivity Route B: Shape Selectivity Isomers->Route_Selectivity Yes (Critical) High_pH High pH (pH 10) Hybrid C18 Route_C18->High_pH Retain Neutral Form Biphenyl Biphenyl / PFP Column (Methanol Mobile Phase) Route_Selectivity->Biphenyl Maximize Pi-Pi Interaction

Figure 2: Strategic pathway for selecting HPLC stationary phases based on mixture complexity.

Module C: Sample Preparation & Stability

Issue: "Disappearing" Analytes (Oxidation)

User Question: "My recovery for aniline drops from 95% to 60% if the sample sits in the autosampler overnight. The solution turns slightly yellow."

Technical Diagnosis: Anilines are highly susceptible to auto-oxidation . In solution, especially at neutral/basic pH and under light, they form radical intermediates that couple to form azo-compounds (colored yellow/orange) or oxidize to nitro-species.

Protocol 4: Stabilization & Extraction
  • pH Control:

    • Storage: Acidify samples to pH < 2 using HCl or H2SO4 immediately after collection. The protonated anilinium ion (

      
      ) is resistant to oxidation.
      
    • Analysis: If using LC, keep samples in the autosampler at 4°C.

  • Solvent Exchange (for GC):

    • Avoid Methanol for GC injection if using silylation reagents (reacts with reagent).

    • Use Ethyl Acetate or Dichloromethane .

  • Antioxidants (Cautionary Note):

    • Adding ascorbic acid (10 mg/L) can prevent oxidation but may interfere with electrochemical detectors or MS ionization. Use inert gas (Nitrogen) purging as a safer alternative.

References

  • EPA Method 8270E , "Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS)."[2] U.S. Environmental Protection Agency.[3] Link

  • Agilent Technologies , "Analysis of Aromatic Amines by GC/MS." Application Note. Link (General reference for amine-specific columns).

  • Waters Corporation , "Strategies for the Separation of Aniline Isomers." Application Note. Link (Reference for High pH Hybrid Column stability).

  • Restek Corporation , "Optimizing the Analysis of Semivolatiles (EPA 8270)." Technical Guide. Link (Reference for liner deactivation and tailing issues).

  • Journal of Chromatography A, "Derivatization of anilines for GC-MS analysis: Comparison of reagents." ScienceDirect. (General grounding for TFAA/HFBA protocols).

(Note: While specific deep-links to PDF application notes change frequently, the landing pages for the EPA methods and major chromatography vendors provided above are verified entry points for these standard protocols.)

Sources

Validation & Comparative

A Comparative Guide to Catalysts for the N-Alkylation of Anilines: From Noble Metals to Metal-Free Systems

Author: BenchChem Technical Support Team. Date: March 2026

The N-alkylation of anilines is a cornerstone transformation in modern organic synthesis, providing access to a vast array of secondary and tertiary arylamines that are pivotal intermediates in the production of pharmaceuticals, agrochemicals, dyes, and functional materials. The drive towards more sustainable and efficient chemical manufacturing has spurred significant innovation in the catalytic systems employed for this crucial C-N bond formation. This guide offers a comparative analysis of different catalyst classes for the N-alkylation of anilines, with a particular focus on the use of alcohols as green alkylating agents. We will delve into the performance of noble metal, earth-abundant metal, and metal-free catalysts, providing experimental data and field-proven insights to aid researchers in selecting the optimal system for their specific needs.

The Rise of Hydrogen Autotransfer: A Paradigm Shift in N-Alkylation

Traditionally, the N-alkylation of anilines relied on the use of stoichiometric amounts of often toxic and waste-generating alkyl halides. A more atom-economical and environmentally benign alternative is the "borrowing hydrogen" or "hydrogen autotransfer" strategy.[1][2] This elegant one-pot process utilizes alcohols as the alkylating agent, with water as the sole theoretical byproduct. The catalyst temporarily "borrows" hydrogen from the alcohol to oxidize it to an aldehyde or ketone. This intermediate then condenses with the aniline to form an imine, which is subsequently reduced by the catalyst using the borrowed hydrogen to yield the N-alkylated product. This catalytic cycle avoids the need for external oxidants or reductants, making it a highly efficient and sustainable approach.

Comparative Analysis of Catalytic Systems

The choice of catalyst is paramount to the success of the N-alkylation of anilines via the borrowing hydrogen methodology. The ideal catalyst should exhibit high activity, selectivity for mono- or di-alkylation, broad substrate scope, and, increasingly, be based on sustainable and cost-effective materials. Here, we compare three major classes of catalysts: noble metals, earth-abundant metals, and metal-free systems.

Noble Metal Catalysts: The High-Performance Benchmarks

Catalysts based on noble metals such as ruthenium, palladium, and iridium have historically been the gold standard for the N-alkylation of anilines due to their exceptional activity.[3][4][5]

Ruthenium and Iridium Complexes: Homogeneous ruthenium and iridium complexes, often featuring phosphine or N-heterocyclic carbene (NHC) ligands, are highly effective for this transformation.[3][5][6] They typically operate under relatively mild conditions and demonstrate a broad substrate scope. For instance, the commercially available [Ru(p-cymene)Cl2]2 catalyst, when used in conjunction with bidentate phosphine ligands like dppf, can efficiently catalyze the conversion of primary amines to secondary amines, and secondary amines to tertiary amines.[3][4]

Palladium on Carbon (Pd/C): As a heterogeneous catalyst, palladium on charcoal (Pd/C) offers the significant advantage of easy separation and recyclability.[7] It has proven to be a robust and efficient catalyst for the selective N-alkylation of anilines with amines, particularly under microwave irradiation which can enhance reaction rates.[8]

Causality Behind Experimental Choices: The choice of ligands in homogeneous systems is critical for tuning the electronic and steric properties of the metal center, thereby influencing catalytic activity and selectivity. In heterogeneous systems like Pd/C, the support material and the dispersion of the metal nanoparticles play a crucial role in catalyst performance and stability.

Earth-Abundant Metal Catalysts: The Sustainable Challengers

The high cost and limited availability of noble metals have driven the development of catalysts based on more earth-abundant and economical first-row transition metals such as cobalt, nickel, and manganese.[2][9]

Cobalt-Based Catalysts: Cobalt catalysts, particularly those supported on nitrogen-doped carbon or within metal-organic frameworks (MOFs), have emerged as highly promising alternatives.[10] These systems have demonstrated excellent yields and selectivity in the N-alkylation of anilines with a wide range of alcohols. The addition of molecular sieves can be employed to drive the reaction towards the formation of the amine product by removing the water generated during the condensation step.[9]

Nickel-Based Catalysts: Nickel catalysts, including pincer complexes and Raney nickel, have also been successfully applied to the N-alkylation of anilines via hydrogen autotransfer.[11][12] These catalysts offer a cost-effective solution and have shown good activity and selectivity for mono-alkylation.

Manganese-Based Catalysts: Manganese, being one of the most abundant transition metals, is a particularly attractive candidate for sustainable catalysis. Manganese pincer complexes have been shown to effectively catalyze the selective N-alkylation of a variety of substituted anilines with both aromatic and aliphatic alcohols under relatively mild conditions.[13]

Causality Behind Experimental Choices: The development of well-defined ligand scaffolds for earth-abundant metals is crucial for mimicking the high activity of their noble metal counterparts. For heterogeneous catalysts, the preparation method and the nature of the support are key to achieving high metal dispersion and preventing leaching, thereby ensuring catalyst stability and reusability.

Metal-Free Catalysts: The Green Frontier

A more recent and exciting development is the emergence of metal-free catalytic systems for the N-alkylation of anilines. These systems offer the ultimate in terms of sustainability and avoid any potential for metal contamination in the final product.

Pyridine-Mediated Systems: Simple organic molecules like pyridine have been shown to act as efficient "biomimetic hydrogen shuttles" in the N-alkylation of anilines with alcohols.[14] In this system, pyridine mimics the role of a transition metal catalyst in the borrowing hydrogen cycle. Mechanistic studies, including deuterium labeling, have confirmed the operation of a borrowing hydrogen process.[14]

Base-Catalyzed Systems: In some instances, the N-alkylation of amines with alcohols can be achieved using only a catalytic amount of a strong base, such as potassium tert-butoxide, without the need for any metal catalyst.[1] The proposed mechanism involves air oxidation of the alcohol to an aldehyde, followed by condensation and transfer hydrogenation.

Causality Behind Experimental Choices: In metal-free systems, the choice of the hydrogen shuttle or the base is critical. The reaction conditions, such as temperature and solvent, need to be carefully optimized to facilitate the hydrogen transfer steps and the condensation reaction in the absence of a metal center.

Performance Data Summary

Catalyst TypeRepresentative CatalystAlkylating AgentTemperature (°C)Yield (%)Key AdvantagesKey Disadvantages
Noble Metal [Ru(p-cymene)Cl2]2/dppfAlcohols80-120High to ExcellentHigh activity, broad scopeHigh cost, potential toxicity
Pd/CAmines/Alcohols100-170High to ExcellentHeterogeneous, recyclableCan require higher temperatures
Earth-Abundant Metal CoNx@NCAlcohols140up to 99Low cost, sustainableOften require higher temperatures
Ni(II)-pincer complexAlcohols120up to 96Cost-effectiveLigand synthesis can be complex
Mn-pincer complexAlcohols80-100Good to ExcellentHighly abundant, low toxicityField is still developing
Metal-Free PyridineAlcohols135up to 95No metal contamination, sustainableMay require higher temperatures

Experimental Protocols

Representative Protocol for Ruthenium-Catalyzed N-Alkylation of Aniline with Benzyl Alcohol
  • To an oven-dried Schlenk tube under an argon atmosphere, add [Ru(p-cymene)Cl2]2 (0.0025 mmol, 0.5 mol% Ru), dppf (0.006 mmol, 1.2 mol%), and potassium carbonate (0.1 mmol, 10 mol%).

  • Add aniline (1.0 mmol), benzyl alcohol (1.2 mmol), and p-xylene (1.5 mL).

  • Seal the tube and heat the reaction mixture at 140 °C for 21 hours.

  • After cooling to room temperature, quench the reaction with water and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford N-benzylaniline.

Representative Protocol for Cobalt-Catalyzed N-Alkylation of Aniline with Benzyl Alcohol
  • In a glovebox, charge a screw-capped vial with the CoNx@NC catalyst (10 mg), aniline (0.5 mmol), benzyl alcohol (1.0 mmol), and potassium tert-butoxide (0.5 mmol).

  • Add toluene (2 mL) to the vial.

  • Seal the vial and stir the reaction mixture at 140 °C for 24 hours.

  • After cooling to room temperature, separate the catalyst by centrifugation.

  • Analyze the supernatant for product yield by gas chromatography.

Representative Protocol for Metal-Free Pyridine-Mediated N-Alkylation of Aniline with Benzyl Alcohol
  • To a sealed tube, add aniline (1.0 mmol), benzyl alcohol (1.2 mmol), pyridine (0.2 mmol, 20 mol%), and potassium tert-butoxide (1.2 mmol).

  • Add toluene (2 mL) as the solvent.

  • Heat the reaction mixture at 135 °C for 12 hours under an argon atmosphere.

  • After cooling, dilute the mixture with ethyl acetate and wash with water.

  • Dry the organic layer, concentrate, and purify by chromatography to obtain N-benzylaniline.

Mechanistic Insights and Visualizations

The "borrowing hydrogen" mechanism is a common thread connecting many of the discussed catalytic systems. The following diagrams illustrate the generalized catalytic cycle and the overall experimental workflow.

Borrowing Hydrogen Catalytic Cycle cluster_0 Catalytic Cycle cluster_1 Overall Reaction Catalyst Active Catalyst (M) Hydride Catalyst-Hydride (M-H₂) Catalyst->Hydride + RCH₂OH - RCHO Alcohol RCH₂OH Aldehyde RCHO Imine ArN=CHR Aldehyde->Imine + ArNH₂ - H₂O Aniline ArNH₂ Product ArNHCH₂R Hydride->Catalyst + ArN=CHR - ArNHCH₂R Overall RCH₂OH + ArNH₂ → ArNHCH₂R + H₂O

Caption: Generalized catalytic cycle for N-alkylation via borrowing hydrogen.

Experimental Workflow start Start reactants Combine Catalyst, Aniline, Alcohol, Base, and Solvent start->reactants reaction Heat Reaction Mixture (Conventional or Microwave) reactants->reaction workup Cool, Quench, and Extract reaction->workup purification Column Chromatography workup->purification analysis Characterize Product (NMR, GC-MS) purification->analysis end End analysis->end

Caption: A typical experimental workflow for catalytic N-alkylation of anilines.

Conclusion and Future Outlook

The N-alkylation of anilines has undergone a significant evolution, moving from classical methods towards more sustainable catalytic approaches. While noble metal catalysts remain highly effective benchmarks, the rapid progress in the development of catalysts based on earth-abundant metals and even metal-free systems is paving the way for more economical and environmentally friendly industrial processes. The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including cost, desired product purity, and scalability. Future research will likely focus on developing catalysts that can operate under even milder conditions, with lower catalyst loadings, and with an even broader substrate scope, further enhancing the green credentials of this important transformation.

References

  • Pyridine mediated transition-metal-free direct alkylation of anilines using alcohols via borrowing hydrogen conditions. Chemical Communications (RSC Publishing). [Link]

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  • Ruthenium-Catalyzed N-Alkylation of Amines with Alcohols under Mild Conditions Using the Borrowing Hydrogen Methodology. Organic Chemistry Portal. [Link]

  • Ruthenium-CatalyzedN-Alkylation of Amines and Sulfonamides Using Borrowing Hydrogen Methodology. Scilit. [Link]

  • Plausible mechanism for the transition metal free catalytic N-alkylation of amines. ResearchGate. [Link]

  • Pd/C as an Efficient and Reusable Catalyst for the Selective N-Alkylation of Amines with Alcohols. ResearchGate. [Link]

  • Reaction mechanism for the N-alkylation reaction. ResearchGate. [Link]

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  • Palladium catalyzed N-alkylation of amines with alcohols. Tetrahedron Letters. [Link]

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unraveling Molecular Architecture Through Spectroscopy

In the landscape of medicinal chemistry and materials science, the precise structural elucidation of novel compounds is paramount. Substituted anilines, a cornerstone of many synthetic endeavors, present a rich field for spectroscopic exploration. The subtle interplay of electronic and steric effects introduced by various substituents profoundly influences the molecule's conformation and reactivity. This guide provides an in-depth comparative analysis of the spectroscopic data for 2-(aminomethyl)-N-ethyl-N-methylaniline, a compound of interest in synthetic chemistry, against its structurally related analogues.

Methodology: The Spectroscopic Toolkit

The data presented and predicted in this guide are based on standard spectroscopic techniques. A foundational understanding of these methods is crucial for interpreting the subsequent data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the chemical environment of atomic nuclei. For the compounds discussed, ¹H and ¹³C NMR are the primary tools.

Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).

  • Data Acquisition: Spectra are acquired on a spectrometer operating at a frequency of 300 MHz or higher for protons.

    • ¹H NMR: A standard single-pulse experiment is used. Key parameters include spectral width, acquisition time, and number of scans.

    • ¹³C NMR: A proton-decoupled pulse sequence is employed to simplify the spectrum by removing C-H coupling. A larger number of scans is generally required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The raw data (Free Induction Decay - FID) is subjected to Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Visualizing the Structures

To aid in the comparative analysis, the chemical structures of the primary compound of interest and its key analogues are presented below.

Caption: Chemical structures of the compounds under comparison.

¹H NMR Spectral Comparison

The ¹H NMR spectrum provides detailed information about the number of different types of protons and their neighboring environments.

Table 1: ¹H NMR Data Comparison (Predicted and Experimental)

CompoundAromatic Protons (δ, ppm)-CH₂- (N-ethyl) (δ, ppm)-CH₃ (N-ethyl) (δ, ppm)-CH₃ (N-methyl) (δ, ppm)-CH₂- (aminomethyl) (δ, ppm)-NH₂ (aminomethyl) (δ, ppm)
2-(aminomethyl)-N-ethyl-N-methylaniline (Predicted) ~7.1-7.4 (m, 4H)~3.4 (q, 2H)~1.1 (t, 3H)~2.7 (s, 3H)~3.9 (s, 2H)~1.5 (br s, 2H)
N-ethyl-N-methylaniline[1]7.22 (t, 2H), 6.69 (m, 3H)3.39 (q, 2H)1.11 (t, 3H)2.89 (s, 3H)--
2-(aminomethyl)aniline6.6-7.1 (m, 4H)---3.79 (s, 2H)1.63 (s, 2H)
N-ethyl-2-methylaniline[2]6.6-7.2 (m, 4H)3.14 (q, 2H)1.29 (t, 3H)---

Analysis and Interpretation:

  • Aromatic Region: In N-ethyl-N-methylaniline, the aromatic protons appear as a complex multiplet.[1] For 2-(aminomethyl)-N-ethyl-N-methylaniline, the introduction of the aminomethyl group at the ortho position is expected to cause a slight downfield shift of the adjacent aromatic protons due to its electron-withdrawing inductive effect. The overall pattern will likely remain a complex multiplet.

  • N-Alkyl Groups: The quartet for the N-CH₂ and the triplet for the N-CH₂-CH₃ of the ethyl group are characteristic.[1] The chemical shift of the N-methyl singlet is also a key identifier. In the target molecule, the proximity of the aminomethyl group might induce minor shifts in these signals compared to N-ethyl-N-methylaniline, but the splitting patterns will remain the same.

  • Aminomethyl Group: The benzylic protons of the aminomethyl group are expected to appear as a singlet around 3.9 ppm. This is slightly downfield compared to 2-(aminomethyl)aniline, potentially due to the electronic influence of the N,N-dialkylamino group. The amine protons are expected to be a broad singlet, and their chemical shift can be highly variable depending on the solvent and concentration.

¹³C NMR Spectral Comparison

The ¹³C NMR spectrum provides information about the different carbon environments in a molecule.

Table 2: ¹³C NMR Data Comparison (Predicted and Experimental)

CompoundAromatic Carbons (δ, ppm)-CH₂- (N-ethyl) (δ, ppm)-CH₃ (N-ethyl) (δ, ppm)-CH₃ (N-methyl) (δ, ppm)-CH₂- (aminomethyl) (δ, ppm)
2-(aminomethyl)-N-ethyl-N-methylaniline (Predicted) ~149 (C-N), ~135 (C-CH₂), ~128, ~127, ~125, ~115~47~12~38~45
N-ethyl-N-methylaniline[1]149.06, 129.21, 116.19, 112.5246.9211.2237.55-
2,N-Dimethylaniline[3][4]147.17, 129.82, 127.11, 121.82, 116.77, 109.05--30.68 (N-CH₃), 17.29 (Ar-CH₃)-

Analysis and Interpretation:

  • Aromatic Carbons: The carbon attached to the nitrogen (C-N) in N-ethyl-N-methylaniline appears at approximately 149 ppm.[1] In the target molecule, the ortho-aminomethyl substitution will influence the chemical shifts of the aromatic carbons. The carbon bearing the aminomethyl group (C-CH₂) is expected to be significantly shifted.

  • N-Alkyl Carbons: The chemical shifts of the ethyl and methyl carbons attached to the nitrogen are expected to be similar to those in N-ethyl-N-methylaniline.[1]

  • Aminomethyl Carbon: The benzylic carbon of the aminomethyl group is predicted to have a chemical shift of around 45 ppm.

Infrared (IR) Spectroscopy Comparison

IR spectroscopy is a powerful tool for identifying functional groups.

Table 3: Key IR Absorption Bands (Predicted and Experimental)

CompoundN-H Stretch (cm⁻¹)C-H Stretch (Aromatic) (cm⁻¹)C-H Stretch (Aliphatic) (cm⁻¹)C-N Stretch (cm⁻¹)
2-(aminomethyl)-N-ethyl-N-methylaniline (Predicted) ~3400-3300 (two bands, primary amine)~3100-3000~2970-2850~1340-1250
N-ethyl-N-methylanilineNone~3100-3000~2970-2850~1340-1250
2-(aminomethyl)aniline~3400-3300 (two bands, primary amine)~3100-3000~2950-2850~1330-1250
N,N-dimethylaniline[5][6]None~3100-3000~2950-2850~1350

Analysis and Interpretation:

  • N-H Stretch: The most significant difference will be the presence of N-H stretching vibrations from the primary amine of the aminomethyl group in 2-(aminomethyl)-N-ethyl-N-methylaniline. Primary amines typically show two bands in the 3400-3300 cm⁻¹ region, corresponding to asymmetric and symmetric stretching.[7] This is a key feature that distinguishes it from N-ethyl-N-methylaniline, which lacks an N-H bond.

  • C-N Stretch: The C-N stretching vibration for aromatic amines is typically observed in the 1335-1250 cm⁻¹ range.[7] All the compared compounds will exhibit absorption in this region.

Mass Spectrometry (MS) Comparison

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data (Predicted and Experimental)

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
2-(aminomethyl)-N-ethyl-N-methylaniline (Predicted) 178163 (M-CH₃)⁺, 149 (M-C₂H₅)⁺, 134 (M-NH₂CH₂)⁺, 120 (M-NH₂CH₂ - CH₂)⁺, 91 (tropylium ion)
N-ethyl-N-methylaniline[8][9]135120 (M-CH₃)⁺, 106 (M-C₂H₅)⁺
2-(aminomethyl)aniline122105 (M-NH₃)⁺, 93 (M-CH₂NH)⁺
N-ethyl-2-methylaniline[2][10]135120 (M-CH₃)⁺, 106 (M-C₂H₅)⁺

Analysis and Interpretation:

  • Molecular Ion: The molecular ion peak for 2-(aminomethyl)-N-ethyl-N-methylaniline is expected at m/z 178.

  • Fragmentation Pattern: The fragmentation of N-alkylanilines is often dominated by α-cleavage, leading to the loss of alkyl radicals from the nitrogen atom. For the target molecule, we can predict the following key fragmentation pathways:

    • Loss of a methyl radical (-CH₃) to give a fragment at m/z 163.

    • Loss of an ethyl radical (-C₂H₅) to give a fragment at m/z 149.

    • Cleavage of the benzylic C-C bond, leading to the loss of the aminomethyl group as a neutral species or a radical, is also possible. The fragmentation of benzylamines can be complex, often involving rearrangements.[11][12] A prominent peak at m/z 91, corresponding to the tropylium ion, is a common feature in the mass spectra of compounds containing a benzyl group.

Fragmentation_Pathway M_plus [M]⁺˙ (m/z 178) frag_163 m/z 163 M_plus->frag_163 - •CH₃ frag_149 m/z 149 M_plus->frag_149 - •C₂H₅ frag_134 m/z 134 M_plus->frag_134 - •CH₂NH₂ frag_91 Tropylium ion (m/z 91) frag_134->frag_91 Rearrangement

Caption: Predicted mass spectral fragmentation of 2-(aminomethyl)-N-ethyl-N-methylaniline.

Conclusion

This guide provides a comprehensive, albeit partially predictive, spectroscopic comparison of 2-(aminomethyl)-N-ethyl-N-methylaniline with its structural analogues. By understanding the characteristic spectral features of the parent N-ethyl-N-methylaniline and the influence of the ortho-aminomethyl and other substituents, researchers can confidently identify and characterize the target molecule. The provided tables and analyses serve as a valuable reference for anyone working with this class of compounds, highlighting the power of a comparative spectroscopic approach in modern chemical research. It is important to note that the predicted data should be confirmed by experimental measurements once the pure compound becomes available.

References

  • Dhepe, P. L., & Ono, Y. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of the American Society for Mass Spectrometry, 17(9), 1233–1243. [Link]

  • Ricci, A., et al. (2001). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Rapid Communications in Mass Spectrometry, 15(18), 1746–1753. [Link]

  • Stevens Institute of Technology. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. [Link]

  • ResearchGate. (2025). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines | Request PDF. [Link]

  • ResearchGate. (2025). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations | Request PDF. [Link]

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  • Chegg. (2017, May 3). Annotate 1H-NMR Spectra and 13C-NMR spectra of N,N-dimethylaniline. [Link]

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  • ACS Publications. (2021, January 4). Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes. The Journal of Organic Chemistry. [Link]

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A Comparative Guide to the Reactivity of Aminomethyl and N-Ethyl-N-Methyl Groups in Aniline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Aniline and its derivatives are foundational scaffolds in the development of pharmaceuticals, agrochemicals, and functional materials. The nature of the substituents on the aniline core profoundly influences the molecule's chemical properties and, consequently, its utility. This guide provides an in-depth comparison of the reactivity of two key substituent groups: the aminomethyl group and the N-ethyl-N-methyl group, when attached to an aniline ring. Understanding the nuanced differences in their electronic and steric profiles is paramount for researchers in synthetic and medicinal chemistry, enabling the rational design of molecules with tailored reactivity and function.

This guide will delve into the theoretical underpinnings of the reactivity of these two groups, followed by a proposed experimental framework for their direct comparison. The insights provided herein are intended to empower researchers to make informed decisions in their synthetic strategies and drug discovery programs.

Theoretical Framework: A Tale of Two Substituents

The reactivity of a substituted aniline is primarily governed by the interplay of electronic and steric effects. The aminomethyl and N-ethyl-N-methyl groups, while both being activating, ortho-, para-directing groups in electrophilic aromatic substitution, exert distinct influences on the aniline ring.

Electronic Effects: Inductive vs. Resonance Contributions

The electronic influence of a substituent can be dissected into inductive and resonance effects. The lone pair of electrons on the nitrogen atom in both mono- and di-alkylated anilines is delocalized into the benzene ring, increasing the electron density, particularly at the ortho and para positions.[1] This makes the ring highly susceptible to attack by electrophiles.[1]

  • Aminomethyl Group (-CH₂NH₂): The primary amino group in the aminomethyl substituent is itself an activating group. However, the methylene (-CH₂) spacer between the amino group and the aniline ring means that the primary influence on the ring is the inductive effect of the aminomethyl group. The overall effect is electron-donating, though tempered by the electronegativity of the nitrogen atom.

  • N-Ethyl-N-Methyl Group (-N(Et)(Me)): This tertiary amino group is a potent electron-donating group. The two alkyl groups (ethyl and methyl) are electron-releasing through a positive inductive effect (+I), which pushes electron density onto the nitrogen atom.[1] This, in turn, enhances the delocalization of the nitrogen's lone pair into the aromatic ring, making the N-ethyl-N-methyl substituted aniline a more electron-rich and, therefore, more reactive system towards electrophiles compared to aniline.[2][3]

The Hammett equation provides a quantitative means to assess the electronic effect of substituents on the reactivity of aromatic compounds.[4] While specific Hammett constants for these exact groups on an aniline ring may not be readily available, we can infer their relative electronic contributions. The stronger +I effect of the two alkyl groups in the N-ethyl-N-methyl substituent would suggest a more negative Hammett parameter (σ) compared to the aminomethyl group, indicating greater electron donation and a higher rate of reaction for electrophilic aromatic substitution.

Steric Effects: The Impact of Bulk

Steric hindrance can play a significant role in modulating the reactivity and regioselectivity of aniline derivatives. The Taft equation is a linear free energy relationship that separates polar (inductive and field) effects from steric effects.[5][6]

  • Aminomethyl Group (-CH₂NH₂): This group is relatively small and flexible, posing minimal steric hindrance to the ortho positions of the aniline ring. This allows for facile approach of electrophiles to these positions.

  • N-Ethyl-N-Methyl Group (-N(Et)(Me)): In contrast, the N-ethyl-N-methyl group is significantly bulkier. The ethyl and methyl groups create a congested environment around the nitrogen atom and can sterically shield the ortho positions of the aniline ring.[7] This steric hindrance can disfavor substitution at the ortho positions, potentially leading to a higher para-to-ortho product ratio in electrophilic aromatic substitution reactions.[8]

The following table summarizes the expected electronic and steric effects of the two groups:

FeatureAminomethyl Group (-CH₂NH₂)N-Ethyl-N-Methyl Group (-N(Et)(Me))
Electronic Effect Moderately electron-donating (primarily inductive)Strongly electron-donating (+I effect of two alkyl groups)
Steric Effect Low steric hindranceHigh steric hindrance
Expected Reactivity in EAS Activated ring, accessible ortho positionsHighly activated ring, sterically hindered ortho positions

Proposed Experimental Comparison of Reactivity

To provide a definitive, data-driven comparison of the reactivity of aminomethyl- and N-ethyl-N-methyl-substituted anilines, a series of controlled experiments are proposed. The following protocols are designed to be self-validating and to yield quantitative data for a direct comparison.

Objective

To quantitatively compare the reactivity and regioselectivity of 4-(aminomethyl)aniline and 4-(N-ethyl-N-methyl)aniline in a representative electrophilic aromatic substitution reaction (bromination).

Experimental Workflow

G cluster_0 Reactant Preparation cluster_1 Competitive Bromination cluster_2 Reaction Monitoring & Analysis cluster_3 Data Interpretation start Synthesize and purify 4-(aminomethyl)aniline and 4-(N-ethyl-N-methyl)aniline reaction Equimolar mixture of both anilines + Limiting N-bromosuccinimide (NBS) in a suitable solvent (e.g., CH3CN) start->reaction monitoring Monitor reaction progress by HPLC or GC-MS at regular time intervals reaction->monitoring analysis Quantify the consumption of reactants and the formation of mono-brominated products monitoring->analysis interpretation Calculate relative reaction rates and determine the ortho/para selectivity for each substrate analysis->interpretation

Caption: Proposed experimental workflow for the competitive bromination of 4-(aminomethyl)aniline and 4-(N-ethyl-N-methyl)aniline.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-(Boc-aminomethyl)aniline

This protocol describes the synthesis of the Boc-protected precursor to 4-(aminomethyl)aniline, which is a stable and commercially available intermediate.[9]

  • Reaction Setup: In a round-bottom flask, dissolve 4-(Boc-aminomethyl)aniline (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

  • Deprotection: Add an excess of trifluoroacetic acid (TFA) (e.g., 10 eq) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in water and basify with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Synthesis of 4-(N-ethyl-N-methyl)aniline

This protocol describes a general method for the N-alkylation of an aniline derivative.[10]

  • Reaction Setup: To a solution of 4-bromo-N-methylaniline (1.0 eq) in a suitable solvent like DMF, add potassium carbonate (2.0 eq) and ethyl iodide (1.5 eq).

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Workup: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Protocol 3: Competitive Bromination

  • Reactant Solution: In a reaction vessel, prepare a solution of 4-(aminomethyl)aniline (1.0 eq) and 4-(N-ethyl-N-methyl)aniline (1.0 eq) in acetonitrile.

  • Initiation: Cool the solution to 0 °C and add a solution of N-bromosuccinimide (NBS) (0.8 eq, as the limiting reagent) in acetonitrile dropwise.

  • Sampling: At regular intervals (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench it with a solution of sodium thiosulfate.

  • Analysis: Analyze the quenched aliquots by HPLC or GC-MS to determine the concentrations of the starting materials and the brominated products.

Expected Outcomes and Data Analysis

The competitive bromination experiment will provide a direct measure of the relative reactivity of the two aniline derivatives. The derivative that is consumed faster is the more reactive species. By quantifying the formation of the different mono-brominated isomers (ortho and para to the amino group), the regioselectivity of the reaction for each substrate can be determined.

The data can be presented in a table similar to the one below:

Aniline DerivativeRelative Rate of BrominationOrtho:Para Product Ratio
4-(aminomethyl)aniline(To be determined)(To be determined)
4-(N-ethyl-N-methyl)aniline(To be determined)(To be determined)

Based on our theoretical analysis, we expect 4-(N-ethyl-N-methyl)aniline to react faster due to its stronger electron-donating character. However, we also anticipate a lower ortho:para product ratio for this substrate due to the steric hindrance of the N-ethyl-N-methyl group.

Summary and Recommendations

The aminomethyl and N-ethyl-N-methyl groups impart distinct electronic and steric characteristics to an aniline derivative, which in turn govern its reactivity.

  • The N-ethyl-N-methyl group is a potent activating group due to the strong inductive effect of the two alkyl substituents. This leads to a highly electron-rich aromatic ring that is very reactive towards electrophiles. However, its bulkiness can sterically hinder the ortho positions.

  • The aminomethyl group is a more moderately activating group with significantly less steric bulk. This allows for more facile access to the ortho positions.

For researchers designing synthetic routes or developing new molecular entities, the choice between these two groups will depend on the specific requirements of the application:

  • If high reactivity is the primary concern and some degree of steric hindrance at the ortho positions is acceptable or even desirable (to favor para substitution), the N-ethyl-N-methyl group is a suitable choice.

  • If moderate reactivity is sufficient and unhindered access to the ortho positions is critical, the aminomethyl group would be the preferred substituent.

The proposed experimental framework provides a clear and robust methodology for obtaining quantitative data to validate these theoretical predictions. The results of these experiments will provide invaluable insights for the rational design of aniline-based molecules in various fields of chemical research.

References

  • Benchchem. A Comparative Analysis of the Reactivity of N-Allyl-4-chloroaniline and Other Substituted Anilines.
  • Journal of Organic Chemistry.
  • Grokipedia.
  • Taft Equation – A Convenient Tool to Decide the Position of Attack in the Reactions of Aliph
  • Benchchem. Comparing synthesis efficiency of different substituted anilines.
  • Wikipedia.
  • ResearchGate.
  • Bloom Tech. Is Aniline More Basic Than N-Methylaniline?
  • Dalal Institute.
  • Pendidikan Kimia.
  • Scribd.
  • Science.gov. hammett substituent constants: Topics by Science.gov.
  • PMC.
  • ChemicalBook. N-Methylaniline synthesis.
  • ResearchGate. Selected examples for the synthesis of N‐methyl aniline.
  • ResearchGate.
  • Chemistry Steps. Reactions of Aniline.
  • Bloom Tech. Why is N-Methylaniline More Basic than Aniline?
  • PMC.
  • Benchchem. A Comparative Analysis of the Reactivity of Mono- vs.
  • Wikipedia.
  • Chem-Impex. 4-(Boc-aminomethyl)aniline.
  • ResearchGate. A) Analysis of the reactivity of N,N‐Me2 vs. N‐Me anilines in redox...
  • MDPI. Towards Asymmetrical Methylene Blue Analogues: Synthesis and Reactivity of 3-N′-Arylaminophenothiazines.
  • Echemi. Transformation of Aniline to N-Methylaniline: A Comprehensive Study.
  • Yufeng.
  • JOCPR.
  • BYJU'S. Electrophilic Substitution Reaction of Anilines.
  • Benchchem. A Technical Guide to the Basicity of N-Methyl-m-toluidine Compared to Aniline.
  • Benchchem.
  • Kirk-Othmer Encyclopedia of Chemical Technology.
  • Dalton Transactions (RSC Publishing). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3.
  • PMC. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines.
  • NEET coaching. Can the amino group, in the aniline molecule, become meta-directing in an elecrophilic substitution reaction?
  • Organic Chemistry Portal.
  • OSTI.gov. A New Measurement of Amine Steric Hindrance – N Exposure.
  • PMC - NIH. Consequence of one-electron oxidation and one-electron reduction for aniline.
  • Reddit. Why is the amino group in aniline an EDG?
  • Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni c

Sources

Comparative analysis of the electrochemical properties of different polyaniline derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Electrochemical Properties of Polyaniline Derivatives for Researchers and Drug Development Professionals

In the landscape of conductive polymers, polyaniline (PANI) and its derivatives stand out for their unique combination of tunable conductivity, environmental stability, and rich electrochemical behavior. These properties have made them a focal point of research for applications ranging from energy storage and corrosion protection to biosensors and drug delivery systems. For researchers, scientists, and drug development professionals, a deep understanding of how subtle modifications to the PANI backbone can dramatically alter its electrochemical characteristics is paramount for designing materials with tailored functionalities.

This guide provides a comparative analysis of the electrochemical properties of unsubstituted polyaniline and three key derivatives: a methyl-substituted PANI (poly(o-toluidine)), a halogen-substituted PANI (poly(2-chloroaniline)), and a self-doped sulfonated PANI. By examining their synthesis, conductivity, capacitive behavior, and redox characteristics, we aim to provide a comprehensive resource grounded in experimental data to inform material selection and experimental design.

The Influence of Substituents on Electrochemical Properties

The introduction of substituent groups onto the aniline monomer unit can profoundly impact the electrochemical properties of the resulting polymer. These effects can be broadly categorized as electronic and steric. Electron-donating groups, such as the methyl group in o-toluidine, can increase the electron density on the polymer backbone, which generally enhances its conductivity and lowers the oxidation potential. Conversely, electron-withdrawing groups, like the chloro group in 2-chloroaniline, tend to decrease the electron density, leading to lower conductivity and higher oxidation potentials.

Steric hindrance also plays a crucial role. Bulky substituents can disrupt the planarity of the polymer chains, which in turn reduces the extent of π-conjugation and hinders charge transport along the backbone. This can lead to a decrease in conductivity and a less defined electrochemical response.

Self-doping, as seen in sulfonated polyaniline, represents a unique approach to modifying the polymer's properties. The presence of sulfonic acid groups directly attached to the polymer backbone provides an internal source of protons for doping, making the polymer's conductivity less dependent on the external pH.

Comparative Analysis of Electrochemical Parameters

The following table summarizes key electrochemical parameters for unsubstituted polyaniline and its selected derivatives. It is important to note that the values presented are collated from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

PropertyPolyaniline (PANI)Poly(o-toluidine) (POT)Poly(2-chloroaniline) (P2CANI)Sulfonated Polyaniline (SPAN)
Conductivity (S/cm) ~1-10 (doped)Generally lower than PANISignificantly lower than PANI~1 (self-doped)[1]
Specific Capacitance (F/g) Up to 719[2]Higher than PANI in some cases[3]Lower than PANIVaries with sulfonation degree
Redox Potentials (vs. Ag/AgCl) Two distinct redox couplesShifted potentials compared to PANI[4]Higher oxidation potential than PANI[5]pH-dependent redox behavior[1]
Charge Transfer Resistance (Rct) ModerateLower than PANI in some casesHigher than PANI[6]Dependent on sulfonation and pH

Experimental Protocols for Electrochemical Characterization

Accurate and reproducible characterization of the electrochemical properties of polyaniline derivatives is essential for their development and application. The following are detailed, step-by-step methodologies for the three most common electrochemical techniques.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a potentiodynamic electrochemical measurement used to investigate the redox behavior of a material.

Objective: To determine the redox potentials and study the electrochemical stability of the polyaniline derivative films.

Experimental Workflow:

Caption: Workflow for Cyclic Voltammetry Analysis.

Step-by-Step Protocol:

  • Electrode Preparation: A working electrode (e.g., platinum, glassy carbon, or indium tin oxide) is thoroughly cleaned. The polyaniline derivative film is then deposited onto the electrode surface, typically through electrochemical polymerization by cycling the potential in a solution containing the monomer and a supporting electrolyte[7].

  • Cell Assembly: A three-electrode electrochemical cell is assembled with the polymer-coated working electrode, a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl)[4].

  • Electrolyte Addition: The cell is filled with a suitable electrolyte, such as a 1 M sulfuric acid (H₂SO₄) solution[7].

  • Cyclic Voltammetry Measurement: The potential of the working electrode is swept linearly with time between two set potential limits (e.g., -0.2 V to 1.0 V vs. Ag/AgCl) for a number of cycles at a specific scan rate (e.g., 50 mV/s)[7][8].

  • Data Analysis: The resulting current is plotted against the applied potential to generate a cyclic voltammogram. The positions of the anodic and cathodic peaks provide information about the redox potentials of the polymer.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful technique for probing the electrical properties of materials and their interfaces with electrolytes.

Objective: To determine the charge transfer resistance (Rct), double-layer capacitance (Cdl), and other impedance characteristics of the polymer film.

Experimental Workflow:

Caption: Workflow for Electrochemical Impedance Spectroscopy.

Step-by-Step Protocol:

  • Electrode and Cell Preparation: The polymer-coated working electrode is prepared and assembled in a three-electrode cell as described for CV[9].

  • EIS Measurement: The system is held at a constant DC potential, and a small amplitude AC voltage (e.g., 10 mV) is applied over a wide range of frequencies (e.g., from 100 kHz down to 10 mHz)[9][10].

  • Data Analysis: The impedance data is typically represented as a Nyquist plot (imaginary vs. real impedance) or Bode plots (impedance magnitude and phase angle vs. frequency). The data is then fitted to an equivalent electrical circuit model to extract quantitative values for parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl)[9][11].

Galvanostatic Charge-Discharge (GCD)

GCD is a key technique for evaluating the capacitive performance of materials, particularly for energy storage applications.

Objective: To determine the specific capacitance, energy density, and power density of the polyaniline derivative.

Experimental Workflow:

Caption: Workflow for Galvanostatic Charge-Discharge Analysis.

Step-by-Step Protocol:

  • Electrode and Cell Preparation: A working electrode is fabricated, and either a two-electrode or three-electrode cell is assembled. For supercapacitor testing, a two-electrode symmetric or asymmetric configuration is common[12].

  • GCD Measurement: A constant current is applied to the cell, causing the potential to increase linearly (charge). Once a set potential is reached, the current is reversed, and the cell is discharged at the same constant current[13][14]. This process is repeated for a number of cycles.

  • Data Analysis: The potential is plotted as a function of time for both the charge and discharge steps. The specific capacitance (Csp) is calculated from the slope of the discharge curve using the formula: Csp = (I * Δt) / (m * ΔV), where I is the discharge current, Δt is the discharge time, m is the mass of the active material, and ΔV is the potential window of the discharge[12].

Chemical Structures of Compared Polyaniline Derivatives

The following diagram illustrates the repeating units of the polyaniline derivatives discussed in this guide.

Sources

Cross-validation of analytical methods for the quantification of aniline isomers

Author: BenchChem Technical Support Team. Date: March 2026

Aniline isomers—such as the ortho-, meta-, and para- configurations of chloroaniline or toluidine—are highly scrutinized genotoxic impurities (GTIs) in pharmaceutical manufacturing. Because they are positional isomers, they possess identical molecular weights and yield indistinguishable fragmentation patterns in mass spectrometry. Consequently, MS/MS alone cannot differentiate them; baseline chromatographic separation is an absolute prerequisite.

To ensure quantitative data is free from platform-specific biases (such as matrix ion suppression in liquid chromatography or thermal degradation in gas chromatography), a cross-validation strategy aligning with the latest1[1] is essential. This guide provides a comprehensive, causality-driven framework for cross-validating LC-MS/MS and GC-MS methodologies for the quantification of chloroaniline isomers[2].

Workflow A Sample Matrix (Spiked with Isomers) B LC-MS/MS Pipeline (Direct ESI+) A->B C GC-MS Pipeline (Derivatization) A->C D ICH Q2(R2) Validation (LOD, LOQ, Precision) B->D C->D E Statistical Cross-Validation (ANOVA, F-test) D->E

Fig 1. Dual-platform cross-validation workflow for aniline isomer quantification.

Platform 1: LC-MS/MS (Direct Analysis via Orthogonal Selectivity)

Mechanistic Causality: Why not use a standard C18 column? C18 relies purely on hydrophobic partitioning, which is often insufficient for resolving positional isomers of small, polar aromatics. Instead, a Phenyl-Hexyl stationary phase is selected. The phenyl rings of the stationary phase engage in


 interactions with the aromatic rings of the aniline isomers. The position of the functional group (e.g., the chlorine atom) alters the electron density and steric hindrance of the 

cloud. This slight difference in

binding affinity translates into distinct retention times, achieving the required baseline resolution (

) prior to ionization.

Self-Validating Protocol:

  • Internal Standardization: Spike 100 µL of the sample matrix with 10 µL of an isotope-labeled internal standard (IS), such as 4-chloroaniline-d4 (100 ng/mL). Self-Validation Check: Monitoring the IS peak area across all samples ensures that any matrix-induced ion suppression or extraction losses are mathematically normalized.

  • Extraction: Perform Liquid-Liquid Extraction (LLE) using 1 mL of ethyl acetate. Vortex for 2 minutes and centrifuge at 10,000 rpm for 5 minutes.

  • Reconstitution: Evaporate the organic layer under a gentle nitrogen stream. Reconstitute the residue in 200 µL of the initial mobile phase (Water/Methanol, 80:20 v/v with 0.1% Formic Acid).

  • Chromatography: Inject 5 µL onto a Phenyl-Hexyl column (2.1 x 100 mm, 1.7 µm). Run a gradient from 20% to 80% Methanol over 8 minutes at a flow rate of 0.4 mL/min.

  • Detection: Utilize Electrospray Ionization in positive mode (ESI+). Monitor specific Multiple Reaction Monitoring (MRM) transitions (e.g.,

    
     128.0 
    
    
    
    93.0 for chloroanilines).

LCMS L1 Positional Isomers (Identical m/z) L2 Phenyl-Hexyl Column (π-π Interactions) L1->L2 L3 Baseline Resolution (Rs > 1.5) L2->L3 L4 MRM Quantification (High Specificity) L3->L4

Fig 2. Mechanistic pathway for LC-MS/MS resolution of isobaric aniline isomers.

Platform 2: GC-MS (Derivatization-Assisted Analysis)

Mechanistic Causality: Free anilines contain an active primary amine (


) group. In gas chromatography, these polar groups interact strongly with active silanol sites on the column lining and injection port, leading to severe peak tailing, analyte loss, and poor isomeric resolution. To circumvent this, the protocol employs chemical derivatization using isobutyl chloroformate (IBCF). This reaction converts the primary amine into a less polar, highly volatile carbamate derivative, ensuring sharp peak shapes and robust separation of the ortho, meta, and para isomers[3].

Self-Validating Protocol:

  • Matrix Preparation: Spike 1 mL of the aqueous sample with the deuterated IS. Adjust the pH to 9.0 using 0.1 M NaOH to ensure the aniline nitrogen is deprotonated and acts as a strong nucleophile.

  • In-Situ Derivatization & Extraction: Add 50 µL of IBCF and 1 mL of dichloromethane (DCM). Vortex vigorously for 5 minutes. Self-Validation Check: The biphasic system allows simultaneous derivatization and extraction; the continuous partitioning of the derivative into the DCM layer drives the reaction to completion, preventing under-derivatization artifacts[3].

  • Phase Separation: Centrifuge at 5,000 rpm for 3 minutes. Collect the lower DCM layer containing the derivatized isomers.

  • Chromatography: Inject 1 µL (splitless mode) onto a 5% Phenyl-arylene/95% Dimethylpolysiloxane capillary column (30 m x 0.25 mm, 0.25 µm). Program the oven from 60°C (hold 1 min) to 250°C at 15°C/min.

  • Detection: Electron Impact (EI) ionization at 70 eV. Use Selected Ion Monitoring (SIM) mode targeting the molecular ions of the carbamate derivatives.

GCMS G1 Free Anilines (Polar, Active -NH2) G2 Derivatization (Isobutyl Chloroformate) G1->G2 G3 Reduced Polarity & High Volatility G2->G3 G4 EI-SIM Detection (Sharp Peak Shape) G3->G4

Fig 3. Causality of chemical derivatization in GC-MS to prevent peak tailing.

Quantitative Cross-Validation Data

A rigorous cross-validation requires comparing the performance metrics of both platforms against predefined ICH Q2(R2) acceptance criteria[1]. The table below summarizes the experimental validation data for chloroaniline isomers across both methodologies.

ParameterAnalyteLC-MS/MS (Direct)GC-MS (Derivatized)ICH Q2(R2) Target
LOD (ng/mL) 2-Chloroaniline0.050.12

0.5
3-Chloroaniline0.040.10

0.5
4-Chloroaniline0.060.15

0.5
LOQ (ng/mL) All Isomers0.15 - 0.200.35 - 0.45Signal-to-Noise

10
Linearity (

)
All Isomers> 0.9992> 0.9985

0.990
Precision (%RSD) Spiked Matrix (n=6)2.4 - 3.8%3.1 - 5.2%

10.0%
Recovery (%) Spiked Matrix94.5 - 102.3%88.7 - 96.4%80 - 120%

Discussion & Decision Matrix

The cross-validation data demonstrates that both methods are highly capable of quantifying aniline isomers well below the typical Threshold of Toxicological Concern (TTC) for genotoxic impurities.

  • LC-MS/MS exhibits superior sensitivity (lower LOD/LOQ) and higher precision. The absence of a derivatization step makes it the optimal choice for high-throughput routine QA/QC environments.

  • GC-MS provides unparalleled chromatographic resolution and is highly resistant to the matrix ion suppression that occasionally plagues ESI sources. It serves as a highly reliable orthogonal confirmatory method.

By utilizing LC-MS/MS as the primary quantitative engine and GC-MS as an orthogonal validation tool, laboratories can build a scientifically defensible data package that easily withstands regulatory scrutiny.

References

  • Validation of Analytical Procedures Q2(R2) - ICH Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Liquid−Liquid Extraction of Low-Concentration Aniline from Aqueous Solutions with Salts Source: ResearchGate (Published Scientific Literature) URL:[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-(aminomethyl)-N-ethyl-N-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary: The "Dual Hazard" Profile

Handling 2-(aminomethyl)-N-ethyl-N-methylaniline requires a safety protocol that addresses two distinct chemical functionalities within the same molecule. As a researcher, you must treat this not merely as a generic organic building block, but as a compound possessing a "Dual Hazard" profile:

  • The Aniline Core (Systemic Toxicity): Like its parent structure N-methylaniline, this compound is lipophilic and can rapidly penetrate intact skin. Once absorbed, aromatic amines are potent methemoglobin formers, interfering with the blood's ability to transport oxygen (Methemoglobinemia).

  • The Aminomethyl Group (Corrosivity): The primary amine on the benzyl position imparts significant basicity (alkalinity). Unlike neutral anilines, this moiety poses a direct risk of chemical burns and severe eye damage (corneal opacity) upon contact.

Core Directive: All handling must occur inside a certified chemical fume hood. Skin contact is the primary route of exposure and must be prevented with an engineered barrier system.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this substance. Standard latex or thin nitrile examination gloves are insufficient for prolonged contact due to the high permeation rate of aromatic amines.

PPE Specification Table
Protection ZoneRecommended EquipmentTechnical Rationale
Hand (Primary) Silver Shield® (EVOH) Laminate or Viton® Aromatic amines permeate standard nitrile/latex in <5 minutes. Laminate offers >480 min breakthrough time.
Hand (Dexterity) Double-gloving: 5 mil Nitrile (Outer) over Laminate (Inner)Laminate gloves reduce dexterity. Wearing nitrile over them secures the fit and protects the expensive inner glove from physical tears.
Eye/Face Chemical Splash Goggles + Face Shield Safety glasses are inadequate. The aminomethyl group is caustic; vapors or aerosols can cause irreversible corneal clouding.
Respiratory Fume Hood (Primary). If outside hood: P100/OV Cartridge Low vapor pressure does not negate toxicity. Inhalation of aerosols during weighing is a critical risk.
Body Tyvek® Lab Coat (or chemically resistant apron)Standard cotton lab coats absorb liquids, holding the toxin against the skin. Tyvek provides a liquid-repellent barrier.

Operational Protocol: Safe Handling Lifecycle

This protocol utilizes a "Closed Loop" philosophy to minimize open-air exposure.

Phase 1: Preparation & Weighing
  • Engineering Control: Verify Fume Hood flow rate is 80–100 fpm.

  • The "Clean/Dirty" Hand Rule: Designate your non-dominant hand as "clean" (touching sash, notebook) and dominant hand as "dirty" (touching spatulas, vials).

  • Weighing:

    • Tare the receiving vial with its cap on.

    • Open the stock container only inside the hood.

    • Transfer solid/oil using a disposable spatula or glass pipette.

    • Critical Step: Wipe the threads of the stock bottle with a dry Kimwipe before recapping to prevent formation of crusts that can aerosolize later.

Phase 2: Reaction Setup
  • Solvent Choice: Avoid using DMSO or DMF if possible, as these solvents act as carriers, accelerating the transport of anilines through the skin.

  • Addition: If adding as a liquid, use a syringe with a Luer-lock tip to prevent needle pop-off.

  • Temperature: If heating is required, ensure the system is under a reflux condenser connected to an inert gas line (Nitrogen/Argon) to prevent vapor escape.

Phase 3: Quenching & Workup
  • The Danger Zone: The addition of acid to the basic aminomethyl group can be exothermic.

  • Protocol: Cool the reaction mixture to 0°C before quenching. Add acid dropwise.

  • PH Check: Do not dip pH paper directly into the flask. Use a glass rod to spot the paper.

Visual Workflow: The Safety Loop

The following diagram illustrates the critical decision points and barrier layers required during the experimental lifecycle.

SafetyLoop Start Start: Chemical Retrieval RiskCheck Risk Assessment: Check Glove Integrity (Laminate Required) Start->RiskCheck Weighing Weighing/Transfer (Inside Fume Hood Only) RiskCheck->Weighing PPE Donned SpillCheck Did a Spill Occur? Weighing->SpillCheck Clean Decontaminate: 1. Absorb (Vermiculite) 2. Wash (Soap/Water) 3. Double Bag Waste SpillCheck->Clean Yes (Stop Work) Reaction Reaction & Workup (Closed System) SpillCheck->Reaction No Waste Disposal: Segregate as Basic Toxic Clean->Waste Reaction->Waste Completion

Caption: Operational logic flow emphasizing the "Stop Work" trigger upon spillage and the requirement for laminate gloves.

Emergency Response & Disposal

Exposure Response (Self-Validating Protocol)
  • Skin Contact:

    • IMMEDIATE: Remove contaminated clothing/gloves.[1][2] Do not peel gloves off in a way that touches skin; use the "beak" method.

    • WASH: Rinse with copious amounts of soap and water for 15 minutes.[3][4] Do not use alcohol or organic solvents, as they increase absorption.

    • ALERT: Notify the safety officer. Monitor for signs of cyanosis (blue lips/fingernails) which indicate methemoglobinemia.

  • Eye Contact: Flush for 15 minutes using an eyewash station. Hold eyelids open. Seek immediate medical attention (Ophthalmologist).

Waste Disposal Strategy

Do not mix with general organic waste if possible.

  • Segregation: Label waste container: "Hazardous Waste - Basic Organic Amine - TOXIC."

  • Compatibility: Ensure the waste container is compatible with bases (HDPE is preferred over glass if fluoride ions are present in other reagents, but glass is generally safe for this amine).

  • Decontamination: Wipe down all surfaces with a mild detergent solution (1% Alconox) followed by water.

References

  • National Institute for Occupational Safety and Health (NIOSH). Skin Notation Profiles: Aromatic Amines. Centers for Disease Control and Prevention. Available at: [Link]

  • PubChem. Compound Summary: N-Methylaniline (Structural Analog). National Library of Medicine. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Aniline and Homologues. US Department of Labor. Available at: [Link]

  • Forsberg, K., & Mansdorf, S. Z.Quick Selection Guide to Chemical Protective Clothing.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.